5-methyl-1H-imidazol-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRXGQCNPSDRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515123 | |
| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6775-38-8 | |
| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1H-imidazol-2-amine hydrochloride
Foreword
For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. These fundamental characteristics govern a compound's behavior from synthesis and formulation to its ultimate biological activity. This guide provides an in-depth exploration of 5-methyl-1H-imidazol-2-amine hydrochloride (CAS: 6775-38-8), a substituted imidazole of significant interest in medicinal chemistry and pharmacological research. While direct experimental data for this specific salt is not exhaustively published, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive and practical framework. Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in established scientific methodologies.
Molecular Structure and Identification
5-methyl-1H-imidazol-2-amine hydrochloride is the salt of the heterocyclic amine 5-methyl-1H-imidazol-2-amine. The imidazole core is a five-membered aromatic ring containing two nitrogen atoms. The presence of the amino group at the 2-position and the methyl group at the 5-position significantly influences its electronic properties and potential for intermolecular interactions.
The hydrochloride salt form is typically employed to enhance the compound's aqueous solubility and stability, a common strategy in pharmaceutical development.[1] The protonation of the imidazole ring system is key to its behavior in solution.
Caption: Chemical structure of 5-methyl-1H-imidazol-2-amine.
The protonation of the imidazole ring can lead to tautomeric forms. Understanding this equilibrium is crucial for interpreting spectral data and predicting receptor interactions.
Caption: Tautomeric equilibrium of the protonated imidazole ring.
Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 5-methyl-1H-imidazol-2-amine and its hydrochloride salt.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Methodological Approach & Rationale |
| Molecular Formula | C₄H₈ClN₃ | C₄H₇N₃ | Elemental Analysis |
| Molecular Weight | 133.58 g/mol [2] | 97.12 g/mol [3] | Mass Spectrometry |
| Appearance | White to off-white crystalline solid[1] | Oil | Visual Inspection |
| Melting Point | Estimated: 80-90 °C | Not Applicable | Differential Scanning Calorimetry (DSC). Based on the melting point of the isomeric 1-methyl-1H-imidazol-2-amine hydrochloride (84-85 °C).[4] |
| Solubility | Highly soluble in water and polar protic solvents.[1] | Soluble in methanol, ethanol, dichloromethane.[1] Limited aqueous solubility. | UV-Vis Spectroscopy or Gravimetric Analysis |
| pKa | Estimated: 8.5 - 9.5 | Not Applicable | Potentiometric Titration. Based on values for related 2-aminoimidazolium ions.[5][6] |
| Stability | Stable under standard laboratory conditions when protected from light and moisture.[1] | Susceptible to degradation under certain pH and light conditions.[1] | HPLC with a stability-indicating method. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties.
Determination of Aqueous Solubility
Principle: The equilibrium solubility is determined by adding an excess of the compound to water, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in a filtered aliquot.
Protocol:
-
Add an excess amount of 5-methyl-1H-imidazol-2-amine hydrochloride to a known volume of deionized water in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Prepare a series of dilutions of the clear filtrate.
-
Quantify the concentration of the compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the filtrate to determine the aqueous solubility.
Caption: Workflow for aqueous solubility determination.
Determination of pKa by Potentiometric Titration
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized.
Protocol:
-
Accurately weigh and dissolve a known amount of 5-methyl-1H-imidazol-2-amine hydrochloride in a known volume of deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Place the pH electrode in the sample solution and monitor the initial pH.
-
Incrementally add a standardized solution of sodium hydroxide (NaOH) while continuously stirring and recording the pH after each addition.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is determined from the midpoint of the steepest part of the titration curve.
Spectral Characterization
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Predicted ¹H NMR Spectrum (in D₂O):
-
δ ~2.3 ppm (singlet, 3H): Methyl protons (CH₃).
-
δ ~6.8 ppm (singlet, 1H): Imidazole ring proton (C4-H).
-
The NH and NH₂ protons will likely exchange with D₂O and may not be observed.
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ ~10 ppm: Methyl carbon (CH₃).
-
δ ~118 ppm: Imidazole ring carbon (C4).
-
δ ~130 ppm: Imidazole ring carbon (C5).
-
δ ~150 ppm: Imidazole ring carbon (C2).
Protocol:
-
Dissolve approximately 5-10 mg of 5-methyl-1H-imidazol-2-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.
Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorptions (KBr pellet):
-
3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and imidazole ring.
-
3100-3000 cm⁻¹: C-H stretching of the aromatic imidazole ring.
-
2950-2850 cm⁻¹: C-H stretching of the methyl group.
-
~1650 cm⁻¹: N-H bending vibrations.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for an oil (the free base), a thin film can be cast on a salt plate.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum (Electrospray Ionization, Positive Mode - ESI+):
-
[M+H]⁺: m/z = 98.07 (for the free base, C₄H₈N₃⁺).
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
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An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1H-imidazol-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-methyl-1H-imidazol-2-amine hydrochloride (CAS No: 6775-38-8), a key heterocyclic building block in modern medicinal chemistry.[1][] The imidazole scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven protocols and in-depth explanations of the underlying chemical principles. We will cover a robust synthetic route, rigorous analytical characterization methods including NMR, IR, and Mass Spectrometry, and essential safety protocols.
Introduction and Scientific Context
The imidazole ring is a fundamental component of many natural products, such as the amino acid histidine, and is integral to the mechanism of action of numerous pharmaceuticals.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with biological targets.[4] The 2-aminoimidazole moiety, in particular, is a critical pharmacophore found in compounds with a wide array of biological activities.
5-methyl-1H-imidazol-2-amine hydrochloride serves as a crucial starting material for the synthesis of more complex molecules. The methyl group at the 5-position provides a strategic point for steric and electronic modulation, influencing the molecule's interaction with target proteins. This guide presents a validated, step-by-step methodology for its preparation and characterization, ensuring high purity and structural integrity for downstream applications in drug discovery and development.
Synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride
The synthesis of 2-aminoimidazoles can be achieved through various routes.[3] A reliable and commonly employed strategy involves the cyclization of an α-aminoketone precursor with a cyanamide equivalent. This section details a robust, two-step procedure starting from commercially available 1-aminopropan-2-one.
Causality Behind Experimental Choices
-
Step 1: Cyclization with Cyanamide: The core of this synthesis is the condensation reaction between 1-aminopropan-2-one and cyanamide. The amino group of the aminoketone attacks the electrophilic carbon of cyanamide, initiating a cascade that leads to the formation of the imidazole ring. The reaction is typically performed under mildly acidic conditions to facilitate the cyclization and subsequent dehydration.
-
Step 2: Hydrochloride Salt Formation: The free base, 5-methyl-1H-imidazol-2-amine, is often an oil or a solid that can be challenging to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify through recrystallization, and store.[5] This is achieved by treating a solution of the free base with hydrochloric acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride.
Detailed Synthesis Protocol
Materials:
-
1-Aminopropan-2-one hydrochloride
-
Cyanamide (50 wt. % solution in water)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Isopropanol
-
Hydrochloric Acid (concentrated or as a solution in isopropanol)
Procedure:
Step 1: Synthesis of 5-methyl-1H-imidazol-2-amine (Free Base)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-aminopropan-2-one hydrochloride (1 eq.) in water.
-
To this solution, add cyanamide (1.1 eq., 50 wt. % solution in water).
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly basify the solution to a pH > 10 by adding a concentrated solution of NaOH. Caution: This is an exothermic process.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a semi-solid.
Step 2: Formation of 5-methyl-1H-imidazol-2-amine hydrochloride
-
Dissolve the crude free base from Step 1 in a minimal amount of isopropanol.
-
While stirring, slowly add a solution of hydrochloric acid in isopropanol dropwise.
-
A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities.
-
Dry the product under vacuum to yield pure 5-methyl-1H-imidazol-2-amine hydrochloride.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[5]
Spectroscopic and Analytical Data
The following table summarizes the expected data from key analytical techniques.
| Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.0 ppm (s, 1H), ~4.5-5.5 ppm (br s, NH protons), ~2.2 ppm (s, 3H) | Singlet for the imidazole ring proton (C4-H). Broad singlet for exchangeable amine/imidazole NH protons. Singlet for the methyl group (C5-CH₃).[5][6] |
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm, ~120 ppm, ~115 ppm, ~10 ppm | C2 (amine-bearing carbon), C5 (methyl-bearing carbon), C4, and the methyl carbon, respectively.[7] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3100 (N-H stretch), 1640 (C=N stretch), 1580 (N-H bend) | Confirms the presence of primary amine and imidazole functional groups.[8] |
| Mass Spectrometry | m/z (ESI+) | [M+H]⁺ at 98.08 | Corresponds to the molecular weight of the protonated free base (C₄H₇N₃).[7] |
| Melting Point | Temperature (°C) | >200 °C (with decomposition) | Characteristic of a stable salt. |
| Appearance | Physical State | White to off-white crystalline solid | Expected appearance of the pure hydrochloride salt.[5] |
Rationale for Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation of organic molecules. They provide precise information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity and substitution pattern of the imidazole ring.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The characteristic stretching and bending vibrations of N-H and C=N bonds provide strong evidence for the formation of the 2-aminoimidazole structure.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms the molecular formula of the synthesized compound. The fragmentation pattern can also offer additional structural information.[12]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses must be conducted with appropriate safety measures.
-
Hazard Identification: While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, related imidazole and amine hydrochloride compounds are often classified as harmful if swallowed and can cause skin and serious eye irritation.[7][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling the reagents and product.[14][15]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed a reliable and reproducible protocol for the synthesis and characterization of 5-methyl-1H-imidazol-2-amine hydrochloride. By providing a rationale for the experimental choices and a comprehensive analytical framework, this document serves as a valuable resource for scientists engaged in pharmaceutical research and development. The methodologies described herein are designed to yield high-purity material suitable for the most demanding synthetic applications, empowering the discovery of next-generation therapeutics built upon the versatile 2-aminoimidazole scaffold.
References
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PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 5-Methyl-1H-imidazol-2-amine Hydrochloride. Retrieved from [Link]
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International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]
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Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. (n.d.). SynArchive. Retrieved from [Link]
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MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
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Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2022). National Institutes of Health. Retrieved from [Link]
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NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
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Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Retrieved from [Link]
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ACS Omega. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. Retrieved from [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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Synthesis and Characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (n.d.). HHS Public Access. Retrieved from [Link]
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An In-Depth Technical Guide to 5-methyl-1H-imidazol-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of 5-methyl-1H-imidazol-2-amine hydrochloride (CAS No: 6775-38-8), a heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. We delve into its core chemical and physical properties, provide a representative synthetic protocol, and discuss its potential biological activities, with a particular focus on its role as a scaffold for kinase inhibitors. This document is intended to serve as a foundational resource, offering field-proven insights and detailed methodologies to guide researchers in their exploration of this and related chemical entities.
Core Compound Identification and Properties
5-methyl-1H-imidazol-2-amine and its hydrochloride salt are derivatives of imidazole, a fundamental aromatic heterocycle prevalent in numerous biologically active molecules.[1] The 2-aminoimidazole moiety, in particular, is recognized as a privileged scaffold in drug discovery due to its ability to form key hydrogen bond interactions with various biological targets.
Chemical Structure and Identifiers
The structure of 5-methyl-1H-imidazol-2-amine features a five-membered imidazole ring substituted with a methyl group at the C5 position and an amine group at the C2 position. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for laboratory use.
-
IUPAC Name: 5-methyl-1H-imidazol-2-amine hydrochloride
-
Synonyms: 4(5)-Methyl-1H-imidazol-2-ylamine hydrochloride[2]
-
CAS Number: 6775-38-8[2]
-
Free Base CAS: 6653-42-5[2]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. This data is essential for experimental design, including solvent selection, storage, and analytical method development.
| Property | Value | Source / Notes |
| Molecular Formula | C₄H₈ClN₃ | [2] |
| Molecular Weight | 133.58 g/mol | [2] |
| Appearance | Off-white to light yellow solid | Inferred from supplier data.[3] |
| Melting Point | 115-117 °C | [4] |
| SMILES | CC1=CN=C(N1)N.Cl | [4][5] |
| InChIKey | RCRXGQCNPSDRIC-UHFFFAOYSA-N | [4][5] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure and salt form. |
Chemical Structure Diagram:
Caption: 2D Structure of 5-methyl-1H-imidazol-2-amine hydrochloride.
Synthesis and Characterization
While numerous methods exist for the synthesis of the imidazole core, this section outlines a representative and plausible protocol for the preparation of 2-amino-5-methylimidazole, which can then be converted to its hydrochloride salt. The described method is based on the well-established Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[6]
Representative Synthesis Protocol
Reaction: Methylglyoxal + Formaldehyde + 2 NH₃ → 2-Amino-5-methyl-1H-imidazole
This reaction pathway leverages readily available starting materials. The critical step is the formation of the 2-aminoimidazole ring system through a series of condensation and cyclization steps.
Materials:
-
Methylglyoxal (40% solution in water)
-
Cyanamide
-
Ammonium hydroxide (28-30% solution)
-
Hydrochloric acid (concentrated and in diethyl ether)
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine methylglyoxal (1.0 eq) and cyanamide (1.1 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonia Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add ammonium hydroxide (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. The rationale for this controlled addition is to manage the exothermicity of the initial condensation reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate:Methanol 9:1).
-
Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ammonia and water. Add water to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL) to remove non-polar impurities.
-
Product Isolation (Free Base): Adjust the aqueous layer to a pH of ~10-11 with a suitable base (e.g., 2M NaOH) and extract the product into a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform:isopropanol. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-5-methyl-1H-imidazole free base.
-
Purification: The crude product can be purified via column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol or ethanol. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-methyl-1H-imidazol-2-amine hydrochloride.
Spectroscopic Characterization (Predicted)
No publicly available experimental spectra for this specific compound were identified. However, based on data from analogous structures such as 2-methylimidazole and 4-methylimidazole, a hypothetical set of NMR data can be predicted to aid in characterization.[7][8][9] The tautomeric nature of the imidazole ring can lead to averaged signals or the presence of both tautomers in solution.
| Technique | Hypothetical Data (in DMSO-d₆) |
| ¹H NMR | δ ~ 6.5-6.8 (s, 1H, C4-H), δ ~ 2.1-2.3 (s, 3H, -CH₃), δ ~ 5.0-6.0 (br s, 2H, -NH₂), δ ~ 11.0-12.0 (br s, 1H, ring N-H). |
| ¹³C NMR | δ ~ 148-152 (C2-NH₂), δ ~ 125-130 (C5-CH₃), δ ~ 110-115 (C4), δ ~ 10-14 (-CH₃). |
Causality Behind Predictions: The chemical shifts for the imidazole ring carbons (C2, C4, C5) are highly dependent on the substituent and the tautomeric state. The C2 carbon bearing the electron-donating amino group is expected to be significantly downfield. The methyl group at C5 will shield it slightly compared to an unsubstituted carbon, while the protonated C4 will appear in the characteristic aromatic region for imidazoles.
Biological Activity and Applications in Drug Discovery
The 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in potent and selective kinase inhibitors.[10][11] Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[12]
Mechanism of Action: Kinase Inhibition
Derivatives of 2-aminoimidazole frequently act as ATP-competitive inhibitors. The core scaffold functions as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of substrate proteins.
Caption: ATP-competitive kinase inhibition by a 2-aminoimidazole scaffold.
The specific substitutions on the imidazole ring dictate the compound's selectivity and potency against different kinases. The methyl group at the C5 position of the target compound can provide advantageous steric interactions or improve metabolic stability, making it a valuable building block for developing selective inhibitors for families like the Src Family Kinases (SFKs) or TGF-beta receptors.[10][11]
Experimental Workflow: In Vitro Kinase Inhibition Assay
To determine the inhibitory potential of 5-methyl-1H-imidazol-2-amine hydrochloride or its derivatives against a specific kinase, a robust in vitro assay is required. The following protocol describes a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀).
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. An effective inhibitor will prevent ATP consumption, leading to a high signal.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
5-methyl-1H-imidazol-2-amine hydrochloride (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Luminescent ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
Luminometer plate reader
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This creates a concentration gradient to test.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate kinase reaction buffer.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution from the series to the wells of the assay plate.
-
Add 1 µL of DMSO to "no inhibitor" (100% activity) control wells.
-
Add 1 µL of the positive control inhibitor to "zero activity" control wells.
-
-
Kinase Reaction Initiation: Add 25 µL of the kinase/substrate master mix to all wells.
-
ATP Addition: To initiate the kinase reaction, add 25 µL of ATP solution to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the kinase reaction.
-
Reaction Termination and Signal Detection: Add 50 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luciferase-driven reaction that generates light from the remaining ATP.
-
Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "zero activity" controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-methyl-1H-imidazol-2-amine hydrochloride. The following information is based on data for structurally similar imidazole compounds.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause serious eye damage or irritation. May cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-methyl-1H-imidazol-2-amine hydrochloride is a valuable chemical building block with significant potential in drug discovery and development. Its 2-aminoimidazole core serves as a proven scaffold for targeting key enzyme families, particularly protein kinases. This guide has provided a technical foundation covering its synthesis, characterization, potential biological applications, and a detailed experimental protocol for its evaluation as a kinase inhibitor. By understanding these core principles, researchers can effectively leverage this compound and its derivatives in the pursuit of novel therapeutic agents.
References
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PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Pharmaffiliates. (n.d.). 5-Methyl-1H-imidazol-2-amine Hydrochloride. Retrieved January 15, 2026, from [Link]
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Mondal, J., & Modak, A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3993-4015. Available from: [Link]
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PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole. Retrieved January 15, 2026, from [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry, 49(23), 6819-32. Available from: [Link]
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Radi, M., et al. (2014). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 19(9), 14787-14804. Available from: [Link]
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UCHEM. (n.d.). Factory supply Price 1-Methyl-1H-imidazol-2-amine hydrochloride CAS 1450-94-8. Retrieved January 15, 2026, from [Link]
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Bertinaria, M., et al. (2006). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. Bioorganic & Medicinal Chemistry Letters, 16(5), 1302-6. Available from: [Link]
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Impicciatore, M., et al. (1976). [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors]. Il Farmaco; edizione scientifica, 31(8), 616-22. Available from: [Link]
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Al-Hourani, B. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(10), 1256. Available from: [Link]
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Weinstein, H., et al. (1976). Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. Molecular Pharmacology, 12(5), 738-45. Available from: [Link]
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G. S. S. Mala, et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1169. Available from: [Link]
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Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Research & Reviews: Journal of Chemistry, 6(2). Available from: [Link]
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ResearchGate. (2019). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Retrieved January 15, 2026, from [Link]
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Leurs, R., et al. (2000). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 130(1), 101-108. Available from: [Link]
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Stark, H. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 22(11), 5698. Available from: [Link]
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Asakura, K., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications, 14(1), 6661. Available from: [Link]
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Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. Retrieved January 15, 2026, from [Link]
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Wodarski, J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 63(1), 264-279. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2019). Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Retrieved January 15, 2026, from [Link]
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MDPI. (2020). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved January 15, 2026, from [Link]
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MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved January 15, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 15, 2026, from [Link]
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Spectroscopic Characterization of 5-methyl-1H-imidazol-2-amine hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-methyl-1H-imidazol-2-amine hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. The structural elucidation of such compounds is fundamental to understanding their reactivity, and intermolecular interactions. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and field-proven experimental protocols.
Molecular Structure and Spectroscopic Overview
5-methyl-1H-imidazol-2-amine hydrochloride is the salt form of a substituted 2-aminoimidazole. The protonation of the imidazole ring significantly influences its electronic structure and, consequently, its spectroscopic properties. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification and purity assessment.
Below is a diagram illustrating the chemical structure of 5-methyl-1H-imidazol-2-amine hydrochloride.
Caption: Structure of 5-methyl-1H-imidazol-2-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-methyl-1H-imidazol-2-amine hydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The protonation of the imidazole ring to form the hydrochloride salt leads to a downfield shift of the ring protons due to the increased positive charge density.[1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Imidazole-H | ~7.0 - 7.5 | Singlet | 1H | The exact chemical shift can vary depending on the solvent and concentration. In some substituted imidazoles, this proton can appear in the 6.77-7.66 ppm range.[2] |
| -NH₂ | ~7.5 - 8.5 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, temperature, and concentration. The protons are exchangeable with D₂O. |
| Imidazole-NH | ~10.0 - 12.0 | Broad Singlet | 2H | The two N-H protons of the imidazolium ring are expected to be deshielded and may appear as a broad signal. These are also exchangeable with D₂O. |
| -CH₃ | ~2.2 - 2.5 | Singlet | 3H | The methyl group attached to the imidazole ring is expected to be a singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring the ¹H NMR spectrum of an amine hydrochloride salt is as follows:
-
Sample Preparation: Weigh approximately 4-5 mg of 5-methyl-1H-imidazol-2-amine hydrochloride and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in a standard 5 mm NMR tube.[1][3] DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, is generally sufficient.
-
-
Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (Amidine) | ~150 - 160 | The C2 carbon, bonded to three nitrogen atoms, is expected to be significantly deshielded. In similar 2-aminobenzimidazoles, this carbon appears around 152.92 ppm. |
| C-N (Imidazole) | ~120 - 140 | The C4 and C5 carbons of the imidazole ring. Their chemical shifts are influenced by the methyl and amino substituents. For imidazole moieties, these carbons typically resonate between 124.87-132.43 ppm.[2] |
| -CH₃ | ~10 - 15 | The methyl carbon is expected in the aliphatic region of the spectrum. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A higher concentration is generally required for ¹³C NMR compared to ¹H NMR. Use approximately 20-30 mg of the sample dissolved in 0.5-0.6 mL of a deuterated solvent.[3]
-
Instrumentation: A 100 MHz or higher frequency spectrometer (for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Similar processing steps as for ¹H NMR. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will exhibit characteristic absorptions for the N-H bonds of the amino and imidazolium groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Imidazolium & Amine) | 3400 - 3000 | Strong, Broad | This region will likely show a broad, complex absorption due to the various N-H stretching vibrations of the protonated amine and imidazole ring. For amine salts, a broad envelope is characteristic.[4] |
| C-H Stretch (Aliphatic & Aromatic) | 3100 - 2850 | Medium | C-H stretching of the methyl group and the imidazole ring. |
| C=N and C=C Stretch (Imidazole Ring) | 1650 - 1550 | Medium to Strong | Ring stretching vibrations. For imidazole derivatives, these bands can be observed in this region.[5] |
| N-H Bend (Amine) | 1650 - 1580 | Medium | The scissoring vibration of the -NH₂ group.[6] |
Experimental Protocol: IR Spectroscopy
For solid samples like hydrochloride salts, the KBr pellet method is a standard and reliable technique.
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. For hydrochloride salts, potassium chloride (KCl) can be used to avoid halogen exchange.[7]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 98.08 | This corresponds to the protonated free base (C₄H₈N₃)⁺. In ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated. |
| Fragmentation Ions | Varies | Common fragmentation pathways for 2-aminoimidazoles may involve loss of ammonia (NH₃) or cleavage of the imidazole ring. |
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or triple quadrupole).
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion, for instance, m/z 50-500.
-
-
Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the ions. The most abundant peak should correspond to the protonated molecule [M+H]⁺.
Caption: Integrated approach to spectroscopic analysis.
Conclusion
References
-
Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2018). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate. Available at: [Link]
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NIST. (n.d.). Imidazole hydrochloride. NIST Chemistry WebBook. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]
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Wu, G. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]
- Watson, D. G. (2015). Pharmaceutical Analysis. Elsevier. (Note: A specific URL to the exact page is not available, but the information regarding KBr/KCl pellet preparation for hydrochloride salts is a standard practice described in such textbooks.)
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]
-
ResearchGate. (2014). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Available at: [Link]
-
Thi, T., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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ResearchGate. (2017). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Available at: [Link]
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NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
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An In-depth Technical Guide to 5-methyl-1H-imidazol-2-amine Hydrochloride: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methyl-1H-imidazol-2-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While the specific history of this molecule is not extensively documented, its structural motif, the 2-aminoimidazole scaffold, is prevalent in a variety of biologically active marine natural products. This guide synthesizes the available scientific information to present a detailed account of its probable discovery context, a plausible synthetic route with a step-by-step protocol, its physicochemical properties, and a discussion of its potential applications in drug development based on the known pharmacology of related compounds. This document aims to serve as a foundational resource for researchers exploring the therapeutic utility of this and similar imidazole derivatives.
Introduction: The Significance of the 2-Aminoimidazole Scaffold
The imidazole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous biologically indispensable molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The 2-aminoimidazole moiety, in particular, has emerged as a "privileged scaffold" in modern drug discovery. This recognition stems from its prevalence in a diverse array of marine alkaloids, which exhibit a broad spectrum of pharmacological activities.[1] These natural products have inspired the synthesis and investigation of a multitude of 2-aminoimidazole derivatives for various therapeutic applications.
5-methyl-1H-imidazol-2-amine hydrochloride represents a synthetically accessible derivative within this important class of compounds. The methyl substitution at the 5-position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets and affecting its metabolic stability and pharmacokinetic profile. This guide will delve into the specifics of this compound, providing a technical framework for its study and application.
Historical Context and Discovery
A precise timeline for the discovery of 5-methyl-1H-imidazol-2-amine hydrochloride is not well-documented in publicly available literature. However, its conceptual origins can be traced back to the broader history of imidazole chemistry and the exploration of marine natural products.
The imidazole ring itself was first synthesized in the 19th century.[1] The subsequent discovery of naturally occurring 2-aminoimidazole-containing alkaloids from marine sponges, such as oroidin and related compounds, in the latter half of the 20th century, sparked significant interest in this chemical class. These marine alkaloids demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of simpler, non-natural derivatives like 5-methyl-1H-imidazol-2-amine likely arose from structure-activity relationship (SAR) studies aimed at understanding the minimal structural requirements for the biological activities observed in the more complex natural products. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for biological testing and pharmaceutical formulation.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of an α-haloketone with guanidine. In this case, the starting material would be a derivative of 2-oxopropanal.
Caption: Hypothetical mechanism of action of 5-methyl-1H-imidazol-2-amine hydrochloride as a sirtuin inhibitor.
The imidazole core of the compound could potentially interact with the active site of sirtuins, competing with the native substrate or cofactor. The methyl group at the 5-position could provide additional hydrophobic interactions or steric hindrance, influencing the compound's potency and selectivity for different sirtuin isoforms. Inhibition of sirtuins can lead to the hyperacetylation of histone and non-histone proteins, ultimately affecting gene expression and inducing cell cycle arrest or apoptosis in cancer cells. [2]
Future Directions and Conclusion
5-methyl-1H-imidazol-2-amine hydrochloride is a relatively simple yet promising molecule within the esteemed class of 2-aminoimidazoles. While its specific discovery and history are not well-defined, its chemical lineage points towards a rich field of medicinal chemistry inspired by marine natural products.
Future research on this compound should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic protocol, along with comprehensive spectroscopic characterization, would be invaluable to the research community.
-
Broad Biological Screening: A systematic evaluation of its activity against a wide range of biological targets, including various kinases, sirtuins, and microbial strains, is warranted to uncover its full therapeutic potential.
-
Structure-Activity Relationship Studies: The synthesis and testing of analogs with modifications at the methyl position and on the amino group would provide crucial insights into the structural requirements for biological activity.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for its progression as a potential drug candidate.
References
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- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
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Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. [Link]
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5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [Link]
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The Strategic Role of 5-Methyl-1H-imidazol-2-amine Hydrochloride Scaffolds in Modern Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5-methyl-1H-imidazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its hydrochloride salt form enhances solubility and stability, making it an attractive starting point for drug development pipelines. This technical guide provides an in-depth exploration of 5-methyl-1H-imidazol-2-amine hydrochloride, its derivatives, and analogs. We will delve into the synthetic strategies for this core structure and its subsequent derivatization, explore the critical structure-activity relationships (SAR) that govern its biological effects, and discuss its therapeutic potential across various disease areas, including oncology and infectious diseases. This document is intended to be a comprehensive resource, integrating established protocols with mechanistic insights to empower researchers in their quest for novel therapeutics.
Introduction: The 2-Aminoimidazole Moiety as a Cornerstone in Medicinal Chemistry
The 2-aminoimidazole skeleton is a recurring motif in numerous natural products, particularly marine alkaloids, which exhibit a broad spectrum of pharmacological activities.[1] This has inspired medicinal chemists to explore this scaffold for the design of novel therapeutic agents. The 2-aminoimidazole core can be considered a bioisostere of guanidine, acylguanidine, and other functionalities capable of participating in crucial hydrogen bonding interactions with biological targets.[1] The addition of a methyl group at the 5-position of the imidazole ring, as in 5-methyl-1H-imidazol-2-amine, introduces a key structural feature that can influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity for specific targets.
The hydrochloride salt of 5-methyl-1H-imidazol-2-amine is often the preferred form for research and development due to its improved physicochemical properties, such as enhanced aqueous solubility and stability, which are critical for formulation and in vitro/in vivo studies.
Synthesis of the 5-Methyl-1H-imidazol-2-amine Hydrochloride Core
The synthesis of the 5-methyl-1H-imidazol-2-amine scaffold and its subsequent conversion to the hydrochloride salt is a critical first step in the development of its derivatives. While various methods for the synthesis of 2-aminoimidazoles have been reported, a common and effective approach involves the cyclization of a suitable precursor. The following protocol is a representative method.
General Synthetic Workflow
The synthesis of 2-aminoimidazole derivatives can be achieved through various routes. A general and efficient approach involves a multicomponent reaction, for example, using 2-aminoimidazoles, aldehydes, and isocyanides catalyzed by a Lewis acid like zirconium(IV) chloride.[2] For the specific synthesis of a 5-methyl substituted 2-aminoimidazole, a common strategy involves the reaction of a substituted phenylenediamine with glycine.[3]
Caption: General workflow for the synthesis of 5-methyl-2-aminoimidazole derivatives and their hydrochloride salts.
Detailed Experimental Protocol: Synthesis of a 5-Methyl-2-aminobenzimidazole Derivative
This protocol is adapted from a literature procedure for a related benzimidazole derivative and illustrates the key steps that can be modified for the synthesis of 5-methyl-1H-imidazol-2-amine.[3]
Step 1: Cyclization to form the 2-aminobenzimidazole core
-
In a round-bottom flask, add 4N HCl (8 volumes).
-
To the acid, add 5-methyl-1,2-phenylenediamine (1 molar equivalent) and glycine (1.1 molar equivalents) at room temperature.
-
Heat the reaction mixture to 95-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to neutral using a 20% NaOH solution, which will cause the product to precipitate.
-
Cool the mixture to 0-5 °C and stir for 1 hour.
-
Filter the solid product and wash it with water (2 volumes).
-
The crude product, (5-methyl-1H-benzo[d]imidazol-2-yl)methanamine, can be purified by column chromatography using a hexane:ethyl acetate (7:3) solvent system.[3]
Step 2: Formation of the Hydrochloride Salt
A general procedure for forming the hydrochloride salt of an amino-imidazole derivative is described in a patent for a related compound.[4]
-
Dissolve the purified 5-methyl-2-aminoimidazole derivative in a suitable solvent such as methanol.
-
To this solution, add a solution of hydrochloric acid in a solvent like acetone dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate can be collected by filtration and washed with a non-polar solvent like acetone.
-
The final product, 5-methyl-1H-imidazol-2-amine hydrochloride, should be dried under vacuum.
Derivatization Strategies and Structure-Activity Relationships (SAR)
The 5-methyl-1H-imidazol-2-amine scaffold provides multiple points for chemical modification to explore the structure-activity relationship and optimize for desired biological activity. The key positions for derivatization are the 2-amino group and the N-1 and N-3 positions of the imidazole ring.
Key Derivatization Points and their Impact on Biological Activity
Caption: Key derivatization points on the 5-methyl-1H-imidazol-2-amine scaffold and their influence on biological properties.
SAR in Anticancer Applications
Derivatives of the 2-aminoimidazole scaffold have shown significant promise as anticancer agents. The mechanism of action often involves the inhibition of key cellular processes like cell cycle progression and angiogenesis.
-
Substitution on the Imidazole Ring: The presence and position of substituents on the imidazole ring can dramatically affect anticancer activity. For instance, in a series of 2,5-disubstituted benzimidazoles, specific substitutions were found to be crucial for activity against various cancer cell lines.[5]
-
Derivatization of the 2-Amino Group: Modification of the 2-amino group is a common strategy to enhance potency. For example, the synthesis of N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives has yielded compounds with significant antibacterial activity, a principle that can be extended to anticancer drug design.[3]
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | Core Structure | Substituents | Cell Line | IC50 (µM) | Reference |
| 12u | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | 5-substituted pyrimidine | Various cancer cell lines | 0.007 (for CDK9 inhibition) | [6] |
| Compound 26 | EF24 analog | Three methoxy groups | Lung cancer cell lines | Potent cytotoxicity | [7] |
| 2-aminobenzothiazole analog | 2-aminobenzothiazole | N-propyl imidazole | S. aureus | 2.9 | [8] |
SAR in Antimicrobial Applications
The 2-aminoimidazole scaffold is also a promising starting point for the development of novel antimicrobial agents, particularly against drug-resistant bacteria.
-
Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, which can be tuned by derivatization, is a critical factor for its ability to penetrate bacterial cell membranes.
-
Target-Specific Interactions: The specific nature of the substituents determines the molecule's ability to interact with bacterial targets, such as enzymes involved in cell wall synthesis or DNA replication. For example, 5-nitroimidazole derivatives are known to be activated by reduction of the nitro group to form radical species that are toxic to anaerobic bacteria.[9][10]
Table 2: Antimicrobial Activity of Selected Imidazole and Benzimidazole Derivatives
| Compound ID | Core Structure | Target Organism | MIC (µg/mL) | Reference |
| 5c, 5e | 2,5-disubstituted benzoxazole/benzimidazole | Bacillus subtilis | 3.12 | [5] |
| 5e, 6a, 6e | 2,5-disubstituted benzoxazole/benzimidazole | Pseudomonas aeruginosa | Significant activity | [5] |
| Nitrosoimidazole analogs | 1-methyl-4-phenyl-5-nitrosoimidazole | E. coli | More bactericidal than nitro analogs | [9] |
Therapeutic Potential and Future Directions
The versatility of the 5-methyl-1H-imidazol-2-amine scaffold makes it a valuable platform for the development of a wide range of therapeutic agents.
Oncology
The ability of 2-aminoimidazole derivatives to inhibit key kinases and other proteins involved in cancer progression makes them attractive candidates for anticancer drug discovery. Future research should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of active compounds.
-
Combination Therapies: Investigating the synergistic effects of 5-methyl-2-aminoimidazole derivatives with existing chemotherapeutic agents.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical potential.
Infectious Diseases
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The 5-methyl-1H-imidazol-2-amine core offers a promising starting point for the development of novel antibacterial and antifungal agents. Key areas for future exploration include:
-
Broad-Spectrum Activity: Designing derivatives with activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria.
-
Novel Mechanisms of Action: Identifying compounds that act on novel bacterial targets to overcome existing resistance mechanisms.
-
Anti-biofilm Activity: Developing derivatives that can disrupt or prevent the formation of bacterial biofilms, which are a major contributor to chronic infections.
Conclusion
The 5-methyl-1H-imidazol-2-amine hydrochloride scaffold is a cornerstone of modern medicinal chemistry, offering a rich platform for the design and synthesis of novel therapeutic agents. Its inherent biological activity, coupled with the potential for diverse chemical modifications, makes it a highly attractive starting point for drug discovery programs targeting a wide range of diseases. The synthetic protocols and structure-activity relationships discussed in this guide provide a solid foundation for researchers to build upon. By leveraging these insights and employing rational drug design principles, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.
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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 5-methyl-1H-imidazol-2-amine Hydrochloride and the Broader 2-Aminoimidazole Class
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the multifaceted mechanism of action of 5-methyl-1H-imidazol-2-amine hydrochloride, a representative member of the burgeoning class of 2-aminoimidazole (2-AI) compounds. While specific, in-depth research on this particular salt is emerging, a wealth of data on the broader 2-AI scaffold provides a strong foundation for understanding its potential biological activities. The 2-AI core is a privileged structure in medicinal chemistry, found in various marine natural products and serving as a versatile pharmacophore in the development of novel therapeutics.[1][2] This guide will synthesize the current understanding of 2-AI mechanisms, offering insights into their therapeutic potential and the experimental methodologies used to elucidate their function.
I. The 2-Aminoimidazole Scaffold: A Hub of Biological Activity
The 2-aminoimidazole moiety is a key structural element in a wide array of bioactive molecules, including antibiotics and α2-receptor agonists.[2] Its unique physicochemical properties allow it to interact with a diverse range of biological targets.[1][2] The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is a crucial component of the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biological systems.[3][4]
Derivatives of 2-aminoimidazole have demonstrated a remarkable spectrum of pharmacological activities, including:
-
Antibacterial and Antibiofilm: Perhaps the most extensively studied application, 2-AI compounds have shown significant efficacy in inhibiting the formation of and dispersing established bacterial biofilms.[1][5][6][7][8][9]
-
Anticancer: A growing body of evidence suggests that imidazole-based compounds possess anticancer potential, with some derivatives showing cytotoxic effects against various cancer cell lines.[10][11]
-
Anti-inflammatory: The imidazole scaffold is present in several anti-inflammatory drugs, and research is ongoing to explore the anti-inflammatory properties of novel 2-AI derivatives.[2][3]
-
Enzyme Inhibition: Certain 2-aminoimidazole compounds have been identified as inhibitors of specific enzymes, such as human arginase I, by interacting with metal ions in the active site.[12]
II. Postulated Mechanisms of Action of 2-Aminoimidazoles
The diverse biological effects of 2-aminoimidazoles stem from their ability to engage with multiple cellular targets and pathways. The following sections outline the primary hypothesized mechanisms of action.
A. Disruption of Bacterial Biofilms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which confers significant resistance to conventional antibiotics.[1] 2-Aminoimidazole derivatives have emerged as promising agents that can disrupt these resilient structures.[5][6][7][8][9]
The proposed antibiofilm mechanism involves the modulation of bacterial signaling pathways that control biofilm formation. While the precise molecular targets are still under investigation for many 2-AIs, it is hypothesized that they may interfere with:
-
Quorum Sensing: Bacteria communicate and coordinate group behaviors, including biofilm formation, through a process called quorum sensing. 2-AIs may act as antagonists of quorum sensing receptors, thereby disrupting this communication and preventing biofilm development.
-
Two-Component Systems: These signaling pathways are crucial for bacteria to sense and respond to environmental changes, including signals that trigger biofilm formation. 2-AIs may inhibit the histidine kinases or response regulators of these systems.
-
Cyclic di-GMP Signaling: The second messenger cyclic di-GMP is a key regulator of the transition between motile and sessile lifestyles in many bacteria. Elevated levels of cyclic di-GMP promote biofilm formation. 2-AIs may modulate the activity of enzymes involved in cyclic di-GMP metabolism.
It is noteworthy that many 2-AI compounds exhibit non-bactericidal antibiofilm activity, meaning they disrupt biofilms at concentrations that do not kill the bacteria.[8] This is a desirable characteristic as it may reduce the selective pressure for the development of resistance. Furthermore, some 2-AIs have been shown to resensitize multidrug-resistant bacteria to conventional antibiotics, highlighting their potential as adjuvant therapies.[8][9]
Experimental Workflow: Biofilm Inhibition and Dispersal Assays
A standard method to evaluate the antibiofilm activity of a compound like 5-methyl-1H-imidazol-2-amine hydrochloride is the crystal violet staining assay.
Caption: Workflow for assessing biofilm inhibition and dispersal.
B. Interaction with Eukaryotic Signaling Pathways
The structural similarity of the imidazole ring to endogenous molecules like histamine suggests that 2-aminoimidazoles could interact with a variety of receptors and enzymes in eukaryotic cells, leading to anticancer and anti-inflammatory effects.[3]
1. Histamine Receptor Modulation:
The imidazole core is a key pharmacophore for histamine receptors (H1, H2, H3, and H4), which are G-protein coupled receptors involved in a wide range of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[3][13] Depending on the substituents on the imidazole ring, a 2-AI derivative could act as an agonist or antagonist at these receptors, thereby modulating downstream signaling cascades.[3]
Caption: Potential histamine receptor signaling pathway modulation.
2. Enzyme Inhibition:
The 2-amino group of the imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. For instance, a 2-aminoimidazole amino acid has been shown to inhibit human arginase I, an enzyme with a binuclear manganese cluster in its active site.[12] This inhibition is achieved through direct interaction with the manganese cluster, displacing the metal-bridging hydroxide ion.[12] This mechanism suggests that other 2-AIs could be explored as inhibitors for a range of metalloenzymes involved in various diseases.
III. Physicochemical Properties and Synthesis of 5-methyl-1H-imidazol-2-amine
The hydrochloride salt of 5-methyl-1H-imidazol-2-amine is expected to be a water-soluble solid, facilitating its use in biological assays. The core molecule, 5-methyl-1H-imidazol-2-amine, has a molecular weight of 97.12 g/mol .[14]
Table 1: Computed Properties of 5-methyl-1H-imidazol-2-amine
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃ | PubChem[14] |
| Molecular Weight | 97.12 g/mol | PubChem[14] |
| IUPAC Name | 5-methyl-1H-imidazol-2-amine | PubChem[14] |
The synthesis of 2-aminoimidazoles can be achieved through various synthetic routes. A common method involves the condensation of an α-haloketone with a guanidine derivative.[15][16] Greener synthetic approaches using deep eutectic solvents have also been developed.[15][16]
IV. Future Directions and Conclusion
The 2-aminoimidazole scaffold represents a highly promising starting point for the development of new therapeutic agents with diverse mechanisms of action. For 5-methyl-1H-imidazol-2-amine hydrochloride, further research is warranted to elucidate its specific molecular targets and to fully characterize its activity profile.
Key areas for future investigation include:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific bacterial and eukaryotic proteins that bind to 5-methyl-1H-imidazol-2-amine.
-
Mechanism of Antibiofilm Activity: Detailed studies to determine if the compound interferes with quorum sensing, two-component systems, or other specific pathways involved in biofilm formation in various bacterial species.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic potential and toxicological profile of 5-methyl-1H-imidazol-2-amine hydrochloride for infectious diseases, cancer, or inflammatory conditions.
V. References
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Reyes, S., Huigens, R. W., III, Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(8), 3041–3049.
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Huigens, R. W., III, Reyes, S., Hicklin, G. A., & Melander, C. (2011). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Methods in Molecular Biology, 703, 1–13.
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Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889–1895.
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Reyes, S., Huigens, R. W., III, Su, Z., Simon, M. L., & Melander, C. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(8), 3041–3049.
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BenchChem. (2025). 2-Aminoimidazole: A Privileged Scaffold in Modern Drug Discovery. BenchChem.
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Blackledge, M. S., Worthington, R. J., & Melander, C. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 333–341.
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D'Alba, V., & Riela, S. (2017). 2-Aminoimidazoles in Medicinal Chemistry. Molecules, 22(8), 1275.
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Dowling, D. P., Di Costanzo, L., Gennadios, H. A., Christianson, D. W., & Christianson, D. W. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 53(21), 7888–7898.
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Blackledge, M. S., Worthington, R. J., & Melander, C. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 333–341.
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Riela, S., & D'Anna, F. (2019). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 24(15), 2736.
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BOC Sciences. (n.d.). 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL. BOC Sciences.
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BenchChem. (2025). An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners. BenchChem.
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Pharmaffiliates. (n.d.). 5-Methyl-1H-imidazol-2-amine Hydrochloride. Pharmaffiliates.
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Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Khan, K. M. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44267–44278.
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Kumar, V., & Sharma, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 133-143.
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Kumar, A., Sharma, S., & Singh, P. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3041–3055.
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Ibrahim, M., & Bala, A. (2020). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-866.
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Riela, S., & D'Anna, F. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(2), M1127.
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BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.
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An In-depth Technical Guide on the Toxicity and Safety of 5-methyl-1H-imidazol-2-amine hydrochloride
Disclaimer: Specific, peer-reviewed toxicological studies for 5-methyl-1H-imidazol-2-amine hydrochloride (CAS No. 16682-14-3) are not extensively available in the public domain. This guide has been meticulously compiled by synthesizing data from its free base, 5-methyl-1H-imidazol-2-amine, and structurally analogous imidazole compounds. This approach, known as "read-across," is a standard toxicological principle for assessing potential hazards in the absence of direct data. All recommendations should be implemented with the understanding that they represent a scientifically informed extrapolation.
Introduction: The Imidazole Scaffold and Its Toxicological Significance
The imidazole ring is a ubiquitous heterocyclic motif in medicinal chemistry and biology, forming the core of essential amino acids like histidine and numerous pharmaceuticals. However, the introduction of various substituents can significantly alter its toxicological profile. This guide provides a comprehensive analysis of the potential hazards associated with 5-methyl-1H-imidazol-2-amine hydrochloride, focusing on providing researchers with the critical safety information needed for handling, experimental design, and risk assessment. Our analysis is grounded in the established toxicological profiles of closely related molecules, including imidazole, 2-methylimidazole, and 4-methylimidazole.
Section 1: Compound Identification and Physicochemical Properties
-
IUPAC Name: 5-methyl-1H-imidazol-2-amine hydrochloride
-
Molecular Formula: C₄H₈ClN₃
-
Molecular Weight: 133.58 g/mol
-
CAS Number: 16682-14-3
The free base, 5-methyl-1H-imidazol-2-amine, has a molecular formula of C₄H₇N₃ and a molecular weight of 97.12 g/mol .[1] As a hydrochloride salt, the compound is expected to be a crystalline solid with increased water solubility compared to its free base, a common characteristic that can influence its absorption and bioavailability.[2]
Section 2: GHS Hazard Identification and Classification
Based on aggregated data for the free base and read-across from analogous compounds, 5-methyl-1H-imidazol-2-amine hydrochloride should be handled as a substance with the following potential GHS classifications:
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Consistent classification for imidazole and its derivatives.[1][3] |
| Skin Corrosion/Irritation | Category 1C | Danger | H314: Causes severe skin burns and eye damage | Imidazole and its hydrochloride salt are known corrosives.[3][4] The free base is listed as an irritant.[1] A conservative, protective classification is warranted. |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage | Direct consequence of its corrosive nature.[1] |
| Reproductive Toxicity | Category 1B | Danger | H360: May damage fertility or the unborn child | A significant hazard associated with the parent imidazole compound.[4] This potential must be considered a critical risk. |
| Carcinogenicity | Suspected | Warning | H351: Suspected of causing cancer | This is an extrapolated warning. While imidazole itself is not classified as a carcinogen by major agencies, related compounds like 2-methylimidazole and 4-methylimidazole are classified by IARC as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in animal studies.[5][6][7] |
Section 3: Toxicological Profile and Mechanistic Insights
Acute Toxicity
The primary route of acute toxicity is ingestion. The "harmful if swallowed" classification is well-supported by data from analogous compounds. Signs of acute toxicity in animal studies of imidazoles include convulsions and disequilibria, indicating potential neurotoxic effects at high doses.[8]
| Compound | Organism | Route | LD50 | Reference(s) |
| 4-Methylimidazole | Rat | Oral | 751 mg/kg | [5] |
| Imidazole | Rat | Oral | ~970 mg/kg | [8] |
| 1-Methylimidazole | Rat | Oral | 1144 mg/kg | [9] |
| 2-Methylimidazole | Rat | Oral | 1500 mg/kg | [6] |
Corrosivity and Irritation
The high alkalinity of the amine group on the imidazole ring is the likely cause of its corrosive properties. Direct contact with the skin or eyes can lead to severe, irreversible tissue damage.[8][9] Experimental protocols for assessing this hazard must involve in vitro models to avoid animal testing where severe effects are predicted.
Genotoxicity
The available data for related imidazoles suggest the parent scaffold is not strongly genotoxic. Imidazole itself has tested negative in bacterial reverse mutation assays and in vivo micronucleus tests.[8] However, the potential for metabolites to have genotoxic activity cannot be entirely dismissed without specific data on 5-methyl-1H-imidazol-2-amine.
Carcinogenicity and Reproductive Toxicity
This is the area of greatest toxicological concern.
-
Causality of Reproductive Toxicity: Imidazoles are known to interact with the endocrine system. They can bind to cytochrome P450 enzymes, potentially altering hormone metabolism.[10] Some studies have shown that 2-methylimidazole can disrupt testicular function and decrease luteinizing hormone secretion in rats.[10] The H360 classification for imidazole is based on developmental toxicity and teratogenicity observed in animal studies at maternally toxic doses.[10][11]
-
Causality of Carcinogenicity (in Analogs): For 2-methylimidazole, carcinogenicity in rodents is linked to effects on the thyroid. The compound decreases circulating levels of thyroid hormones (T3 and T4) and increases thyroid-stimulating hormone (TSH), leading to follicular hyperplasia and, eventually, neoplasms.[7] This provides a plausible, though not confirmed, mode of action that could be relevant for other methylated imidazoles.
Section 4: Key Experimental Protocols
The following are standardized OECD protocols that would be used to definitively characterize the toxicology of 5-methyl-1H-imidazol-2-amine hydrochloride. Describing these methods provides a framework for understanding how the hazard data discussed in this guide is generated and validated.
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This method is a stepwise procedure using a small number of animals to classify a substance into one of five GHS categories.
-
Principle: A single dose is administered to a group of animals (typically three rodents). The outcome (survival or death) determines the next step: a higher dose, a lower dose, or cessation of testing.
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Prepare the test substance, typically in water or another appropriate vehicle.
-
Administer a single oral dose via gavage at a starting level (e.g., 300 mg/kg).
-
Observe animals closely for the first several hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior).
-
Record mortality and body weight changes.
-
Based on the number of mortalities, the GHS classification is determined according to the guideline's statistical model.
-
-
Self-Validation: The stepwise nature, with clear criteria for dose progression based on observed outcomes, provides an internal validation of the final classification.
Protocol 2: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)
This is the benchmark in vitro test for identifying gene mutations.
-
Principle: Specially engineered strains of Salmonella typhimurium and Escherichia coli, which cannot synthesize the amino acid histidine or tryptophan, are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the required amino acid.
-
Procedure:
-
The test is run with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal agar plate.
-
Incubate plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have undergone reverse mutation).
-
A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the spontaneous background rate.
-
-
Self-Validation: The protocol requires concurrent testing of negative (vehicle) and positive controls (known mutagens like sodium azide) to ensure the bacterial strains are responsive and the S9 mix is active.
Section 5: Safety, Handling, and Exposure Controls
A multi-layered approach to safety is mandatory when handling this compound.
Engineering Controls
-
Work must be conducted in a certified chemical fume hood.[12]
-
Ensure adequate ventilation to prevent the accumulation of dust or vapors.[13]
-
An eyewash station and safety shower must be immediately accessible.[2]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves tested according to EN 374, such as nitrile rubber.[3] Change gloves immediately if contamination occurs.
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes and dust.[3]
-
Skin and Body Protection: Wear a lab coat, closed-toe shoes, and consider additional protective clothing if there is a risk of significant exposure.[12]
-
Respiratory Protection: If dusts are generated, a NIOSH/MSHA-approved respirator with a particle filter is required.[14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately as chemical burns may result.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of perforation from corrosive effects. Call a physician immediately.[12]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store in a locked area accessible only to authorized personnel.
-
Spills: Evacuate the area. Avoid generating dust. Carefully sweep up or vacuum the spill and place it in a sealed container for disposal.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Section 6: Visualizations
Caption: Logical workflow for hazard assessment using the read-across principle.
Caption: Decision protocol for selecting appropriate Personal Protective Equipment (PPE).
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-28). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2012-07-03). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- 1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016-04-21). Australian Government Department of Health.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Sigma-Aldrich.
- Imidazole hydrochloride - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
- 1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016-04-21). Australian Government Department of Health.
- SAFETY DATA SHEET - TCI Chemicals. (2024-12-06). TCI Chemicals.
- 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem.
- 1H-Imidazole: Human health tier II assessment Preface. (2017-10-27). Australian Government Department of Health.
- 1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. (2022-01-14). Australian Government Department of Health.
- 5-methyl-1H-imidazol-2-amine | 6653-42-5 - Sigma-Aldrich.Sigma-Aldrich.
- 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride,KISHIDA CHEMICAL CO., LTD.
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Methodological & Application
using 5-methyl-1H-imidazol-2-amine hydrochloride in organic synthesis
An In-Depth Guide to the Synthetic Utility of 5-methyl-1H-imidazol-2-amine hydrochloride
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical applications of 5-methyl-1H-imidazol-2-amine hydrochloride in modern organic synthesis. The imidazole core is a privileged scaffold in medicinal chemistry, and this specific building block offers a versatile entry point for creating complex molecular architectures.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol design, reaction optimization, and safe handling. We present detailed, step-by-step protocols for key synthetic transformations, supported by mechanistic diagrams and structured data tables to ensure reproducibility and success.
Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold
The 2-amino-5-methylimidazole moiety represents a cornerstone synthon for constructing molecules of significant biological and pharmaceutical interest. Its structural features—a nucleophilic exocyclic amine, a heterocyclic ring capable of hydrogen bonding and metal coordination, and a methyl group for modulating steric and electronic properties—make it a highly valuable precursor.[2] Compounds derived from this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial and anticancer properties.
This guide focuses on the hydrochloride salt form, which is common for amines due to its enhanced stability and shelf-life. A critical, recurring theme in the following protocols is the necessity of liberating the free amine from its salt form to enable its nucleophilic reactivity. This is typically achieved by the in situ addition of a non-nucleophilic base.[3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN₃ | PubChem[5] |
| Molecular Weight | 133.58 g/mol | PubChem[5] |
| Appearance | Off-white to light yellow crystalline powder | BOC Sciences[] |
| IUPAC Name | 5-methyl-1H-imidazol-2-amine;hydrochloride | PubChem[5] |
| InChI Key | RCRXGQCNPSDRIC-UHFFFAOYSA-N | BOC Sciences[] |
Core Synthetic Applications & Mechanistic Considerations
The primary utility of 5-methyl-1H-imidazol-2-amine lies in the reactivity of its exocyclic amino group. This section details the most common and effective transformations, providing both the "how" and the "why" for each experimental choice.
Workflow for Utilizing Amine Hydrochloride Salts
A generalized workflow is essential for reactions involving amine salts. The initial deprotonation step is paramount for unlocking the amine's nucleophilicity.
Caption: Simplified mechanism for N-acylation of the free amine.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methyl-1H-imidazol-2-amine hydrochloride (1.0 eq).
-
Solvent & Base Addition: Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1 M). Add triethylamine (TEA, 2.2 eq) to the suspension and stir for 15-20 minutes at room temperature. The mixture should become more homogeneous as the free amine is liberated.
-
Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [7]5. Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [3]Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Reagent | M.W. ( g/mol ) | Equivalents |
| 5-methyl-1H-imidazol-2-amine HCl | 133.58 | 1.0 |
| Triethylamine (TEA) | 101.19 | 2.2 |
| Benzoyl Chloride | 140.57 | 1.1 |
| Dichloromethane (DCM) | - | Solvent |
Protocol 2: Reductive Amination with Aldehydes
While this compound is an amine itself, it can be further functionalized. A more common scenario in drug discovery involves synthesizing analogues via reductive amination of an imidazole aldehyde. [2]For instructional purposes, we present a protocol where the 2-amino group reacts with a second molecule containing an aldehyde, a key step in building more complex scaffolds.
Causality: The reaction proceeds through the formation of an intermediate imine (or Schiff base), which is then reduced in the same pot to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not react vigorously with protic solvents. [3] Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 5-methyl-1H-imidazol-2-amine hydrochloride (1.0 eq) and the desired aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq) in 1,2-dichloroethane (DCE).
-
Base Addition: Add triethylamine (1.1 eq) to liberate the free amine. Stir for 30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. Be aware of potential mild exotherms.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography. [2][7]
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. 5-methyl-1H-imidazol-2-amine hydrochloride and related imidazole compounds require careful handling.
Hazard Profile Summary:
-
Acute Toxicity: Harmful if swallowed. * Skin Contact: Causes skin irritation or severe burns depending on concentration and exposure time. [8]* Eye Contact: Causes serious eye irritation or damage. [8]* Reproductive Toxicity: May damage fertility or the unborn child. Mandatory Safety Precautions:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible. [9]* Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. [10]For handling larger quantities of powder, respiratory protection may be required. * Handling: Avoid all personal contact. Do not breathe dust. Wash hands thoroughly after handling. [10]Prevent the material from entering drains. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]Keep locked up or in an area accessible only to qualified personnel. First Aid Measures:
-
If Inhaled: Move the person to fresh air. Seek immediate medical attention. * In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately. * If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.
Conclusion
5-methyl-1H-imidazol-2-amine hydrochloride is a potent and versatile building block for synthetic and medicinal chemistry. Its successful application hinges on a clear understanding of its reactivity, particularly the need to unmask the nucleophilic free amine from its hydrochloride salt. The protocols and safety guidelines provided herein offer a comprehensive framework for leveraging this reagent to its full potential, enabling the discovery and development of novel chemical entities.
References
- Sigma-Aldrich, Safety D
- Sigma-Aldrich, Safety Data Sheet for 1H-imidazole monohydrochloride (CAS 1467-16-9).
- BenchChem, Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Enamine, Safety Data Sheet for methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine.
- BenchChem, Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- BenchChem, An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners.
- Dirisinala, P. et al., Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino) - Ijarse.
- Santa Cruz Biotechnology, Imidazole hydrochloride Safety D
- MDPI, Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- PubChem, 5-methyl-1H-imidazol-2-amine.
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Application Notes & Protocols: 5-Methyl-1H-imidazol-2-amine Hydrochloride as a Versatile Chemical Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold
The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a frequent component in pharmacologically active compounds.[2][3][4] Within this class, the 2-aminoimidazole moiety stands out as a critical pharmacophore found in numerous natural products and synthetic drugs exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[3][4]
5-Methyl-1H-imidazol-2-amine hydrochloride provides a strategically functionalized version of this core scaffold. The presence of the primary amine at the 2-position offers a reactive handle for diverse synthetic transformations, while the methyl group at the 5-position can provide beneficial steric and electronic effects, potentially improving binding affinity or metabolic profiles of derivative compounds. This document serves as a technical guide for researchers, outlining the physicochemical properties, core reactivity, and detailed protocols for utilizing 5-methyl-1H-imidazol-2-amine hydrochloride as a building block in drug discovery and chemical biology.
Physicochemical Properties and Safety Data
Handling and experimental design begin with a thorough understanding of the reagent's properties and safety requirements. The hydrochloride salt form enhances stability and improves solubility in polar solvents compared to the free base.[5]
Table 1: Physicochemical Properties of 5-Methyl-1H-imidazol-2-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 6775-38-8 | [6][] |
| Molecular Formula | C₄H₈ClN₃ | [6][] |
| Molecular Weight | 133.58 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, Refrigerator, Tightly closed, Dry | [6] |
| Solubility | Soluble in water and other polar solvents | [5] |
Safety, Handling, and Storage
Hazard Identification: Based on data for related imidazole compounds, 5-methyl-1H-imidazol-2-amine hydrochloride should be handled with care. Potential hazards include:
-
Harmful if swallowed.[8]
-
Causes skin irritation and potentially severe skin burns.[8][9]
-
May cause respiratory irritation.[8]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11][12]
-
Skin Protection: Wear impervious gloves (e.g., Nitrile rubber) and a lab coat.[12] Avoid all skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is in a refrigerator (2-8°C).[6]
Core Reactivity and Synthetic Applications
The synthetic utility of 5-methyl-1H-imidazol-2-amine hydrochloride stems primarily from the nucleophilicity of the exocyclic amine at the C2 position. This amine serves as a versatile handle for constructing a diverse range of molecular architectures.
Figure 1: Key synthetic transformations accessible from 5-methyl-1H-imidazol-2-amine hydrochloride.
Causality Behind Experimental Choices:
-
Liberating the Free Base: As a hydrochloride salt, the amine is protonated and non-nucleophilic. Before use in most coupling reactions, the free base must be generated in situ. This is typically achieved by adding a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃ or Cs₂CO₃). The choice of base is critical; for instance, in palladium-catalyzed reactions, a weaker base like K₃PO₄ or a carbonate is often preferred to minimize catalyst deactivation.
-
Solvent Selection: The choice of solvent depends on the reaction type. Aprotic polar solvents like DMF or DMSO are suitable for reactions requiring high solubility, while ethereal solvents like THF or dioxane are common in cross-coupling chemistry. Anhydrous conditions are often necessary to prevent hydrolysis of reagents or intermediates.
Detailed Application Protocols
The following protocols are representative methodologies that can be adapted for specific target syntheses. Researchers should perform small-scale optimization of reaction conditions (temperature, stoichiometry, catalyst/ligand system) for each new substrate.
Protocol 1: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Cross-Coupling
This protocol is designed for the construction of a C(aryl)-N bond, a common linkage in many pharmaceutical agents. The choice of a palladium catalyst and a specialized ligand is crucial for achieving high efficiency and yield.
Workflow Diagram:
Figure 2: General workflow for a Buchwald-Hartwig cross-coupling experiment.
Materials:
-
5-Methyl-1H-imidazol-2-amine hydrochloride (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To an oven-dried Schlenk flask, add 5-methyl-1H-imidazol-2-amine hydrochloride, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Through the septum, add the aryl halide followed by anhydrous, degassed 1,4-dioxane.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.
Rationale (Expertise & Experience):
-
Catalyst/Ligand: The Pd₂(dba)₃/Xantphos system is a robust choice for C-N coupling with electron-rich heterocyclic amines. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the crucial reductive elimination step and prevents catalyst decomposition.
-
Base: Cs₂CO₃ is a strong, yet relatively gentle, base that is highly effective in these couplings. Its high solubility in dioxane facilitates the reaction. It is strong enough to deprotonate the hydrochloride salt and the intermediate palladium complex.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol describes a fundamental transformation to create sulfonamides, a class of compounds with extensive therapeutic applications. The reaction is typically straightforward and high-yielding.
Materials:
-
5-Methyl-1H-imidazol-2-amine hydrochloride (1.0 eq)
-
Arylsulfonyl chloride (1.05 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Suspend 5-methyl-1H-imidazol-2-amine hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the base (triethylamine or pyridine) dropwise to the stirred suspension. The mixture should become more homogeneous as the free base is formed.
-
In a separate flask, dissolve the arylsulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the solution of arylsulfonyl chloride dropwise to the amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Rationale (Expertise & Experience):
-
Base: A tertiary amine base like triethylamine or pyridine is used both to liberate the free amine from its hydrochloride salt and to scavenge the HCl generated during the reaction. A slight excess is used to ensure the reaction goes to completion.
-
Temperature Control: The initial cooling to 0 °C is important to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine, minimizing the formation of side products.
Conclusion
5-Methyl-1H-imidazol-2-amine hydrochloride is a valuable and versatile building block for modern medicinal chemistry. Its strategically placed reactive amine handle allows for straightforward incorporation into complex molecular scaffolds via robust and well-understood synthetic methodologies like cross-coupling and acylation reactions. The protocols and data provided herein serve as a foundational guide for researchers to unlock the potential of this reagent in the design and synthesis of novel bioactive compounds.
References
-
Pharmaffiliates. 5-Methyl-1H-imidazol-2-amine Hydrochloride. [Link]
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PubChem. 5-methyl-1H-imidazol-2-amine | C4H7N3. [Link]
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ResearchGate. Synthesis of Bioactive Imidazoles: A Review. [Link]
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Semantic Scholar. Synthesis of Bioactive Imidazoles: A Review. [Link]
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Sci-Hub. Synthesis of Bioactive Imidazoles: A Review. [Link]
-
Frontiers in Chemistry. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
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PubChem. 1-Methyl-1H-imidazol-2-amine hydrochloride. [Link]
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NC Office of EMS. Allergic Reaction/ Anaphylaxis. [Link]
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MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
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Carl ROTH. Safety Data Sheet: Imidazole. [Link]
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Application Notes & Protocols: 5-methyl-1H-imidazol-2-amine Hydrochloride as a Versatile Ligand in Coordination Chemistry
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 5-methyl-1H-imidazol-2-amine hydrochloride as a ligand in coordination chemistry. It moves beyond simple procedural lists to offer in-depth scientific rationale, field-proven insights, and robust, self-validating protocols for the synthesis and characterization of novel metal complexes. We explore the ligand's structural features, predict its coordination behavior, and provide step-by-step methodologies for complexation with a representative transition metal, followed by comprehensive characterization techniques.
Introduction: The Scientific Merit of 5-methyl-1H-imidazol-2-amine
Imidazole and its derivatives are foundational building blocks in coordination chemistry, prized for their versatile N-donor capabilities and their integral role in biological systems, most notably in the amino acid histidine.[1][2][3] The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, offering a rich platform for creating structurally diverse and functionally sophisticated metal complexes.[1] The specific ligand, 5-methyl-1H-imidazol-2-amine, presents a compelling case for exploration due to its unique combination of functional groups.
The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is a practical advantage in many synthetic procedures. The core structure features three potential coordination sites: the two imidazole ring nitrogens and the exocyclic 2-amino group. The methyl group at the 5-position introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the properties of the resulting metal complexes.
Table 1: Physicochemical Properties of 5-methyl-1H-imidazol-2-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 6775-38-8 | [4][5] |
| Molecular Formula | C₄H₈ClN₃ | [4] |
| Molecular Weight | 133.58 g/mol | [4][] |
| IUPAC Name | 5-methyl-1H-imidazol-2-amine;hydrochloride | [] |
| Canonical SMILES | CC1=CN=C(N1)N.Cl | [4] |
Principles of Coordination: Causality and Predictive Insights
The coordination behavior of 5-methyl-1H-imidazol-2-amine is dictated by the electronic and steric properties of its donor atoms. Understanding these principles is crucial for designing experiments and predicting the structure of the final complex.
-
Primary Coordination Site: The most basic nitrogen, and therefore the primary coordination site, is the sp²-hybridized imine nitrogen within the imidazole ring (N1).[3] It acts as a pure sigma-donor, forming stable coordinate bonds with a wide range of metal ions.[3]
-
The Role of the 2-Amino Group: The exocyclic amino group (-NH₂) introduces the possibility of forming chelates or bridging structures. It is a harder donor than the imine nitrogen and can participate in coordination, particularly with hard metal ions. This ambidentate nature allows the ligand to act as a monodentate ligand, a bidentate chelating ligand (forming a strained 4-membered ring), or, more commonly, a bridging ligand linking two metal centers.
-
Tautomerism and Steric Influence: Like many substituted imidazoles, the ligand can exist in tautomeric forms.[7] The methyl group at the 5-position provides steric bulk that can influence the preferred coordination geometry around the metal center, potentially preventing the formation of highly crowded structures and favoring specific isomers.
-
Effect of Deprotonation: In the presence of a base or upon coordination to a highly Lewis acidic metal center, the N-H proton of the imidazole ring can be removed to form an imidazolate anion.[3] This deprotonation enhances the ligand's donor strength and enables it to act as a powerful bridging ligand, a motif central to the structure of zeolitic imidazolate frameworks (ZIFs).[3]
Caption: Potential coordination modes of the ligand with metal centers.
Experimental Protocols: Synthesis of a Representative Metal Complex
This section provides a generalized, yet detailed, protocol for the synthesis of a coordination complex using 5-methyl-1H-imidazol-2-amine hydrochloride and Copper(II) chloride as a representative example. The principles outlined here can be adapted for other transition metal salts.
Protocol 3.1: Synthesis of Dichlorobis(5-methyl-1H-imidazol-2-amine)copper(II)
Objective: To synthesize a Cu(II) complex with a 1:2 metal-to-ligand ratio.
Materials:
-
5-methyl-1H-imidazol-2-amine hydrochloride (C₄H₈ClN₃)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Triethylamine (NEt₃) or Sodium methoxide (NaOMe) solution
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon) - Optional but recommended for air-sensitive metals.
Methodology:
-
Ligand Preparation (In Situ Deprotonation):
-
In a 100 mL Schlenk flask, dissolve 2.0 mmol of 5-methyl-1H-imidazol-2-amine hydrochloride in 20 mL of anhydrous methanol.
-
Rationale: Methanol is an excellent solvent for both the ligand salt and the metal salt, facilitating a homogeneous reaction.
-
Stir the solution until the ligand is fully dissolved.
-
Slowly add 2.0 mmol of a base (e.g., triethylamine) dropwise to the solution. This deprotonates the hydrochloride salt, liberating the free amine ligand for coordination. A precipitate of triethylammonium chloride may form.
-
Rationale: The hydrochloride form of the ligand is less likely to coordinate directly. Neutralizing it in situ provides the active free ligand. Using a non-coordinating base like triethylamine prevents interference with the primary reaction.
-
-
Complexation Reaction:
-
In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of anhydrous methanol. The solution should be blue-green.
-
Add the methanolic solution of the metal salt dropwise to the stirring ligand solution over 10 minutes.
-
Rationale: A slow addition helps to control the reaction rate and often leads to the formation of more crystalline, higher-purity products.
-
Observe for a color change, which indicates the formation of the copper complex. The color may shift to a deeper blue or green.
-
Attach a condenser and gently reflux the reaction mixture at 60-65°C for 3-4 hours.
-
Rationale: Heating provides the activation energy needed for the ligand exchange and complex formation to go to completion. Refluxing prevents solvent loss.
-
-
Product Isolation and Purification:
-
After the reflux period, cool the reaction mixture to room temperature. A precipitate of the product may have already formed.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate twice with small portions of cold methanol to remove unreacted starting materials and byproducts (like triethylammonium chloride).
-
Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility at higher temperatures.
-
Wash the product with a final rinse of diethyl ether.
-
Rationale: Diethyl ether is a non-polar solvent that helps to remove any remaining methanol and dries the product quickly due to its high volatility.
-
Dry the resulting solid product in a vacuum oven at 40-50°C for several hours to remove all residual solvent.
-
Store the final product in a desiccator.
-
Caption: General workflow for the synthesis of a metal complex.
Protocol for Characterization: A Self-Validating System
The successful synthesis of the target complex must be confirmed through a suite of analytical techniques. The data obtained should be internally consistent and align with the expected structural changes upon coordination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for confirming that the ligand has coordinated to the metal center. The binding of the nitrogen donors to the metal alters the vibrational frequencies of specific bonds.
-
Procedure: Acquire spectra of the free ligand (5-methyl-1H-imidazol-2-amine hydrochloride), the neutralized free ligand, and the final copper complex using the KBr pellet method.
-
Expected Observations:
-
N-H Stretching: The ν(N-H) bands of the imidazole and amino groups (typically 3100-3400 cm⁻¹) are expected to shift, usually to a lower frequency, upon coordination due to the donation of electron density to the metal, which weakens the N-H bond.
-
C=N Stretching: The imidazole ring's ν(C=N) vibration (around 1580-1650 cm⁻¹) will likely shift, indicating the involvement of the ring nitrogen in coordination.[8]
-
New Bands: Look for new, weak bands in the far-IR region (below 600 cm⁻¹), which can be attributed to the formation of new Metal-Nitrogen (ν(M-N)) bonds.
-
UV-Visible (UV-Vis) Spectroscopy
This technique provides information about the electronic transitions within the complex and helps to elucidate the coordination geometry around the metal ion.
-
Procedure: Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMF or DMSO) and record their absorption spectra.
-
Expected Observations:
-
Ligand Transitions: The free ligand will show intense absorptions in the UV region corresponding to π→π* and n→π* transitions within the imidazole ring. These may shift upon complexation.
-
d-d Transitions: The Cu(II) complex is expected to exhibit a broad, weak absorption band in the visible region (typically 600-900 nm). The position and shape of this band are characteristic of the d-d electronic transitions of the Cu(II) ion and are highly sensitive to the coordination geometry (e.g., octahedral vs. tetrahedral).[9]
-
Elemental Analysis (CHN)
This fundamental technique provides the percentage composition of carbon, hydrogen, and nitrogen in the final product.
-
Procedure: Submit a pure, dry sample of the complex for CHN analysis.
-
Validation: The experimentally determined percentages must match the theoretical values calculated for the proposed molecular formula, [Cu(C₄H₇N₃)₂Cl₂], within an acceptable error margin (typically ±0.4%). This is a critical validation of the complex's stoichiometry.
Table 2: Summary of Expected Analytical Data for [Cu(C₄H₇N₃)₂Cl₂]
| Analysis Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Rationale for Change |
| FT-IR (ν(N-H)) | ~3300 cm⁻¹ | Shift to lower frequency (e.g., ~3250 cm⁻¹) | Weakening of N-H bond upon coordination. |
| FT-IR (ν(C=N)) | ~1620 cm⁻¹ | Shift in frequency (higher or lower) | Perturbation of ring electronics by metal binding. |
| UV-Vis (d-d band) | Not Applicable | Broad, weak band at ~600-900 nm | Electronic transition of the d⁹ Cu(II) center.[9] |
| Elemental Analysis | C: 35.96%, H: 6.04%, N: 31.45% | C: 28.04%, H: 4.12%, N: 24.53% | Confirmation of the 1:2 metal:ligand stoichiometry. |
Potential Applications and Future Research
The coordination complexes derived from 5-methyl-1H-imidazol-2-amine are expected to have applications across various scientific domains, drawing parallels from the broader family of imidazole-based compounds.
-
Catalysis: Imidazole-ligated metal complexes are known to catalyze a variety of organic transformations. The specific steric and electronic environment provided by this ligand could lead to catalysts with novel activity or selectivity.[10]
-
Bioinorganic Chemistry: As a structural mimic of histidine, complexes of this ligand could be used to model the active sites of metalloenzymes or as potential therapeutic agents. The 2-amino group offers a hydrogen-bonding site that could be crucial for substrate recognition or biological activity.[9]
-
Materials Science: This ligand could be employed in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[2] The bridging capability of the ligand could lead to robust, porous materials with potential applications in gas storage or separation.
Future research should focus on synthesizing a broader range of complexes with different metals (e.g., Fe, Co, Ni, Zn) and characterizing their magnetic, electronic, and structural properties in detail, including through single-crystal X-ray diffraction to unambiguously determine their solid-state structures.
References
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Chen, S., & Song, J. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18(35), 6543-6565. [1][2]
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Imidazole-Containing Ligands for Metal Catalysis. BenchChem. [11]
-
Royal Society of Chemistry. (2016). The roles of imidazole ligands in coordination supramolecular systems. RSC Publishing.
-
Indian Academy of Sciences. Imidazole and NHC-Carbene based Coordination Architectures and Their Applications. Division of Chemical Sciences. [12]
-
Ningbo Innopharmchem Co., Ltd. (2026). The Role of Imidazole Ligands in Catalysis and Coordination Polymers. Ningbo Innopharmchem. [10]
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Wikipedia. (n.d.). Transition metal imidazole complex. Wikipedia. [3]
-
Ahamad, T., et al. (2023). Synthesis of imidazole-linked mixed ligand complexes. ResearchGate. [9]
-
Grigoriev, M. S., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
-
El-Gamel, N. E. A., et al. (2023). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Dalton Transactions. [8]
-
Al-Majidi, S. M. H., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Iraqi Journal of Science. [13]
-
PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. [14]
-
PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. National Center for Biotechnology Information.
-
Guidechem. (n.d.). 5-METIL-1H-IMIDAZOL-2-YL-AMINA HCL 6775-38-8 wiki. Guidechem. [4]
-
Al-Hourani, B. J., et al. (2024). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
-
Pharmaffiliates. (n.d.). 5-Methyl-1H-imidazol-2-amine Hydrochloride. Pharmaffiliates. [5]
-
BOC Sciences. (n.d.). CAS 6775-38-8 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL. BOC Sciences. []
-
Musso, N., et al. (2024). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
-
Dar'in, D. V., & Krasavin, M. Y. (2024). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI.
-
Mondal, S., et al. (2024). Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN 3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate). PubMed Central.
-
BenchChem. (n.d.). 2-(4-Chlorophenyl)-5-methyl-1H-imidazole. BenchChem. [7]
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high-throughput screening assays involving 5-methyl-1H-imidazol-2-amine hydrochloride
Application Note & Protocol
A High-Throughput Screening Workflow for the Identification of Protein Kinase Inhibitors: A Case Study with 5-methyl-1H-imidazol-2-amine hydrochloride
Abstract This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify potential protein kinase inhibitors, using 5-methyl-1H-imidazol-2-amine hydrochloride as a representative test compound. Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their wide range of pharmacological activities.[1][2] We present a detailed, field-proven protocol for a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a preferred method for HTS due to its sensitivity and reduced interference from compound autofluorescence.[3] This guide covers assay principle, development, validation, a step-by-step HTS workflow, and data analysis, designed for researchers, scientists, and drug development professionals seeking to screen small molecule libraries against kinase targets.
Introduction: The Imidazole Scaffold and Kinase Targets
The imidazole ring is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antifungal properties.[2][3] 5-methyl-1H-imidazol-2-amine hydrochloride (PubChem CID: 322559) is a small molecule featuring this key scaffold.[4] While its specific biological targets are not extensively documented, its structure merits investigation against prominent target classes.
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery.[5][6] High-throughput screening (HTS) is an essential methodology that enables the rapid testing of thousands to millions of compounds to identify "hits" that modulate the activity of a specific target.[7][8]
This application note details a complete workflow for screening 5-methyl-1H-imidazol-2-amine hydrochloride and other small molecules against a generic protein kinase, termed "Kinase-X," using a TR-FRET assay format.
Assay Principle: TR-FRET for Kinase Activity
The TR-FRET assay is a homogeneous (no-wash) assay format ideal for HTS.[3] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are brought into close proximity.
-
Mechanism: A biotinylated peptide substrate is used for Kinase-X. In the presence of ATP, an active kinase will phosphorylate this substrate. A europium (Eu)-chelate-labeled anti-phospho-specific antibody (donor) is used to detect the phosphorylation event. Streptavidin-Allophycocyanin (SA-APC), the acceptor, binds to the biotin tag on the peptide.
-
Signal Generation: When the substrate is phosphorylated, the Eu-labeled antibody and the SA-APC are brought into close proximity, allowing FRET to occur upon excitation of the donor. The resulting long-lived emission from the acceptor is measured.
-
Inhibition: An inhibitor, such as a potential hit compound, will prevent the phosphorylation of the substrate. This prevents the donor and acceptor from coming into proximity, resulting in a low TR-FRET signal.
Caption: Principle of the TR-FRET kinase assay.
Materials and Equipment
-
Compound: 5-methyl-1H-imidazol-2-amine hydrochloride (or compound library) dissolved in 100% DMSO.
-
Enzyme: Recombinant purified Kinase-X.
-
Substrate: Biotinylated peptide substrate for Kinase-X.
-
Cofactor: Adenosine triphosphate (ATP).
-
Detection Reagents: Europium-labeled anti-phospho-antibody and Streptavidin-APC.
-
Buffers: Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) and Stop/Detection Buffer (Assay buffer containing EDTA).
-
Plates: Low-volume 384-well white microplates.[7]
-
Instrumentation:
-
Acoustic liquid handler (e.g., Labcyte Echo) or pin tool for compound dispensing.
-
Multichannel pipette or automated liquid dispenser.
-
Microplate reader capable of TR-FRET detection (e.g., PHERAstar FSX).[7]
-
-
Controls: A known potent inhibitor of Kinase-X (Positive Control) and DMSO (Negative Control).
Protocol Part 1: Assay Development and Validation
Prior to initiating a full screen, the assay must be optimized and validated to ensure it is robust and reproducible.[9]
Step-by-Step Validation Protocol:
-
Enzyme Titration:
-
Prepare serial dilutions of Kinase-X in Assay Buffer.
-
Add a fixed, excess concentration of ATP (e.g., 1 mM) and peptide substrate (e.g., 500 nM) to all wells.
-
Initiate the reaction by adding the enzyme dilutions.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal as described in the HTS protocol below.
-
Goal: Determine the enzyme concentration that yields a robust signal (e.g., 80% of maximum) within the linear range of the reaction.
-
-
ATP Kₘ Determination:
-
Using the optimal Kinase-X concentration determined above, prepare serial dilutions of ATP.
-
Initiate the reaction and measure the signal.
-
Plot the reaction velocity (TR-FRET signal) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP.
-
Causality: The ATP concentration for the main screen should be set at or near the Kₘ value. This ensures the assay is sensitive to competitive inhibitors.
-
-
Z'-Factor Determination:
-
Prepare a plate with 32 or more wells of positive control (e.g., a known inhibitor at a concentration >10x its IC₅₀) and negative control (DMSO vehicle).
-
Run the assay using the optimized enzyme and ATP concentrations.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the controls.
-
-
Trustworthiness: A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large signal window and low variability, making it suitable for HTS.[6]
-
| Parameter | Optimized Value | Rationale |
| Kinase-X Concentration | 5 nM | Provides 80% of maximal signal in the linear range. |
| Peptide Substrate Conc. | 200 nM | Non-saturating concentration to ensure sensitivity. |
| ATP Concentration | 15 µM | Determined Kₘ value; ensures sensitivity to ATP-competitive inhibitors. |
| Z'-Factor | 0.78 | Indicates a robust and high-quality assay suitable for HTS. |
Table 1: Summary of hypothetical assay validation parameters for the Kinase-X TR-FRET assay.
Protocol Part 2: Primary High-Throughput Screening Workflow
This protocol outlines the screening of a compound library at a single concentration (e.g., 10 µM).
Caption: Automated HTS workflow from compound plating to data analysis.
Step-by-Step HTS Protocol:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of 5-methyl-1H-imidazol-2-amine hydrochloride, library compounds, and controls from source plates to the 384-well assay plates. This results in a final assay concentration of 10 µM.
-
Enzyme/Substrate Addition: Add 5 µL of 2X Kinase-X and 2X peptide substrate solution in Assay Buffer to all wells.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature. This allows compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of 2X ATP solution in Assay Buffer to all wells to start the kinase reaction. The total reaction volume is now 10 µL.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-labeled antibody and SA-APC. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Plate Reading: Read the plates on a TR-FRET-capable plate reader. Set the excitation wavelength to 320-340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).
Data Analysis and Hit Identification
Proper data normalization and statistical analysis are critical for identifying true hits from the noise inherent in HTS.[10][11]
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor to donor signals:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Normalize Data: Calculate the percent inhibition for each compound well relative to the on-plate controls.[12]
-
Percent Inhibition = 100 * (1 - (Ratio_compound - μ_pos) / (μ_neg - μ_pos))
-
-
Hit Selection: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold. A common statistical approach is to set the threshold based on the activity of the negative (DMSO) control wells.[10]
-
Hit Threshold: Mean percent inhibition of negative controls + (3 * Standard Deviation of negative controls).
-
For example, if the DMSO wells show a mean inhibition of 1% with a standard deviation of 5%, the hit cutoff would be 1% + (3 * 5%) = 16% inhibition.
-
Protocol Part 3: Hit Confirmation and Potency
Hits identified in the primary screen must be confirmed to eliminate false positives.[13]
-
Hit Re-test: Cherry-pick the primary hits and re-test them under the exact same assay conditions to confirm their activity.
-
Dose-Response Analysis: For confirmed hits, perform a 10-point, 3-fold serial dilution to generate a dose-response curve.
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
| Compound ID | Primary Screen (% Inhibition) | Confirmed Hit? | IC₅₀ (µM) |
| 5-methyl-1H-imidazol-2-amine HCl | 45.2% | Yes | 7.8 |
| Hit_Compound_A | 8.3% | No | > 50 |
| Hit_Compound_B | 78.9% | Yes | 0.45 |
| Positive Control | 98.5% | Yes | 0.012 |
Table 2: Example data from a primary screen and subsequent hit confirmation/IC₅₀ determination.
Discussion and Expert Insights
-
Compound Interference: Imidazole-containing compounds can sometimes interfere with assays. TR-FRET is advantageous as the time-resolved detection minimizes interference from short-lived background fluorescence. However, compounds that absorb light at the excitation or emission wavelengths can still cause issues. It is crucial to perform counter-screens or orthogonal assays (e.g., a luminescence-based kinase assay) to validate hits.[5][14]
-
False Positives: Data from HTS is not always high quality.[13] False positives can arise from compound aggregation, reactivity, or assay artifacts. The hit confirmation and dose-response steps are essential to weed these out. A "trust but verify" approach is mandatory.[13]
-
DMSO Concentration: The final DMSO concentration in the assay should be kept constant across all wells (typically ≤ 1%) to avoid artifacts that can affect enzyme activity.
-
Automation: HTS relies heavily on automation to manage plate handling, liquid dispensing, and detection.[7][15] This increases throughput and reduces the human error associated with manual processing.
Conclusion
This application note provides a robust and validated framework for conducting a high-throughput screen for inhibitors of a protein kinase, using 5-methyl-1H-imidazol-2-amine hydrochloride as a representative example from the medicinally relevant imidazole class. By following the detailed protocols for assay development, HTS execution, and data analysis, researchers can effectively identify and confirm hit compounds for further investigation in the drug discovery pipeline. The principles and methodologies described herein are broadly applicable to a wide range of enzyme targets and small molecule libraries.
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Fan, F., & Blevitt, J. (2007). Bioluminescent assays for high-throughput screening. ASSAY and Drug Development Technologies, 5(1), 127-136.
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Application Note & Protocols: A Phased Approach for Efficacy Testing of 5-methyl-1H-imidazol-2-amine hydrochloride
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory therapies[1][2]. This document provides a comprehensive, phased experimental strategy for the initial efficacy testing of a novel imidazole-containing compound, 5-methyl-1H-imidazol-2-amine hydrochloride. Given the limited public data on its specific biological activity[][4][5][6], we propose a systematic, bottom-up approach, beginning with broad-spectrum in vitro cytotoxicity screening against cancer cell lines, followed by mechanistic assays to elucidate the mode of action. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols designed to establish a foundational efficacy profile for this compound.
Introduction: The Rationale for a Phased Screening Approach
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a multi-stage process requiring rigorous validation[7]. The initial and most critical phase involves in vitro testing to determine if the compound elicits a desired biological response and to identify its mechanism of action[8]. Cell-based assays are indispensable in this early stage, offering a biologically relevant environment to assess efficacy, potency, and selectivity, thereby bridging the gap between simple biochemical assays and complex in vivo models[9][10][11].
Our strategy for 5-methyl-1H-imidazol-2-amine hydrochloride is built on a logical, three-phase workflow. This approach ensures that resources are allocated efficiently, with each phase building upon the data generated in the previous one.
-
Phase I: Primary Cytotoxicity Screening. The foundational question: Does the compound exhibit biological activity against cancer cells? This phase aims to quantify the cytotoxic or cytostatic effects across a panel of diverse cancer cell lines to determine potency (IC₅₀) and spectrum of activity.
-
Phase II: Mechanistic Elucidation. If cytotoxicity is confirmed: How does the compound work? This phase investigates the primary cellular mechanisms responsible for the observed cell death, focusing on the induction of apoptosis and disruption of the cell cycle.
-
Phase III: Target Pathway Deconvolution. Building on mechanistic insights: Which signaling pathways are modulated? This phase uses techniques like Western blotting to probe key signaling nodes commonly associated with apoptosis and cell cycle regulation, providing a more granular view of the compound's molecular interactions.
This structured methodology ensures that the resulting data is robust, reproducible, and provides a clear direction for further preclinical development.
Phase I: Primary Cytotoxicity Screening
Causality: The primary objective is to quantitatively measure the compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency and allows for direct comparison across different cell lines and with reference compounds[12]. We employ a luminescent ATP-based assay because intracellular ATP levels are a direct and highly sensitive indicator of metabolically active, viable cells. A panel of cell lines, including those from different tissue origins and a non-malignant control line, is crucial for identifying a preliminary therapeutic window and potential cancer-type selectivity.
Experimental Workflow: Phase I
Caption: Hypothesized mechanism targeting the PI3K/Akt pathway.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Materials:
-
HCT116 cells and 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Protein Extraction: a. Treat HCT116 cells in 6-well plates with the compound at IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). b. Wash cells with cold PBS and lyse with 100 µL of ice-cold RIPA buffer. c. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts (load 20-30 µg of protein per lane) and run on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Wash again and apply ECL substrate.
-
Imaging: a. Visualize the protein bands using a chemiluminescence imaging system. b. Densitometry analysis can be performed to quantify changes in protein levels, normalizing to a loading control like β-actin.
Expected Outcome: A time-dependent decrease in the phosphorylation of Akt and an increase in the levels of cleaved Caspase-3 and cleaved PARP would strongly support the hypothesis that 5-methyl-1H-imidazol-2-amine hydrochloride induces apoptosis via inhibition of the PI3K/Akt survival pathway.
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Guide to the Preparation and Handling of a Standardized Stock Solution of 5-methyl-1H-imidazol-2-amine hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract and Introduction
5-methyl-1H-imidazol-2-amine hydrochloride is a heterocyclic organic compound belonging to the imidazole class. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in key biological molecules, such as the amino acid histidine, and their versatile role as pharmacophores in numerous therapeutic agents. The accurate and consistent preparation of stock solutions is a foundational requirement for reproducible and reliable experimental results in pharmacology, toxicology, and cell biology assays.
This application note provides a detailed, field-proven protocol for the preparation of a standardized stock solution of 5-methyl-1H-imidazol-2-amine hydrochloride. It addresses critical aspects of handling, dissolution, quality control, and storage, with a focus on the scientific principles that underpin each step. The guidance herein is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of their experimental solutions.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is essential for its proper handling and for selecting the appropriate solvent and storage conditions. As an amine hydrochloride salt, the compound's solubility and stability are significantly influenced by its ionic nature.
Table 1: Physicochemical Properties of 5-methyl-1H-imidazol-2-amine hydrochloride
| Property | Value | Source |
| CAS Number | 6775-38-8 | [1] |
| Molecular Formula | C₄H₈ClN₃ | [1] |
| Molecular Weight | 133.58 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Hygroscopicity | Suspected to be hygroscopic | [3][4][5] |
| Storage Temp. | 2-8°C, in a desiccator | [1] |
Solubility Insights: As a hydrochloride salt, 5-methyl-1H-imidazol-2-amine is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol.[2] Its solubility in aprotic organic solvents like DMSO is also likely, which is a common vehicle for in vitro assays. For biological experiments, the use of sterile, nuclease-free water or a buffered solution (e.g., PBS) is paramount. The preparation of highly concentrated stock solutions in organic solvents like DMSO, which are then diluted into aqueous media, is a standard and recommended practice to avoid solubility issues in the final assay.[6]
Critical Handling Note - Hygroscopicity: Many amine hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][5] This can lead to significant errors in weighing, affect the compound's stability, and alter its physical properties.[4] Therefore, stringent protocols for handling hygroscopic materials must be followed.
Safety and Handling Precautions
Adherence to safety protocols is mandatory when handling any chemical reagent. 5-methyl-1H-imidazol-2-amine hydrochloride and its parent compound are associated with specific hazards.
-
Hazard Identification: The parent amine may cause skin and eye irritation and may be harmful if swallowed.[7][8] Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[9][10]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles must be worn at all times.
-
Engineering Controls: All weighing and solution preparation steps should be performed inside a certified chemical fume hood or in a well-ventilated laboratory space to minimize inhalation exposure.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for preparing a standardized stock solution.
Caption: Workflow for stock solution preparation.
Materials and Equipment
-
5-methyl-1H-imidazol-2-amine hydrochloride (CAS: 6775-38-8)
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Anti-static spatula
-
Grade A volumetric flasks (various sizes as required)
-
Beakers
-
Magnetic stirrer and stir bars
-
Bath sonicator
-
Vortex mixer
-
Pipettes and sterile tips
-
Solvents:
-
Sterile, nuclease-free deionized water (for aqueous solutions)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% (for organic solutions)
-
-
Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)
-
Sterile amber or opaque cryovials for storage
-
Desiccator for storing the solid compound
Detailed Step-by-Step Protocol
This protocol details the preparation of a 10 mM stock solution in sterile deionized water . The principles can be adapted for other concentrations and solvents.
Part A: Calculation
The fundamental step is to accurately calculate the mass of the compound required.[11]
-
Formula: Mass (mg) = Desired Concentration (mM) × Molar Mass ( g/mol ) × Volume (mL) / 1000
-
Example Calculation for 10 mL of a 10 mM solution:
-
Mass (mg) = 10 mM × 133.58 g/mol × 10 mL / 1000
-
Mass (mg) = 13.358 mg
-
Part B: Weighing and Dissolution
This phase is critical due to the compound's hygroscopic nature.[3][12]
-
Preparation: Before opening, allow the sealed container of 5-methyl-1H-imidazol-2-amine hydrochloride to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Inside a fume hood, quickly and accurately weigh the calculated mass (e.g., 13.36 mg) using an analytical balance. Minimize the time the container is open to the air.
-
Transfer: Carefully transfer the weighed powder into a clean, dry 10 mL Grade A volumetric flask. To ensure quantitative transfer, rinse the weighing boat with a small amount of the solvent (sterile deionized water) and add the rinse to the flask.
-
Initial Dissolution: Add approximately 7 mL of sterile deionized water to the flask. This corresponds to about 70% of the final volume.
-
Promote Solubilization: Stopper the flask and swirl gently. If the solid does not dissolve readily, use a vortex mixer for 30-60 seconds. For persistent solids, place the flask in a bath sonicator at room temperature for 5-10 minute intervals until all particulate matter is visibly dissolved.[13] Causality: Sonication uses high-frequency sound waves to create micro-cavitations, providing the energy needed to overcome the crystal lattice energy and accelerate dissolution without excessive heating.
-
Temperature Equilibration: After complete dissolution, allow the solution to stand for a few minutes to return to room temperature. Dissolution can be endothermic or exothermic, and temperature changes affect the solvent's density and thus the final volume.[13]
Part C: Finalization and Quality Control
-
Final Volume Adjustment: Carefully add sterile deionized water dropwise until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Stopper the flask securely and invert it slowly 15-20 times. This step is non-negotiable for ensuring a uniform concentration throughout the solution.[11] Inadequate mixing is a common source of experimental error.
-
Sterile Filtration (Recommended for Biological Assays): Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This removes any potential microbial contaminants or microscopic particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, dispense the stock solution into smaller, single-use volumes in appropriately labeled, sterile cryovials.[6]
-
Labeling: Each aliquot vial must be clearly and durably labeled with:
-
Compound Name: 5-methyl-1H-imidazol-2-amine HCl
-
Concentration: 10 mM
-
Solvent: Sterile H₂O
-
Preparation Date
-
Preparer's Initials
-
Expiry Date (e.g., 6 months from preparation, subject to stability data)
-
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution over time.
Table 2: Recommended Storage Conditions
| Parameter | Aqueous Stock Solution | DMSO Stock Solution |
| Temperature | -20°C for short-term (weeks) or -80°C for long-term (months). | -20°C or -80°C. DMSO freezes at 18.5°C. |
| Light | Store in amber or opaque vials to protect from light, as imidazole compounds can be light-sensitive.[2][14] | Store in amber or opaque vials. |
| Freeze/Thaw | Avoid. Use single-use aliquots. | Avoid. Use single-use aliquots. |
| General Stability | Hydrochloride salts are generally more stable in solution than their corresponding free bases.[2] However, long-term stability should be empirically validated if required for GMP/GLP studies. | DMSO solutions are often stable for extended periods when stored properly frozen and protected from moisture. |
References
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TutorChase. How do you handle hygroscopic solutes in the lab? [Online]. Available at: [Link]
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University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Online]. Available at: [Link]
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PRACTICAL PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Online]. Available at: [Link]
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PubChem. 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. [Online]. Available at: [Link]
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-
Chemsrc. CAS#:2758002-42-3 | 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride. [Online]. Published October 7, 2025. Available at: [Link]
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Application Note: Quantitative Analysis of 5-methyl-1H-imidazol-2-amine hydrochloride
Introduction and Scope
5-methyl-1H-imidazol-2-amine hydrochloride is a small molecule belonging to the imidazole class of heterocyclic compounds. Imidazole rings are core structures in many biologically significant molecules and pharmaceuticals.[1] The accurate and precise quantification of this compound is critical for various applications in drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis.
This document provides a comprehensive guide for researchers and drug development professionals on robust analytical techniques for the quantification of 5-methyl-1H-imidazol-2-amine hydrochloride. It details two primary methods: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices is explained, and all protocols are grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[2]
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of 5-methyl-1H-imidazol-2-amine is the foundational step in developing a robust analytical method. As a small, polar molecule with a primary amine group, its behavior in a chromatographic system is highly dependent on factors like pH.
| Property | Value | Source |
| Chemical Formula | C₄H₈ClN₃ (Hydrochloride Salt) | [] |
| Molecular Weight | 133.58 g/mol (Hydrochloride Salt) | Derived from Parent MW[4] |
| Parent Compound MW | 97.12 g/mol | [4] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | [5] |
| Melting Point | 115-117 °C | [6] |
| Key Functional Groups | Imidazole ring, Primary amine | [4] |
| Expected Polarity | High | Inferred from structure |
| Expected Solubility | Soluble in water and polar solvents like methanol. | [5] |
The presence of the amine group makes the compound basic. Controlling the pH of the mobile phase in liquid chromatography is therefore essential to ensure a consistent charge state (protonated amine) and achieve reproducible retention and good peak shape.
Recommended Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse technique for quality control and routine analysis due to its robustness, reliability, and cost-effectiveness.[1][7] The following protocol is designed as a starting point for method development and validation.
Principle and Rationale
This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a polar mobile phase and a nonpolar stationary phase. Given the high polarity of 5-methyl-1H-imidazol-2-amine, achieving adequate retention on a standard C18 column can be challenging.[8][9]
-
Column Choice: A standard C18 column is a good starting point, but a polar-endcapped C18 or a specialized "aqueous stable" C18 column is recommended. These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar analytes.[10]
-
Mobile Phase pH: The amine group must be consistently protonated to avoid peak tailing and ensure stable retention. By buffering the mobile phase to a pH at least 2 units below the analyte's pKa, we ensure it exists primarily in its cationic form. An acidic pH (e.g., 2.5-3.5) is ideal.
-
UV Detection: The imidazole ring provides UV absorbance. While the absorbance maximum (λmax) should be determined experimentally by scanning a standard solution, a low wavelength, typically between 205-220 nm, is expected for this type of chromophore.
Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ, or similar, 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent-grade potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.
-
Ultrapure water (18.2 MΩ·cm).
-
5-methyl-1H-imidazol-2-amine hydrochloride reference standard.
Step-by-Step Methodology:
-
Mobile Phase Preparation (pH 3.0):
-
Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH of the buffer to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
The mobile phase will be a gradient or isocratic mixture of this buffer (Solvent A) and acetonitrile (Solvent B).
-
-
Standard Solution Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., API powder, crushed tablet) containing an estimated amount of the analyte.
-
Transfer to a suitable volumetric flask and add the diluent to fill approximately 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Aqueous Stable (e.g., Atlantis T3, 4.6x150 mm, 5 µm) |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min (5% B), 2-10 min (5% to 40% B), 10-12 min (40% B), 12-13 min (40% to 5% B), 13-18 min (5% B) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm (or experimentally determined λmax) |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, it must be validated. The following parameters should be assessed according to ICH Q2(R1) guidelines.[2][11]
-
Specificity: Analyze a blank (diluent) and a placebo (formulation matrix without the analyte) to confirm no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards (at least 5 concentrations) in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze a sample of known concentration (or a placebo spiked with the analyte) at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision (%RSD):
-
Repeatability: Analyze six replicate preparations of a single sample. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Specificity | No interference at analyte retention time |
Advanced Method: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis in complex matrices (e.g., plasma) or trace-level impurity detection, LC-MS/MS is the gold standard.[7][12]
Principle and Rationale
This technique couples the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented to produce product ions. This transition is highly specific to the analyte.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for protonating the basic amine group, forming the [M+H]⁺ ion.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor a specific precursor → product ion transition (e.g., m/z 98.1 → m/z 81.1, Note: this is a hypothetical transition and must be optimized experimentally). This provides exceptional selectivity and reduces matrix interference.
Experimental Protocol: LC-MS/MS
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher) with an ESI source.
-
LC column and solvents as described for the HPLC-UV method, but using LC-MS grade volatile buffers (e.g., 0.1% formic acid in water and ACN) is essential.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation: Prepare as described in the HPLC-UV method, but at much lower concentrations (e.g., ng/mL range). The use of a stable isotope-labeled internal standard is highly recommended for bioanalysis to correct for matrix effects.[12]
-
LC and MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for rapid elution (e.g., 2-3 minute total run time) |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined via infusion and tuning of the reference standard |
| Source Temp. | ~500 °C (instrument dependent) |
| IonSpray Voltage | ~5500 V (instrument dependent) |
Visualized Workflows and Relationships
General Analytical Workflow
The following diagram illustrates the end-to-end process for quantifying the analyte.
Caption: High-level workflow from sample preparation to final report.
Method Validation Parameter Interdependencies
This diagram shows the logical relationship between key validation characteristics as defined by ICH Q2(R1).
Caption: Logical relationships in analytical method validation.
References
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Deriv
- Developing HPLC Methods. Sigma-Aldrich.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- Method for quantitative determination of imidazole derivatives (imidazoline group).
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
- Imidazole quantification by LC determin
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Unknown Source.
- 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL CAS#: 6775-38-8. ChemicalBook.
- Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles.
- Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals.
- 5-methyl-1H-imidazol-2-amine. PubChem.
- 5-methyl-1H-imidazol-2-amine. Sigma-Aldrich.
- Ultraviolet Spectrophotometric Method for Determination of Gelatin Crosslinking in the Presence of Amino Groups. PMC - NIH.
- CAS 6775-38-8 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL. BOC Sciences.
- 1H-imidazol-2-amine hydrochloride. CymitQuimica.
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Methyl-1H-imidazol-2-amine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 5-methyl-1H-imidazol-2-amine hydrochloride, a versatile building block in medicinal chemistry. The unique structural and electronic properties of the 2-amino-5-methylimidazole scaffold make it a valuable pharmacophore for the design and synthesis of novel therapeutic agents. This guide will delve into the rationale behind its use, provide detailed protocols for its derivatization, and explore its potential in targeting various biological pathways, particularly in the context of kinase inhibition and receptor modulation.
Introduction: The 2-Aminoimidazole Scaffold as a Privileged Structure
The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its ability to participate in hydrogen bonding, metal coordination, and cation-π interactions has established it as a "privileged structure" in medicinal chemistry. The 2-aminoimidazole moiety, in particular, is a key constituent of many marine alkaloids with a broad spectrum of pharmacological activities.[2][3]
The introduction of a methyl group at the 5-position of the 2-aminoimidazole core, as in 5-methyl-1H-imidazol-2-amine, offers several advantages in drug design. The methyl group can provide a handle for modulating lipophilicity and metabolic stability, and can also serve as a key interaction point within a protein binding pocket. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of 5-methyl-1H-imidazol-2-amine hydrochloride is crucial for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN₃ | [4] |
| IUPAC Name | 5-methyl-1H-imidazol-2-amine;hydrochloride | [4] |
| InChI Key | RCRXGQCNPSDRIC-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC1=CN=C(N1)N.Cl | [4] |
Synthetic Applications: A Versatile Building Block
5-Methyl-1H-imidazol-2-amine hydrochloride is a valuable starting material for the synthesis of a diverse range of substituted imidazole derivatives. The 2-amino group serves as a key nucleophilic handle for various chemical transformations, including N-acylation, N-alkylation, and condensation reactions.
It is important to note that the hydrochloride salt form renders the 2-amino group non-nucleophilic. Therefore, the free base must be generated in situ prior to reaction with an electrophile. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
General Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of 5-methyl-1H-imidazol-2-amine hydrochloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Alkaloids from Marine Sponges | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Preclinical Evaluation of 5-methyl-1H-imidazol-2-amine hydrochloride
Introduction
The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of imidazole have been explored for their therapeutic potential as anticancer, anti-inflammatory, antifungal, and antibacterial agents, among others.[4][5] This versatility stems from the unique electronic and structural properties of the five-membered heterocyclic ring, which can engage in various biological interactions.[4] 5-methyl-1H-imidazol-2-amine hydrochloride is a small molecule derivative within this class. While specific literature on this exact compound is sparse, its structural motifs suggest potential for significant biological activity.
This guide provides a comprehensive framework for the initial preclinical evaluation of 5-methyl-1H-imidazol-2-amine hydrochloride (referred to hereafter as "IMID-5M"). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically investigate its potential as a therapeutic agent. We will focus on two promising and common therapeutic avenues for imidazole derivatives: oncology and anti-inflammatory applications. The methodologies are designed to be self-validating, providing a clear rationale for each experimental step and ensuring data integrity.
Part 1: In Vitro Biological Characterization
The initial phase of characterization involves a suite of in vitro assays to determine the compound's cellular activity, potency, and potential mechanism of action.
Assessment of Anticancer Activity
Many imidazole-based compounds exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[2] A logical starting point is to assess the cytotoxic and anti-proliferative effects of IMID-5M on relevant cancer cell lines.
The MTT assay is a robust colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] It is a foundational assay for initial cytotoxicity screening.[8]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Target Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a well-characterized and commonly used cell line for initial cancer screening.
Materials:
-
IMID-5M hydrochloride salt
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of IMID-5M in sterile water or DMSO. Note: If using DMSO, ensure the final concentration in the wells does not exceed 0.1% to avoid solvent toxicity.[11]
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of IMID-5M. Include "vehicle control" wells (medium with DMSO, if used) and "untreated control" wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for in vitro anticancer evaluation of IMID-5M.
Given that many imidazole derivatives function as kinase inhibitors, investigating IMID-5M's effect on key oncogenic kinases like B-Raf and VEGFR-2 is a logical next step.[11][12]
A. B-Raf Kinase Inhibition Assay
Principle: This assay measures the ability of IMID-5M to inhibit the phosphorylation of the MEK1 substrate by the B-Raf enzyme. Kinase activity is quantified by measuring the amount of ATP consumed using a luminescence-based assay like Kinase-Glo®.[13][14]
Materials:
-
Recombinant active B-Raf (V600E mutant)
-
Kinase-dead MEK1 substrate
-
ATP
-
IMID-5M
-
Kinase Assay Buffer
-
Kinase-Glo® MAX Reagent (Promega)
-
White, opaque 384-well plates
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of IMID-5M in the assay buffer. The final DMSO concentration should remain constant across all wells.
-
Enzyme/Inhibitor Pre-incubation:
-
Add 2.5 µL of diluted IMID-5M or vehicle (DMSO) to the wells.
-
Add 5 µL of diluted B-Raf enzyme solution.
-
Incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.[11]
-
-
Reaction Initiation:
-
Start the kinase reaction by adding 2.5 µL of a solution containing both MEK1 substrate and ATP (at its Km concentration for B-Raf).
-
Incubate for 60 minutes at 30°C.[11]
-
-
Detection:
-
Equilibrate the plate and Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
B. VEGFR-2 Kinase Inhibition Assay
Principle: This assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The methodology is similar to the B-Raf assay, quantifying the reduction in ATP consumption.[12][15]
Materials:
-
Recombinant Human VEGFR-2
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
IMID-5M
-
Kinase Assay Buffer
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
Step-by-Step Protocol:
-
Master Mix: Prepare a master mixture containing Kinase Assay Buffer, ATP, and the peptide substrate.[12]
-
Plate Setup:
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of diluted IMID-5M or vehicle to the test wells.
-
Add 20 µL of diluted VEGFR-2 enzyme to all wells except the "Blank" control. Add 20 µL of assay buffer to the blank wells.[12]
-
-
Kinase Reaction: Incubate the plate for 45 minutes at 30°C.
-
Detection:
Data Analysis (for both kinase assays):
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Normalize the data to the positive (no inhibitor) and blank (no enzyme) controls.
-
Plot percent inhibition versus log[IMID-5M] and calculate the IC₅₀ value using non-linear regression.
Caption: Inhibition of the MAPK pathway by IMID-5M at B-Raf.
Assessment of Anti-inflammatory Activity
Imidazole derivatives have also been noted for their anti-inflammatory properties.[2] A key mediator in inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages.[17]
Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.[18][19]
Target Cell Line: RAW 264.7 (murine macrophage cell line).
Materials:
-
RAW 264.7 cells
-
IMID-5M
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (for standard curve)
-
Culture medium (DMEM)
-
96-well plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.[18]
-
Treatment:
-
Pre-treat the cells with various concentrations of IMID-5M for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.[18]
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.[18]
Data Analysis:
-
Determine the concentration of nitrite in each sample from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
-
Determine the IC₅₀ value for NO inhibition.
-
Crucial Control: Perform a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed NO reduction is not due to cytotoxicity.[19]
Part 2: In Vivo Evaluation
Following promising in vitro results, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of IMID-5M in a whole-organism context. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Anticancer Efficacy in a Murine Xenograft Model
Principle: A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess the in vivo efficacy of a potential anticancer drug.[20][21]
Animal Model: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.
Step-by-Step Protocol:
-
Cell Preparation and Implantation:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10⁶ cells per 100 µL. Matrigel helps improve tumor take rates.[22]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Measure tumor dimensions with digital calipers. Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Table 1: Example Dosing and Monitoring Schedule
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | PO / IP | Daily |
| 2 | IMID-5M | 10 mg/kg | PO / IP | Daily |
| 3 | IMID-5M | 30 mg/kg | PO / IP | Daily |
| 4 | Positive Control | Doxorubicin | 2 mg/kg | IV |
-
Treatment and Monitoring:
-
Administer the compound or vehicle according to the schedule in Table 1 for 21-28 days.
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups.
-
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- 19. researchgate.net [researchgate.net]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BiTE® Xenograft Protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methyl-1H-imidazol-2-amine Hydrochloride
Welcome to the technical support center for the synthesis of 5-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and enhancing your reaction yields.
Overview of the Synthesis
The synthesis of 2-aminoimidazoles, such as 5-methyl-1H-imidazol-2-amine, is a cornerstone reaction in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules.[1] A common and effective method involves the cyclocondensation of an α-aminoketone precursor with a source of the C2-amine moiety, typically cyanamide. The resulting free base is often an oil or a difficult-to-handle solid, which is why it is subsequently converted to its hydrochloride salt. This salt form generally offers superior stability, crystallinity, and handling properties.[2]
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis and isolation of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Answer: Low yield is a multifaceted issue. A systematic approach is crucial for diagnosis.
-
Purity and Stoichiometry of Reagents:
-
Cyanamide Quality: Cyanamide can dimerize to form dicyandiamide, especially during storage. This impurity will not participate in the desired reaction. It is imperative to use high-purity, fresh cyanamide or test the purity of your existing stock.
-
Reactant Ratio: While a 1:1 stoichiometry is theoretical, in practice, a slight excess (1.1-1.2 equivalents) of cyanamide may be beneficial to drive the reaction to completion. However, a large excess can complicate purification.
-
-
Reaction Conditions:
-
Solvent Anhydrousness: The cyclocondensation step involves the elimination of water. The presence of water in the reaction solvent can impede the reaction equilibrium and reduce yields. Ensure you are using appropriately dried, anhydrous solvents.[2]
-
Temperature Control: The reaction often requires heating to overcome the activation energy barrier. However, excessive temperatures can lead to decomposition of reactants or the product, resulting in discoloration and the formation of tar-like byproducts. We recommend an initial optimization of the reaction temperature (e.g., trials at 60°C, 80°C, and 100°C) while monitoring by TLC or LC-MS.
-
-
Incomplete Reaction:
-
Monitoring: Failure to run the reaction to completion is a common cause of low yield. Monitor the disappearance of the limiting reagent (typically the α-aminoketone) using TLC or LC-MS. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Question 2: My crude TLC/LC-MS shows multiple spots, and purification is difficult. What are the likely side products?
Answer: The presence of multiple byproducts points towards issues with reaction control or starting material stability.
-
Unreacted Starting Materials: The most common "impurities." Their presence indicates an incomplete reaction (see Question 1).
-
Regioisomer Formation: If your synthesis starts from an unsymmetrical precursor that can generate two different α-aminoketones, you may form a regioisomeric imidazole product. This is less common for the "5-methyl" target but is a critical consideration in other substituted imidazole syntheses.
-
Side Reactions of the Imidazole Ring: The imidazole ring itself can undergo further reactions, such as N-alkylation, if reactive electrophiles are present and the reaction conditions are too harsh.[2]
-
Cyanamide-derived Impurities: As mentioned, dicyandiamide is a common impurity. Other oligomers can also form under heating.
The following decision tree can help diagnose the source of low yields and impurities.
Caption: Troubleshooting decision tree for low yield and impurity issues.
Question 3: The free base product streaks badly during silica gel chromatography. How can I achieve effective purification?
Answer: This is a classic problem when purifying basic amines on standard (slightly acidic) silica gel. The amine functional group interacts strongly with the silica surface, leading to poor peak shape and inefficient separation.
-
Solution 1: Basic Modifier in Eluent: The most common and effective solution is to add a small amount of a volatile base to your eluent system.
-
Solution 2: Acid-Base Extraction: This liquid-liquid extraction technique can be highly effective for removing non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
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Extract the now-neutralized free base back into an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified free base.[3]
-
Question 4: I'm having difficulty isolating the final hydrochloride salt as a clean, crystalline solid.
Answer: The successful formation and isolation of the hydrochloride salt depend critically on solvent choice and technique. The goal is to have the free base soluble in a solvent, but the resulting salt insoluble.
-
Incomplete Precipitation: If the salt is not precipitating, the solvent is likely too polar. The free base can be dissolved in a minimal amount of a polar solvent like methanol or ethanol. Precipitation can then be induced by adding a much less polar solvent, such as diethyl ether, MTBE, or acetone, until the solution becomes turbid.[2][4]
-
Formation of an Oil: If the salt "oils out" instead of crystallizing, it may be due to residual impurities or too-rapid precipitation. Try adding the HCl solution more slowly at a lower temperature (e.g., in an ice bath). Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Purity: The purity of the free base is paramount. Attempting to form the salt from an impure oil will often result in an impure, oily salt. Always use purified free base for the salt formation step.
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is the hydrochloride salt form of the compound preferred over the free base?
-
The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid, which is much easier to handle, weigh, and store than the often-oily or low-melting-point free base. Its aqueous solubility is also generally higher, which is advantageous for biological assays.[2]
-
-
FAQ 2: What is the plausible reaction mechanism for the cyclocondensation?
-
The reaction proceeds via an initial nucleophilic attack of the amino group of the α-aminoketone onto the electrophilic carbon of cyanamide. This is followed by an intramolecular cyclization where a nitrogen from the newly formed guanidino group attacks the ketone carbonyl. The final step is a dehydration to form the aromatic imidazole ring.
-
-
FAQ 3: Are there "greener" synthesis alternatives available?
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Yes, recent literature has explored the use of deep eutectic solvents (DESs), such as a mixture of choline chloride and urea, as both the solvent and catalyst. These methods can offer high yields, reduced reaction times, and easier product isolation, representing a more environmentally friendly approach.[5][6]
-
Key Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1H-imidazol-2-amine (Free Base)
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To a solution of 1-amino-2-propanone hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., isopropanol), add a base such as sodium methoxide (1.0 eq) to liberate the free amine. Stir for 30 minutes at room temperature.
-
Filter the resulting sodium chloride precipitate and add cyanamide (1.1 eq) to the filtrate.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC (e.g., 10% MeOH in DCM with 0.5% TEA). The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Perform an acid-base workup as described in the Troubleshooting section (Question 3) to isolate the crude free base.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane containing 0.5% triethylamine.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified 5-methyl-1H-imidazol-2-amine as an oil or solid.
Protocol 2: Formation of 5-methyl-1H-imidazol-2-amine Hydrochloride
-
Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate).
-
With stirring, slowly add a solution of hydrochloric acid (1.0-1.1 eq). A 2M solution of HCl in diethyl ether is commonly used.
-
A white precipitate should form immediately or upon further stirring. If no precipitate forms, slowly add an anti-solvent like diethyl ether until the solution becomes persistently cloudy.
-
Stir the resulting suspension at room temperature for 1-2 hours, or cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove any residual impurities.[4]
-
Dry the product under vacuum to yield the final 5-methyl-1H-imidazol-2-amine hydrochloride as a white to off-white solid.
Data Summary Tables
Table 1: Troubleshooting Common Synthesis Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction2. Impure cyanamide3. Presence of water | 1. Extend reaction time or increase temperature2. Use fresh, high-purity cyanamide3. Use anhydrous solvents and glassware |
| Impure Crude Product | 1. Side reactions2. Unreacted starting materials | 1. Optimize reaction temperature; avoid excessive heat2. Ensure reaction goes to completion via monitoring |
| Column Streaking | Basic amine interaction with acidic silica gel | Add 0.5-1% triethylamine to the eluent system[2][3] |
| Difficulty in Salt Precipitation | 1. Solvent is too polar2. Product is oily/impure | 1. Add a non-polar anti-solvent (e.g., diethyl ether)2. Ensure free base is pure before salt formation |
Table 2: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Gradient of Methanol in Dichloromethane (0% -> 15%) | Provides a polarity range to elute starting materials and the more polar product. |
| Additive | 0.5 - 1% Triethylamine | Prevents peak tailing/streaking of the basic amine product.[2] |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain | Allows for tracking of the imidazole-containing product and starting materials. |
References
-
ResearchGate. (n.d.). Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. Retrieved from researchgate.net.[7]
-
Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry.[8]
-
ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved from researchgate.net.[9]
-
V. D. Piaz, et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.[5][6]
-
Acemoglu, M., et al. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. [Patent Information].[4]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from organic-chemistry.org.[10]
-
BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Retrieved from benchchem.com.[2]
-
BenchChem. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved from benchchem.com.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 5. mdpi.com [mdpi.com]
- 6. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazole synthesis [organic-chemistry.org]
troubleshooting solubility issues with 5-methyl-1H-imidazol-2-amine hydrochloride
Welcome to the technical support center for 5-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction to 5-Methyl-1H-imidazol-2-amine Hydrochloride
5-Methyl-1H-imidazol-2-amine hydrochloride is a heterocyclic amine, a class of compounds with significant interest in medicinal chemistry and drug discovery. The imidazole core is a key feature in many biologically active molecules. Being a hydrochloride salt, this compound is generally expected to have improved aqueous solubility compared to its free base form. However, researchers may still face challenges in achieving the desired concentrations in various experimental systems. This guide will provide a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-methyl-1H-imidazol-2-amine hydrochloride in water. What should I do first?
A1: The first step is to ensure you are not exceeding the compound's intrinsic solubility limit. While specific solubility data for 5-methyl-1H-imidazol-2-amine hydrochloride is not widely published, 2-aminoimidazole derivatives can exhibit low solubility in some solvents[1]. Start by attempting to dissolve a small, known amount in a precise volume of water. If cloudiness or solid material persists, consider the following:
-
Sonication: Use a bath sonicator to break up any aggregates and increase the surface area for dissolution.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase the kinetic energy of the molecules, which can enhance solubility. Be cautious with temperature, as excessive heat can degrade the compound.
-
pH Adjustment: The solubility of amines is highly pH-dependent. Since this is the hydrochloride salt of a basic compound, the initial aqueous solution will be acidic. If your experimental conditions allow, carefully adjusting the pH can significantly impact solubility.
Q2: How does pH affect the solubility of 5-methyl-1H-imidazol-2-amine hydrochloride?
A2: The solubility of 5-methyl-1H-imidazol-2-amine hydrochloride is intrinsically linked to its acid-base properties. The molecule contains basic nitrogen atoms in the imidazole ring and the amino group. The pKa of the conjugate acid of a similar compound, 4,5-dimethyl-2-aminoimidazolium, is approximately 9.21[2]. We can use this as a reasonable estimate.
-
In acidic to neutral pH (below the pKa): The amine and imidazole nitrogens will be protonated, forming the cationic species. This ionic form has a much higher affinity for polar solvents like water, leading to greater solubility.
-
At a pH approaching and exceeding the pKa: The compound will begin to deprotonate, transitioning to its less soluble free base form. This can cause precipitation.
Therefore, to maintain solubility in aqueous solutions, it is generally advisable to work at a pH at least 1-2 units below the estimated pKa of ~9.2.
Q3: Can I use organic solvents to dissolve 5-methyl-1H-imidazol-2-amine hydrochloride?
A3: Yes, organic solvents are a common strategy for dissolving compounds with limited aqueous solubility. For 5-methyl-1H-imidazol-2-amine hydrochloride, the following are recommended starting points:
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules[3]. It is a good first choice for preparing high-concentration stock solutions. For many 2-aminoimidazole derivatives, solubilities of 100 mg/mL in DMSO can be achieved, sometimes requiring sonication[4].
-
Ethanol: As a polar protic solvent, ethanol can also be an effective solvent for this compound[5].
Important Consideration for Biological Experiments: When using organic solvents for stock solutions that will be diluted into aqueous buffers for biological assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <1%, often <0.1%).
Troubleshooting Guide
Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue known as "crashing out." It occurs when the compound is soluble in the concentrated organic stock but not in the final aqueous environment.
Causality: The dramatic change in solvent polarity upon dilution reduces the compound's solubility below its concentration in the diluted solution.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation upon dilution.
Step-by-Step Protocol for Addressing Precipitation:
-
Verify Final Concentration: Check if the intended final concentration in your aqueous buffer is realistic. You may need to perform a solubility test in the buffer itself.
-
pH Adjustment of the Aqueous Buffer: As previously discussed, ensure the pH of your final aqueous solution is sufficiently acidic to keep the compound in its protonated, more soluble form.
-
Minimize Organic Solvent Percentage: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO). This may require preparing a more dilute stock solution if your final compound concentration allows.
-
Use of Co-solvents: If permissible in your experimental setup, the addition of a small percentage of a water-miscible organic co-solvent (like ethanol or polyethylene glycol) to your aqueous buffer can sometimes help maintain solubility.
Issue 2: The powdered compound is difficult to wet and appears clumpy.
Causality: Hydrochloride salts of amines can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to the formation of clumps that are difficult to dissolve.
Preventative Measures and Solution:
-
Proper Storage: Always store 5-methyl-1H-imidazol-2-amine hydrochloride in a tightly sealed container in a desiccator to protect it from moisture.
-
Weighing and Handling: When weighing, do so quickly and in a low-humidity environment if possible.
-
Breaking Up Clumps: If clumping has occurred, use a clean, dry spatula to gently break up the clumps before adding the solvent. Sonication after solvent addition is also very effective at dispersing these aggregates.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution for long-term storage.
Materials:
-
5-methyl-1H-imidazol-2-amine hydrochloride (Molecular Weight: 133.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile microcentrifuge tubes
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh out approximately 1.34 mg of 5-methyl-1H-imidazol-2-amine hydrochloride and record the exact mass.
-
Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 133.58 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)
-
Example: For 1.34 mg, the required DMSO volume is 1003 µL.
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the compound. Cap tightly and vortex for 1-2 minutes until the solid is fully dissolved. If needed, sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Solutions should be stable for several months under these conditions[6].
Protocol 2: Determining Aqueous Solubility
This protocol provides a method to empirically determine the approximate solubility of the compound in your specific aqueous buffer.
Materials:
-
5-methyl-1H-imidazol-2-amine hydrochloride
-
Your aqueous buffer of interest
-
A series of small, clear vials
-
Magnetic stirrer and stir bars (optional) or vortex mixer
-
Micro-pipettes
Procedure:
-
Prepare a Slurry: Add a known excess of the compound to a fixed volume of your buffer (e.g., 5-10 mg in 1 mL).
-
Equilibration: Vigorously mix the slurry at a constant temperature (e.g., room temperature or your experimental temperature) for several hours to ensure equilibrium is reached. A magnetic stirrer is ideal for this.
-
Separation of Undissolved Solid: Centrifuge the slurry at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The determined concentration represents the solubility of the compound in that buffer under the tested conditions.
Data Summary
| Property | Estimated/Reported Value | Rationale/Source |
| Molecular Weight | 133.58 g/mol | Calculated |
| Estimated pKa | ~9.2 | Based on the pKa of 4,5-dimethyl-2-aminoimidazolium (9.21)[2]. |
| Aqueous Solubility | Expected to be higher in acidic pH | General property of amine hydrochloride salts. |
| DMSO Solubility | Likely ≥ 10 mg/mL | Based on data for similar 2-aminoimidazole derivatives[4]. |
| Ethanol Solubility | Expected to be soluble | General property of small molecule amine hydrochlorides[5]. |
Mechanistic Insights: The Role of the Hydrochloride Salt
The hydrochloride salt of an amine is formed by reacting the basic amine with hydrochloric acid. This process is illustrated below:
Caption: Amine to hydrochloride salt conversion.
In the solid state, the compound exists as an ionic salt. When introduced into a polar solvent like water, the ionic nature of the salt promotes dissociation into the protonated amine cation (R-NH3+) and the chloride anion (Cl-). This charged species is more readily solvated by water molecules than the neutral free base, leading to enhanced aqueous solubility[6].
The Common Ion Effect
It is important to be aware of the common ion effect, especially when working with buffers containing high concentrations of chloride salts (e.g., high molarity NaCl or KCl).
Principle: The addition of a common ion (in this case, Cl-) to a solution of a sparingly soluble salt can decrease the solubility of that salt.
Mechanism: The dissolution of 5-methyl-1H-imidazol-2-amine hydrochloride is an equilibrium process:
R-NH3+Cl- (solid) ⇌ R-NH3+ (aq) + Cl- (aq)
If the concentration of Cl- in the solution is increased by adding another chloride salt, Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved form and thus reducing the overall solubility. While often more pronounced with sparingly soluble salts, this effect can be a contributing factor to unexpected precipitation in high-salt buffers.
References
-
ResearchGate. (2025). Efficient and environmentally friendly synthesis of 2-amino-imidazole. [Link]
-
PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-methyl-1H-imidazol-2-amine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 5-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important chemical building block. Here, we synthesize field-proven insights and established chemical principles to provide a comprehensive resource in a direct question-and-answer format, complete with troubleshooting guides and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route for 5-methyl-1H-imidazol-2-amine?
A common and efficient method is the condensation reaction between an α-functionalized C3 ketone precursor, such as 1-amino-2-propanone, and a guanylating agent like cyanamide. This approach builds the 2-aminoimidazole core directly. Alternative methods, such as those employing α-haloketones with guanidine derivatives, are also widely used and can be performed in greener solvent systems like deep eutectic solvents (DESs).[1][2]
Q2: I'm experiencing very low yields. What are the most likely causes?
Low yields in this synthesis typically stem from one or more of the following issues:
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Precursor Instability: The key intermediate, 1-amino-2-propanone, is prone to self-condensation. Using its hydrochloride salt and liberating the free base in situ is critical.
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to incomplete conversion or degradation of the product.[3]
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Inefficient Purification: The basic nature of the 2-aminoimidazole product can lead to significant material loss during standard silica gel chromatography.[4]
-
Side Reactions: Competing reactions, such as the formation of pyrazines from aminoketone self-condensation, can consume starting materials.
Q3: The free base of my product is a dark, intractable oil. How can I obtain a solid, easy-to-handle material?
The free base form of 5-methyl-1H-imidazol-2-amine can be a low-melting solid or a persistent oil. The most reliable method to obtain a stable, crystalline, and easily handled solid is to convert the purified free base into its hydrochloride salt.[4] This is achieved by dissolving the base in a suitable solvent (like isopropanol or diethyl ether) and adding a solution of hydrogen chloride.[4]
Q4: My purification by column chromatography is not working well; the product streaks badly.
This is a classic problem when purifying basic amines on standard silica gel, which is acidic. The strong interaction between your basic product and the acidic stationary phase causes poor elution and band tailing (streaking). To resolve this, the silica gel's active sites must be masked. This is effectively done by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol, to your eluent system.[4][5]
Q5: What are the recommended storage conditions for 5-methyl-1H-imidazol-2-amine hydrochloride?
The hydrochloride salt is significantly more stable than the free base. It should be stored in a cool, dry place, ideally in a refrigerator at 2-8°C.[6] It is also advisable to protect it from light.[7]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Low Yield or Stalled Cyclization Reaction
Your reaction fails to go to completion, leaving significant amounts of starting material, as observed by TLC or LC-MS.
Potential Cause A: Precursor Instability and Self-Condensation
-
Causality: α-aminoketones like 1-amino-2-propanone are notoriously unstable as free bases. They readily undergo self-condensation to form dihydropyrazines, which can then oxidize to pyrazines. This side reaction irreversibly consumes your key starting material.
-
Self-Validating Solution: Always start with the commercially available hydrochloride salt of 1-amino-2-propanone. The free base should be generated in situ just before the guanylation step by the controlled addition of a base. This ensures its concentration remains low, minimizing self-condensation and maximizing the desired reaction with the guanylating agent.
Potential Cause B: Ineffective Guanylation Conditions
-
Causality: The nucleophilic addition of the aminoketone to the guanylating agent and the subsequent intramolecular cyclization are highly dependent on pH and temperature. An incorrect pH can reduce the nucleophilicity of the amine, while excessive heat can promote degradation and side reactions.[3]
-
Self-Validating Solution:
-
pH Control: When using cyanamide, the reaction is often buffered or run in a protic solvent like ethanol to facilitate proton transfer. If starting with 1-amino-2-propanone hydrochloride, the addition of one equivalent of a base like sodium ethoxide will liberate the free amine while maintaining a suitable environment.
-
Temperature Optimization: Begin the reaction at a moderate temperature (e.g., 50-60°C) and monitor closely by TLC. If the reaction is sluggish, the temperature can be increased cautiously to reflux, but prolonged heating should be avoided.
-
Reagent Choice: Consider the reactivity of your guanylating agent. A comparison is provided in the table below.
-
Table 1: Comparison of Common Guanylating Reagents
| Reagent | Activating Group/Conditions | Advantages | Disadvantages |
| Cyanamide | Requires proton source/mild heat | Inexpensive, simple atom economy | Can be hazardous; requires careful handling |
| 1H-Pyrazole-1-carboxamidine HCl | Pyrazole is a good leaving group | Highly reactive, reliable | More expensive, generates pyrazole byproduct |
| S-Methylisothiourea sulfate | Methylthiol is a good leaving group | Effective and common reagent | Can release odorous thiols |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Boc-protected, activated by pyrazole | Allows for controlled deprotection | Requires additional deprotection step |
Issue 2: Difficult Purification and Product Isolation
You have successfully formed the product, but isolation from the crude reaction mixture is problematic.
Potential Cause A: Strong Interaction with Silica Gel
-
Causality: As mentioned in the FAQ, the basic nitrogen atoms of the 2-aminoimidazole ring (pKa of the guanidine-like moiety is high) bind strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
Self-Validating Solution: Implement a modified flash chromatography protocol.
-
Pre-treat Silica: You can pre-treat the silica gel by flushing the packed column with your starting eluent containing the basic modifier before loading your sample.
-
Eluent Modification: Prepare your eluent (e.g., a gradient of methanol in dichloromethane) and add 0.5-1% triethylamine or a 7N solution of ammonia in methanol.[5]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent. For better resolution, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column.
-
Potential Cause B: Inefficient Extraction During Workup
-
Causality: The product has both basic (amine) and polar (imidazole) character, which can lead to complex partitioning behavior between aqueous and organic layers during workup. If the pH of the aqueous layer is not sufficiently high, the product will remain protonated and stay in the aqueous phase, leading to low recovery in the organic extract.
-
Self-Validating Solution: During the basic aqueous workup, ensure the pH of the aqueous layer is >10 by testing with pH paper or a meter.[5] This ensures the 2-amino group is deprotonated, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery.
Issue 3: Inefficient or Failed Hydrochloride Salt Formation
The purified free base fails to precipitate as the hydrochloride salt.
Potential Cause A: Inappropriate Solvent
-
Causality: For successful precipitation, the hydrochloride salt must be poorly soluble in the chosen solvent. If the solvent is too polar, the salt will remain dissolved.
-
Self-Validating Solution: Use a non-polar or moderately polar aprotic solvent.
-
Gold Standard: Diethyl ether or ethyl acetate are excellent choices, as the free base is soluble but the HCl salt is typically not.[4]
-
Alternative: Isopropanol (IPA) can also be used. While the salt has some solubility, it often crystallizes well upon cooling.
-
Potential Cause B: Presence of Water
-
Causality: Water is a very polar solvent that can keep the hydrochloride salt in solution, preventing precipitation. Your purified free base or the solvent used for salt formation may contain residual water.
-
Self-Validating Solution: Ensure your purified free base is rigorously dried under high vacuum to remove all solvent and water. Use anhydrous solvents for the salt formation step. If using HCl in a solvent, ensure it is an anhydrous solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).
Part 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1H-imidazol-2-amine
This protocol uses an in situ generation of 1-amino-2-propanone from its hydrochloride salt.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-amino-2-propanone hydrochloride (1.0 eq) and absolute ethanol (approx. 0.5 M).
-
Base Addition: While stirring, add a solution of sodium ethoxide in ethanol (1.0 eq) dropwise at room temperature. A precipitate of sodium chloride will form. Stir the resulting suspension for 30 minutes.
-
Guanylation: Add cyanamide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM with 1% NH4OH as eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature and filter off the sodium chloride. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be taken directly to purification or subjected to an aqueous workup (extraction into ethyl acetate from a basified aqueous solution, pH >10).
Protocol 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified free base of 5-methyl-1H-imidazol-2-amine in a minimal amount of a suitable solvent like isopropanol or anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of HCl (1.05 eq) dropwise. Common reagents are 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane.[4]
-
Crystallization: A white precipitate should form immediately or upon further stirring. If precipitation is slow, cool the flask in an ice bath.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white to off-white solid under high vacuum to obtain the final 5-methyl-1H-imidazol-2-amine hydrochloride.
Part 4: Visualizations and Data Summary
Diagrams
Caption: Overall workflow for the synthesis and isolation of the target compound.
Caption: Simplified reaction mechanism for 2-aminoimidazole formation.
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution |
| Low Reaction Conversion | Precursor self-condensation | Use hydrochloride salt of aminoketone; generate free base in situ. |
| Significant Byproducts | High temperature; incorrect pH | Optimize temperature starting at 60°C; ensure proper buffering/base equivalents. |
| Product Streaks on Column | Basic product interacts with acidic silica | Add 0.5-1% triethylamine or NH3/MeOH to the eluent.[5] |
| Low Recovery from Workup | Incomplete extraction from aqueous layer | Adjust aqueous layer to pH >10 before extracting multiple times.[5] |
| HCl Salt Fails to Precipitate | Incorrect solvent; presence of water | Use anhydrous diethyl ether or IPA; ensure starting material and solvent are dry.[4] |
References
- Benchchem.Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide.
- ResearchGate.2-Aminoimidazoles.
- Benchchem.Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- National Institutes of Health.Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
- Benchchem.Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
-
MDPI. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. [Online] Available at: [Link]
- PubMed Central.An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.
- Benchchem.Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- Pharmaffiliates.5-Methyl-1H-imidazol-2-amine Hydrochloride.
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Online] Available at: [Link]
Sources
- 1. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents | MDPI [mdpi.com]
- 2. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 5-Methyl-1H-benzo[d]imidazol-2-amine | 6285-68-3 [sigmaaldrich.com]
Technical Support Center: Purification of 5-methyl-1H-imidazol-2-amine hydrochloride
Welcome to the technical support resource for the purification of 5-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to address the common challenges and nuanced chemical principles involved in isolating this valuable compound from typical synthetic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 5-methyl-1H-imidazol-2-amine hydrochloride?
The impurity profile of your crude product is intrinsically linked to your synthetic route. The most common syntheses of 2-aminoimidazoles involve the cyclization of an α-haloketone with a guanidine derivative.[1][2]
Common Byproducts Include:
-
Unreacted Starting Materials: Residual guanidine salts or α-haloketone precursors.
-
Regioisomers: If the synthesis is not perfectly regioselective, you may have isomeric impurities.
-
Over-alkylation or Side-Reaction Products: Multiple substitutions or undesired reactions on the imidazole ring can occur.[3]
-
Urea-type Byproducts: Can form from certain desulfurization agents used in alternative synthetic routes.[4]
-
Polymeric Materials: Amorphous, often colored, materials that can form under harsh reaction conditions.
Q2: Which purification method should I choose first? Recrystallization or Column Chromatography?
Your choice depends on the initial purity of your crude material and the quantity you need to purify.
-
Recrystallization is the preferred first-line method for hydrochloride salts, especially if your crude product has a purity of >85-90%. It is highly scalable, cost-effective, and can yield exceptionally pure material.[5][6]
-
Column Chromatography is necessary when dealing with complex mixtures containing multiple byproducts or when the initial purity is low (<90%).[7] It offers high-resolution separation but is more time-consuming and solvent-intensive.
The following diagram outlines a general decision-making workflow.
Caption: Purification method selection workflow.
Troubleshooting & Optimization Guides
Recrystallization Issues
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the compound separates from the solution as a supercooled liquid above its melting point, rather than as a solid crystalline lattice.[8] This is common with impure samples or when the solution is cooled too quickly.
Causality: The high concentration of impurities disrupts the crystal lattice formation, or the degree of supersaturation is too high for orderly crystal growth to initiate.
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[8]
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[8]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]
Column Chromatography Issues
Q4: My compound is streaking badly on the silica gel column, and the separation is poor. Why?
This is the most common problem when purifying basic compounds like 2-aminoimidazoles on standard silica gel.[7]
Causality: The basic amine and imidazole nitrogens interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven elution, resulting in broad, tailing peaks.[7]
Solutions:
-
Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups. Triethylamine (TEA) is the standard choice.[3][7]
-
Recommended Eluent System: Start with a gradient of methanol (MeOH) in dichloromethane (DCM). Add 0.5-1% TEA to the entire mobile phase. For example: 95:5:0.5 DCM/MeOH/TEA.
-
-
Switch to a Different Stationary Phase: If tailing persists even with a modifier, consider using a more inert stationary phase like neutral or basic alumina.[7]
The following diagram illustrates the troubleshooting process for peak tailing.
Caption: Troubleshooting peak tailing in column chromatography.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for purifying 5-methyl-1H-imidazol-2-amine hydrochloride when the initial purity is reasonably high (>90%). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude hydrochloride salt. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution just begins to turn persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Typical Value | Purpose |
| Starting Purity | 85-95% | Suitable for recrystallization |
| Final Purity | >99% | Achievable with careful technique |
| Expected Yield | 70-90% | Dependent on impurity load and technique |
| Solvent System | Ethanol/Water | Good for polar hydrochloride salts |
Protocol 2: Flash Column Chromatography
This protocol is designed for separating the target compound from less polar and closely related basic impurities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane + 0.5% TEA). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM with 10% methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.[5]
-
Elution:
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA) added to both solvents.
-
Gradient: Begin elution with a low polarity mixture (e.g., 98:2 DCM/MeOH + 0.5% TEA). Gradually increase the polarity by increasing the percentage of methanol (e.g., up to 90:10 DCM/MeOH + 0.5% TEA) to elute the product.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a similar mobile phase system.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting free base can be converted back to the hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane dropwise to precipitate the salt.[3]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase A | Dichloromethane + 0.5% TEA | Non-polar solvent with basic modifier. |
| Mobile Phase B | Methanol + 0.5% TEA | Polar solvent with basic modifier. |
| Gradient | 2% to 10% B over 10-15 column volumes | For effective separation of components. |
Purity Assessment
After purification, it is critical to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for detecting and quantifying residual impurities.[9]
-
Quantitative NMR (qNMR): This technique provides an absolute purity measurement by comparing the integral of a known proton signal from your compound against the integral of a certified internal standard of known purity.[10]
-
Melting Point: A sharp, defined melting point range is a strong indicator of high purity.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Cimini, S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
- Reddy, T. J., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- Henkel, G., et al. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- D'Agostino, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- González Ceballos, L. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents".
- BenchChem. (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- BenchChem. (2025). Benchmarking the purity of commercially available (1H-Imidazol-4-yl)methanol hydrochloride.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Methyl-1H-imidazol-2-amine Hydrochloride Solution Stability
Welcome to the technical support center for 5-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
I. Core Stability Profile
5-Methyl-1H-imidazol-2-amine hydrochloride, while generally stable as a solid under recommended storage conditions, can exhibit instability in solution depending on various factors. The imidazole ring and the primary amine group are susceptible to degradation under specific environmental conditions. The primary degradation pathways of concern are hydrolysis, oxidation, and photolysis.[1] The hydrochloride salt form is typically used to improve aqueous solubility and handling stability compared to the free base.[2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with solutions of 5-methyl-1H-imidazol-2-amine hydrochloride.
Q1: My solution of 5-methyl-1H-imidazol-2-amine hydrochloride is showing a color change. What does this indicate?
A1: A change in color, often to a yellowish or brownish hue, is a common visual indicator of degradation. This is frequently a result of oxidation or photodegradation.[3] While a color change suggests instability, significant degradation can occur without any visible signs. Therefore, analytical confirmation is always recommended.
Troubleshooting Steps:
-
Protect from Light: Immediately switch to using amber or opaque vials for solution preparation and storage.[3] Conduct experiments in a dark or light-protected environment if the compound is found to be photosensitive.
-
Inert Atmosphere: If oxidation is suspected, prepare solutions using de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Analytical Verification: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify any degradation products.[4]
Q2: I am observing inconsistent results in my biological assays. Could this be related to compound instability?
A2: Yes, inconsistent assay results are a frequent consequence of compound degradation. If the concentration of the active compound decreases over the course of an experiment, it can lead to variability in the observed biological effects.[2]
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions for each experiment from a solid stock.[2]
-
Evaluate Solution Stability Under Assay Conditions: Perform a time-course experiment where you analyze the concentration of 5-methyl-1H-imidazol-2-amine hydrochloride in your assay buffer at various time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment (temperature, pH, lighting).
-
Solvent Choice: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous buffer is low and does not cause precipitation or affect the stability of the compound.[2]
Q3: What are the optimal storage conditions for solutions of 5-methyl-1H-imidazol-2-amine hydrochloride?
A3: For short-term storage, solutions should be kept at low temperatures, typically 2-8°C or frozen at -20°C to -80°C, and always protected from light.[2][5] The appropriate storage temperature will depend on the solvent and the required stability duration. For aqueous solutions, freezing at -20°C or below is generally preferred to slow down hydrolytic degradation.
Recommended Storage Practices:
-
Temperature: Store stock solutions at -20°C or -80°C.[2]
-
Light: Use amber vials or wrap containers in aluminum foil to protect from light.[3]
-
Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas before sealing and freezing.
Q4: How does pH affect the stability of 5-methyl-1H-imidazol-2-amine hydrochloride in aqueous solutions?
A4: Imidazole compounds can be susceptible to degradation at certain pH values.[2] Both acidic and basic conditions can promote hydrolysis of the amine or imidazole functional groups. It is crucial to evaluate the stability of the compound at the specific pH of your experimental buffer.
Experimental Protocol: pH Stability Assessment A forced degradation study can be conducted to determine the pH stability profile.
-
Prepare Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Incubate Samples: Prepare solutions of 5-methyl-1H-imidazol-2-amine hydrochloride in each buffer. Incubate these solutions at a controlled temperature (e.g., 40°C) for a defined period.
-
Analyze Samples: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation.[4][6]
III. Potential Degradation Pathways
Understanding the potential chemical transformations of 5-methyl-1H-imidazol-2-amine hydrochloride is key to preventing its degradation. The primary pathways include hydrolysis, oxidation, and photodegradation.
Caption: Potential degradation pathways for 5-methyl-1H-imidazol-2-amine.
IV. Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of 5-methyl-1H-imidazol-2-amine hydrochloride in your specific experimental context. This involves forced degradation studies and the use of a stability-indicating analytical method.
Workflow Diagram
Caption: Workflow for assessing solution stability.
Protocol: Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.[4]
-
Column Selection: A C18 reverse-phase column is a common starting point.
-
Mobile Phase Optimization: Develop a gradient method using an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be able to resolve the parent peak from any new peaks that appear under stress conditions.
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal detection wavelength for the parent compound and to observe the spectra of any degradation products.
-
Forced Degradation: Subject the compound to stress conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products.[4][6] The goal is to achieve 5-20% degradation, which is sufficient to produce detectable degradation peaks without completely consuming the parent compound.[7]
-
Method Validation: Confirm that the method can effectively separate the parent compound from all generated degradation products.
Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation |
| Thermal | 80°C (in solution and as solid) | Thermal Decomposition |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines)[8][9] | Photolysis |
Table adapted from common industry practices for forced degradation studies.[3][4]
V. Concluding Recommendations
To ensure the integrity of your research, it is imperative to handle solutions of 5-methyl-1H-imidazol-2-amine hydrochloride with an awareness of its potential stability issues.
-
Always protect solutions from light.
-
Preferably prepare solutions fresh for each experiment.
-
If storage is necessary, store solutions at or below -20°C in airtight, light-protected containers.
-
Always validate the stability of the compound in your specific experimental buffer and conditions if you observe inconsistent results.
By following these guidelines and employing the troubleshooting and analytical strategies outlined above, researchers can minimize the impact of compound instability on their experimental outcomes.
References
- Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech., 2(4), 621-627.
- BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- BOC Sciences. (n.d.). 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL.
- Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride.
- BenchChem. (n.d.). Stability issues of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine under storage.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Sigma-Aldrich. (n.d.). 5-Methyl-1H-benzo[d]imidazol-2-amine.
- PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine.
- Pharmaffiliates. (n.d.). 5-Methyl-1H-imidazol-2-amine Hydrochloride.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- BenchChem. (n.d.). Navigating the Stability and Storage of (1-pentyl-1H-imidazol-2-yl)methanol: A Technical Guide.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Interference of 5-methyl-1H-imidazol-2-amine hydrochloride in Biochemical Assays
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address potential interference from the small molecule 5-methyl-1H-imidazol-2-amine hydrochloride in biochemical assays. While specific public literature on assay interference for every compound is not always available, this document provides a systematic approach to identifying and mitigating common sources of assay artifacts. The principles and protocols outlined here are broadly applicable for validating hits from high-throughput screening (HTS) and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My primary assay indicates that 5-methyl-1H-imidazol-2-amine hydrochloride is active. How can I confirm this is a genuine result and not an artifact?
A1: An apparent activity in a primary screen may be due to compound-dependent assay interference rather than a direct interaction with the biological target.[1][2] It is crucial to perform secondary or "orthogonal" assays to validate the initial finding.[1] These validation assays should employ different detection methods or principles to exclude common interference mechanisms.
Q2: What are the common ways a small molecule like 5-methyl-1H-imidazol-2-amine hydrochloride can cause false positives in biochemical assays?
A2: False positives can stem from various mechanisms.[1] Some frequent causes include:
-
Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[1][3][4]
-
Interference with Detection Method: The compound itself might absorb light or fluoresce at the wavelengths used for the assay readout, leading to a false signal.[1][5]
-
Chemical Reactivity: The compound may be inherently reactive and can covalently modify the target protein or other components of the assay.[1][6]
-
Redox Activity: Compounds that undergo redox cycling can produce reactive oxygen species (ROS), such as hydrogen peroxide, which can interfere with assay components.[1][7]
Q3: What are the known properties of 5-methyl-1H-imidazol-2-amine hydrochloride?
A3: 5-methyl-1H-imidazol-2-amine hydrochloride is a small molecule with the chemical formula C4H8ClN3.[8] It is a salt, which generally enhances its stability and solubility in aqueous solutions.[9] Its imidazole core is a feature found in many biologically active compounds and can participate in various chemical reactions.[9][10]
| Property | Value | Source |
| Molecular Formula | C4H8ClN3 | [11] |
| Molecular Weight | 133.58 g/mol | [11] |
| IUPAC Name | 5-methyl-1H-imidazol-2-amine;hydrochloride | [] |
| Synonyms | 2-Amine hydrochloride, 5-methyl-1H-imidazol- | [8] |
Q4: How can I test for potential fluorescence interference from 5-methyl-1H-imidazol-2-amine hydrochloride?
A4: To assess fluorescent interference, you should measure the fluorescence of your compound alone in the assay buffer, without the biological target or other reagents.[1] This measurement should be performed at the same excitation and emission wavelengths used in your primary assay. A significant background signal from the compound itself is an indicator of potential interference.[1]
Troubleshooting & Mitigation Guides
This section provides detailed workflows to systematically investigate and address potential assay interference.
Guide 1: Investigating a Potential Inhibitor Identified in a Primary Screen
If 5-methyl-1H-imidazol-2-amine hydrochloride appears as an inhibitor in your initial screen, it is essential to rule out common artifacts.
Caption: Workflow to validate an inhibitor hit.
Protocol 1: Assessing Autofluorescence and Quenching
Objective: To determine if 5-methyl-1H-imidazol-2-amine hydrochloride interferes with the fluorescence readout.
Materials:
-
5-methyl-1H-imidazol-2-amine hydrochloride stock solution
-
Assay buffer
-
Microplate (same type as used in the primary assay)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of 5-methyl-1H-imidazol-2-amine hydrochloride in assay buffer at the same concentrations used in the primary screen.
-
Add the compound dilutions to the wells of the microplate. Include wells with buffer only (blank) and a positive control fluorescent compound if available.
-
Read the plate using a fluorescence plate reader at the excitation and emission wavelengths of your primary assay.
-
For Autofluorescence: Compare the fluorescence intensity of the test compound wells to the blank wells. A significant increase in fluorescence indicates autofluorescence.[13]
-
For Quenching: In a separate experiment, add the compound dilutions to wells containing the fluorescent product of your assay. A concentration-dependent decrease in fluorescence compared to the product-only control suggests quenching.[13]
Protocol 2: Detecting Aggregation-Based Inhibition
Objective: To determine if the observed inhibition is due to the formation of compound aggregates.
Materials:
-
5-methyl-1H-imidazol-2-amine hydrochloride
-
Target enzyme and substrate
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
Procedure:
-
Perform the enzyme inhibition assay with a concentration range of 5-methyl-1H-imidazol-2-amine hydrochloride.
-
Repeat the assay, but this time include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent in the assay buffer.
-
Compare the dose-response curves. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of detergent is a strong indication of aggregation-based activity.[4]
Advanced Troubleshooting
Guide 2: Investigating Potential Non-Specific Reactivity
Some compounds can show activity due to non-specific chemical reactivity with assay components, particularly with proteins.[6]
Caption: Workflow for assessing compound reactivity.
Protocol 3: Time-Dependence of Inhibition
Objective: To determine if the inhibitory effect of the compound increases with pre-incubation time, which can be indicative of covalent modification.
Procedure:
-
Prepare two sets of reactions.
-
In the first set, pre-incubate the enzyme and 5-methyl-1H-imidazol-2-amine hydrochloride for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.
-
In the second set, initiate the reaction by adding the enzyme to a mixture of the substrate and the compound.
-
A time-dependent increase in inhibition in the pre-incubation set suggests a potential covalent or slow-binding inhibitor.
Protocol 4: Inhibition Reversibility by Dilution
Objective: To determine if the inhibition is reversible.
Procedure:
-
Incubate the enzyme with a high concentration of 5-methyl-1H-imidazol-2-amine hydrochloride (e.g., 10x IC50) for a set period.
-
Rapidly dilute the mixture (e.g., 100-fold) into an assay solution containing the substrate.
-
Monitor the recovery of enzyme activity over time.
-
Rapid recovery of activity suggests reversible inhibition, while a lack of recovery points towards irreversible or very slow, tight-binding inhibition.
References
- Tackling assay interference associated with small molecules.
- Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. BenchChem.
- Nuisance small molecules under a machine-learning lens. Digital Discovery.
- Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.
- Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI Bookshelf.
- Tackling assay interference associ
- Technical Support Center: Troubleshooting Perilloxin Interference in High-Throughput Screening Assays. BenchChem.
- CAS No : 6775-38-8 | Product Name : 5-Methyl-1H-imidazol-2-amine Hydrochloride.
- Technical Support Center: Troubleshooting Assay Interference. BenchChem.
- 5-methyl-1H-imidazol-2-amine | C4H7N3. PubChem.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL CAS#: 6775-38-8. ChemicalBook.
- CAS 57575-96-9: 1H-imidazol-2-amine hydrochloride. CymitQuimica.
- 1-Methyl-1H-imidazol-2-amine hydrochloride | C4H8ClN3. PubChem.
- Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf.
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.
- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
- New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activ
- Drug interference with biochemical labor
- CAS 6775-38-8 5-METHYL-1H-IMIDAZOL-2-YL-AMINE HCL. BOC Sciences.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes.
- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
- 2-(4-Fluorophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CAS 57575-96-9: 1H-imidazol-2-amine hydrochloride [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. 1-Methyl-1H-imidazol-2-amine hydrochloride | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for 5-methyl-1H-imidazol-2-amine Hydrochloride Analysis
Welcome to the technical support center for the analysis of 5-methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and robust methodologies for developing and refining High-Performance Liquid Chromatography (HPLC) methods for this challenging analyte. As a small, polar, and basic compound, 5-methyl-1H-imidazol-2-amine hydrochloride presents unique chromatographic challenges, primarily poor retention on traditional reversed-phase columns and significant peak tailing. This document provides a structured approach to overcoming these issues, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
This section addresses common initial queries to provide rapid guidance.
Q1: What are the primary challenges in analyzing 5-methyl-1H-imidazol-2-amine hydrochloride via HPLC?
The primary challenges stem from its physicochemical properties. As a small, polar, basic molecule, it is prone to poor retention on non-polar stationary phases (like C18) and exhibits significant peak tailing due to strong interactions with residual silanol groups on silica-based columns.[1][2][3] Retention time can also be highly sensitive to minor variations in mobile phase pH.
Q2: Why is my peak for 5-methyl-1H-imidazol-2-amine tailing severely?
Peak tailing for basic compounds like this is most often caused by secondary ionic interactions between the protonated amine/imidazole groups of the analyte and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[4] This interaction acts as a strong, secondary retention mechanism, leading to a delayed and asymmetrical elution profile. Other causes can include column contamination, column overload, or extra-column volume.[2][5]
Q3: I have almost no retention on my C18 column; the peak elutes near the void volume. What should I do?
This is expected for highly polar compounds. To increase retention in reversed-phase mode, you can:
-
Increase the aqueous content of the mobile phase (e.g., 95-98% aqueous).
-
Use a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase , which provides alternative retention mechanisms and prevents phase collapse in highly aqueous conditions.[3][6]
-
Consider an alternative separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for retaining and separating very polar compounds.[7][8]
Q4: How critical is mobile phase pH, and what is a good starting point?
Mobile phase pH is arguably the most critical parameter. It controls the ionization state of both the analyte and the stationary phase silanols. A good starting point for reversed-phase analysis is a low pH (2.5 - 3.5) . At this pH, the analyte's amine groups are fully protonated (positively charged), and the silanol groups are largely protonated (neutral), which minimizes the undesirable ionic interactions causing peak tailing.[5][9]
Q5: What is the best way to prepare my sample for analysis?
Given its hydrochloride salt form, the analyte is water-soluble. The simplest and most effective approach is to dissolve the sample directly in the mobile phase or a solvent with a similar composition ("dilute-and-shoot").[10] This prevents peak distortion or splitting that can occur from injecting a sample in a solvent much stronger or weaker than the mobile phase.[11] If the sample matrix is complex (e.g., biological fluids), a sample clean-up step like Solid Phase Extraction (SPE) may be necessary to remove interferences.[3][12]
In-Depth Troubleshooting Guides
This section provides detailed, causality-driven solutions to specific experimental problems.
Issue 1: Persistent Peak Tailing and Asymmetry
Question: I've set my mobile phase pH to 3.0, but I still observe significant peak tailing (Tailing Factor > 2.0). How can I systematically improve the peak shape?
Answer: While low pH is the correct first step, several other factors must be optimized to achieve a symmetrical peak. The goal is to further mask residual silanol activity or offer a more dominant, controlled interaction mechanism.
Causality: Peak tailing for basic analytes is a direct result of strong, non-ideal interactions with the stationary phase.[2][4] Your strategy should be to disrupt these interactions comprehensively.
Systematic Troubleshooting Protocol:
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the silica surface, where interactions occur.
-
Action: Increase the concentration of your buffer (e.g., phosphate or formate) from 10 mM to 25-50 mM. This improves the buffering capacity and helps maintain a consistent surface charge, leading to better peak symmetry.[9]
-
Caution: Be mindful of buffer solubility in the organic portion of your mobile phase. Phosphate buffers can precipitate in high concentrations of acetonitrile.[13]
-
-
Add an Ionic Pairing Agent or Silanol Blocker (Legacy approach):
-
Action: While less common with modern columns, adding a small amount of an amine modifier like triethylamine (TEA) at ~0.1% can act as a competitive base, binding to the active silanol sites and shielding your analyte from them.[4]
-
Consideration: TEA can shorten column lifetime and is not ideal for LC-MS applications due to ion suppression. This is generally a last resort.
-
-
Optimize the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol. Methanol is a protic solvent and can interact more effectively with silanol groups, helping to shield them from the analyte. This can sometimes lead to improved peak shape for basic compounds.[9]
-
-
Evaluate Your Column Choice: If the above steps do not resolve the issue, the column chemistry is likely the limiting factor.
-
Action: Switch to a column specifically designed for polar basic compounds.
-
Polar-Embedded Columns: These have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols.[3][14]
-
High-Purity, End-Capped Columns: Modern columns are made with higher purity silica with fewer metal impurities and employ advanced end-capping techniques to cover most residual silanols. A column from a reputable vendor specifically marketed for high performance with basic compounds is recommended.[1][4]
-
-
Caption: Decision tree for systematically troubleshooting peak tailing.
Issue 2: Poor Retention and Reproducibility
Question: My retention time is very low (< 2 minutes) and drifts between injections. How can I improve both retention and the stability of the method?
Answer: This dual problem requires addressing both the chromatographic mode and method parameters to ensure robustness.
Causality: Low retention is due to the analyte's high polarity, making it prefer the polar mobile phase over the non-polar stationary phase.[8] Retention time drift is often linked to insufficient column equilibration, inconsistent mobile phase preparation, or temperature fluctuations.[15]
Solutions for Improving Retention:
-
100% Aqueous Mobile Phase with an Appropriate Column:
-
Action: Use a mobile phase with no organic modifier (100% aqueous buffer). This will maximize retention in reversed-phase mode.
-
CRITICAL: This can only be done with a column designed for these conditions (e.g., an "AQ" type or polar-embedded column). Standard C18 phases will undergo "hydrophobic collapse" in 100% aqueous mobile phase, leading to a dramatic loss of retention and reproducibility.[15]
-
-
Switch to HILIC Mode:
-
Action: HILIC is an excellent alternative for this type of analyte. In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong eluting solvent.[7][8] This provides strong retention for polar compounds.
-
Benefit: This mode often yields better peak shapes for basic analytes than reversed-phase chromatography.
-
Solutions for Improving Reproducibility:
-
Ensure Proper Column Equilibration:
-
Action: When setting up the method or after a gradient, ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. For HILIC, equilibration times can be even longer.[8] Drifting retention times at the start of a sequence are a classic sign of inadequate equilibration.
-
-
Precise Mobile Phase Preparation:
-
Action: Prepare the mobile phase meticulously. Use a calibrated pH meter and ensure buffers are fully dissolved before mixing with the organic solvent. Prepare fresh mobile phase regularly, as pH can drift over time.[11]
-
-
Use a Column Thermostat:
-
Action: Temperature fluctuations can cause significant shifts in retention time. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30-40 °C) is essential for robust and reproducible chromatography.[13]
-
Experimental Protocols and Data
Protocol 1: Recommended Starting HPLC Method (Reversed-Phase)
This protocol is designed as a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm | Designed to retain polar analytes and resist hydrophobic collapse in highly aqueous mobile phases.[1][6] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Low pH buffer to control analyte/silanol ionization and improve peak shape.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 2% to 30% B over 10 minutes | A shallow gradient to ensure elution and separation from other potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures stable retention times and reduces mobile phase viscosity. |
| Detector | UV at ~210 nm | Imidazole rings typically have UV absorbance at low wavelengths. Wavelength should be optimized. |
| Injection Vol. | 5 µL | Small volume to minimize injection solvent effects. |
| Sample Diluent | Mobile Phase A or Water | Ensures compatibility with the mobile phase to prevent peak distortion. |
Protocol 2: System Suitability Testing
Before running any samples, perform a system suitability test to ensure the chromatographic system is performing correctly.
-
Prepare a System Suitability Solution: Create a standard solution of 5-methyl-1H-imidazol-2-amine hydrochloride at a known concentration (e.g., 10 µg/mL).
-
Perform Replicate Injections: Make five or six replicate injections of the solution.
-
Evaluate Parameters: Calculate the following parameters and check against the acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 1.8 | Measures peak symmetry. Essential for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Retention Time | ≤ 1.0% | Measures the precision and stability of the pump and system. |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector response. |
If the system fails suitability, do not proceed with sample analysis. Troubleshoot the system using the guides above.
Workflow for Mobile Phase pH Optimization dot
Sources
- 1. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. welch-us.com [welch-us.com]
- 10. agilent.com [agilent.com]
- 11. pharmahealthsciences.net [pharmahealthsciences.net]
- 12. bib.irb.hr:8443 [bib.irb.hr:8443]
- 13. pharmaguru.co [pharmaguru.co]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Poor Cell Permeability of 5-methyl-1H-imidazol-2-amine hydrochloride
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methyl-1H-imidazol-2-amine hydrochloride. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of its poor cell permeability. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Introduction: The Permeability Challenge
5-methyl-1H-imidazol-2-amine hydrochloride is a small molecule with potential therapeutic applications. However, its hydrochloride salt form and inherent chemical properties can lead to poor passive diffusion across cell membranes. The primary amine group tends to be protonated at physiological pH, resulting in a charged species that struggles to traverse the lipophilic lipid bilayer of the cell. This guide will walk you through diagnosing and overcoming this critical hurdle.
Part 1: Troubleshooting Guide - Low Cellular Uptake
Initial Diagnosis: Is Poor Permeability the Culprit?
Before attempting to enhance permeability, it's crucial to confirm that low cellular uptake is indeed the issue.
Question: My downstream assay shows no effect of 5-methyl-1H-imidazol-2-amine hydrochloride. How can I be sure the compound isn't getting into the cells?
Answer: A direct measurement of intracellular concentration is the most definitive approach. However, a series of well-designed permeability assays can provide strong evidence. We recommend a tiered approach, starting with a simple, high-throughput assay and progressing to more complex, biologically relevant models.
Recommended Workflow for Permeability Assessment:
Caption: Tiered approach to permeability assessment.
Experimental Protocols
The PAMPA assay is a cost-effective, high-throughput method to assess a compound's passive diffusion across an artificial lipid membrane.[1][2][3] This should be your first step to understand the baseline passive permeability of your compound.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[3] The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Coat the Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate.[3]
-
Hydrate the Membrane: Add 150 µL of buffer to each well of the donor plate and let it sit for 5 minutes. Remove the buffer.
-
Add Compound and Assemble:
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours in a moist chamber to prevent evaporation.[3][5]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[2][5]
Data Interpretation:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA] = Concentration in the acceptor well
-
[Ceq] = Equilibrium concentration
| Papp (cm/s) | Permeability Classification |
| > 1 x 10-6 | High |
| 0.1 - 1 x 10-6 | Medium |
| < 0.1 x 10-6 | Low |
The Caco-2 permeability assay is the gold standard for in vitro prediction of human drug absorption.[6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7]
Principle: Caco-2 cells are cultured on a semipermeable membrane in a Transwell™ system.[7] The transport of the compound from the apical (A) to the basolateral (B) side (and vice versa) is measured.[8]
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells for 21 days on Transwell inserts to allow for differentiation and formation of a confluent monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be ≥ 200 Ω·cm².[10][11] A Lucifer yellow rejection assay can also be performed as an additional quality control step.[9][11]
-
Equilibration: Equilibrate the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) for 30 minutes.[10]
-
Dosing:
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
Sampling and Quantification: At the end of the incubation, take samples from both the apical and basolateral compartments and quantify the compound concentration using LC-MS/MS.[9]
Data Interpretation:
Calculate the Papp value for both A to B and B to A directions. The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[7][11]
Part 2: Strategies for Enhancing Cell Permeability
If the initial diagnosis confirms poor permeability, the following strategies can be employed.
Chemical Modification Strategies
Question: How can I chemically modify 5-methyl-1H-imidazol-2-amine hydrochloride to improve its permeability?
Answer: The primary goal of chemical modification is to increase the lipophilicity of the molecule or to mask the ionizable amine group, thereby facilitating its passage through the cell membrane.[12]
Workflow for Chemical Modification:
Caption: Chemical strategies to improve permeability.
-
Prodrug Approach: This is a highly effective strategy where a lipophilic moiety is temporarily attached to the parent drug.[13][14] This "prodrug" is more permeable and, once inside the cell, is cleaved by intracellular enzymes to release the active compound.[13] For primary amines, creating (acyloxy)alkyl carbamates is a common and effective approach.[15]
-
Increase Lipophilicity: While increasing lipophilicity can enhance permeability, it's a delicate balance, as excessive lipophilicity can lead to poor solubility and other liabilities.[16][17] N-alkylation can mask the hydrogen bond donor and increase lipophilicity, but this may impact the compound's target binding affinity.[12]
-
Reduce Hydrogen Bond Donors: Minimizing the number of hydrogen bond donors can improve permeability.[18] Strategies include N-methylation or designing analogs that can form intramolecular hydrogen bonds to shield polar groups.[12][19]
Formulation and Delivery Strategies
Question: Are there non-chemical modification methods to improve the cellular uptake of my compound?
Answer: Yes, formulation-based strategies can significantly enhance the delivery of hydrophilic or poorly permeable compounds without altering their chemical structure.
-
Nanoparticle-Based Delivery Systems: Encapsulating 5-methyl-1H-imidazol-2-amine hydrochloride in nanoparticles can improve its cellular uptake.[][21]
-
Liposomes: These are spherical vesicles with a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[]
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can provide sustained release of the encapsulated drug.[22]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are suitable for encapsulating hydrophobic drugs, but strategies like hydrophobic ion pairing can be used for hydrophilic compounds.[23]
-
-
pH Modification: The ionization state of an amine is pH-dependent.[24][25] Adjusting the pH of the experimental buffer can influence the proportion of the un-ionized, more permeable form of the compound.[26] However, be mindful that significant deviations from physiological pH can affect cell viability and membrane integrity.[27][28]
Part 3: Frequently Asked Questions (FAQs)
Q1: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this mean?
A1: This discrepancy often indicates that your compound is a substrate for active efflux transporters, such as P-gp, which are present in Caco-2 cells but not in the artificial PAMPA membrane.[2] The high Papp in PAMPA suggests good passive diffusion potential, but the efflux transporters in the Caco-2 cells are actively pumping the compound out, resulting in low net permeability.[2] To confirm this, you should perform a bidirectional Caco-2 assay and calculate the efflux ratio.[7]
Q2: What is the ideal logP value for good cell permeability?
A2: While there is no single "ideal" logP value, a general guideline for good passive permeability is a logP between 1 and 3. However, this is a simplification, and other factors like molecular size, polar surface area, and the number of rotatable bonds also play a significant role.[18] For more complex molecules, metrics like Lipophilic Permeability Efficiency (LPE) can provide a more nuanced assessment.[16][29]
Q3: Can I use cell lines other than Caco-2 for permeability studies?
A3: Yes, other cell lines are also used. Madin-Darby canine kidney (MDCK) cells are another popular choice.[30] MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are particularly useful for studying P-gp-mediated efflux.[31] The choice of cell line should be guided by the specific research question.
Q4: How does the hydrochloride salt form of my compound affect its permeability?
A4: The hydrochloride salt form enhances the water solubility and stability of the compound.[32] However, in an aqueous solution, it will dissociate, and the amine group will likely be protonated, especially at physiological pH. This positive charge is the primary reason for poor passive diffusion across the lipophilic cell membrane.
Q5: Are there computational tools that can predict the permeability of my compound?
A5: Yes, various in silico models can predict permeability based on the compound's structure. These models often use parameters like calculated logP (cLogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. While these tools are useful for initial screening and prioritization, experimental validation is always necessary.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Gasparri, F., & Orsini, F. (2021). Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticulate Systems. Pharmaceutics, 13(6), 883. [Link]
-
Lee, J. B., et al. (2015). A novel in vitro permeability assay using three-dimensional cell culture system. Journal of Pharmaceutical and Biomedical Analysis, 111, 253-261. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Chembiochem, 16(10), 1429-1436. [Link]
-
Wiedmer, T., & Kapan, K. (2018). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Current protocols in toxicology, 77(1), 2.26.1-2.26.17. [Link]
-
MB Biosciences. In Vitro and Ex Vivo Permeability Study. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
BioIVT. Cell Permeability Assay. [Link]
-
Creative Bioarray. In Vitro Permeability Assay. [Link]
-
Hewitt, W. M., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of medicinal chemistry, 55(7), 3163-3169. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Soares-da-Silva, P., et al. (2015). Prodrugs for Amines. Molecules, 20(7), 12856-12882. [Link]
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Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(19), 14217-14246. [Link]
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Li, D., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert opinion on drug delivery, 14(3), 335-344. [Link]
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Silva, A. C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. [Link]
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Chipot, C., et al. (2024). How is Membrane Permeation of Small Ionizable Molecules Affected by Protonation Kinetics?. The journal of physical chemistry. B, 128(3), 743-752. [Link]
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Wang, S., et al. (2021). Recent Advances in Antimicrobial Nano-Drug Delivery Systems. Nanomaterials, 11(11), 3046. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-methyl-1H-imidazol-2-amine Hydrochloride and Its Analogs
For researchers, scientists, and drug development professionals, the 2-aminoimidazole scaffold represents a privileged structure in medicinal chemistry.[1][2] These compounds, found in marine natural products, exhibit a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the biological activity of 5-methyl-1H-imidazol-2-amine hydrochloride and its structurally related analogs, focusing on their potential as alpha-adrenergic receptor agonists and anti-biofilm agents. By synthesizing data from various studies and providing detailed experimental protocols, this document serves as a valuable resource for researchers seeking to explore the therapeutic potential of this compound class.
Introduction to 5-methyl-1H-imidazol-2-amine and its Analogs
5-methyl-1H-imidazol-2-amine is a small molecule belonging to the 2-aminoimidazole family. The hydrochloride salt form enhances its solubility and stability for experimental use. The imidazole core is a key feature in many biologically active molecules, and substitutions on this ring system can significantly modulate pharmacological activity.[3][4] This guide will focus on two primary areas of activity for this class of compounds: alpha-adrenergic receptor modulation and bacterial biofilm inhibition.
Comparative Analysis of Biological Activity
While direct comparative studies of 5-methyl-1H-imidazol-2-amine hydrochloride against a wide range of its analogs are not extensively documented in a single source, we can infer structure-activity relationships (SAR) by examining data from various publications.
Alpha-Adrenergic Receptor Activity
Several 2-aminoimidazole derivatives have been shown to possess potent and selective agonist activity at α2-adrenoceptors.[5] This activity is of therapeutic interest for conditions such as hypertension and glaucoma.[5]
| Compound/Analog | Structure | Target | Activity (IC50/EC50/Ki) | Reference |
| 5-methyl-1H-imidazol-2-amine | α-Adrenergic Receptors | Data not publicly available | N/A | |
| 2-[(5-methyl-1,4-benzodioxan-6-yl)amino]imidazole | α2-Adrenoceptor | Potent Agonist | [5] | |
| Clonidine Analogs (2-iminoimidazolidine derivatives) | α2-Adrenoceptor | 19 nM - 95 nM (Ki) | [6] | |
| Naphazoline Analogs | α1/α2-Adrenoceptor | Partial Agonists/Antagonists | [7] |
Table 1: Comparative Alpha-Adrenergic Activity of 2-Aminoimidazole Analogs.
The data suggests that modifications to the 2-aminoimidazole core, particularly the addition of aromatic or heterocyclic moieties, can lead to potent and selective α2-adrenergic agonists.[5][6] The lack of publicly available quantitative data for 5-methyl-1H-imidazol-2-amine highlights the need for direct experimental evaluation.
Anti-Biofilm Activity
A significant and emerging area of research for 2-aminoimidazoles is their ability to inhibit and disperse bacterial biofilms.[2][8] Biofilms are a major contributor to chronic infections and antibiotic resistance.
| Compound/Analog | Structure | Target Bacteria | Activity (IC50/EC50) | Reference |
| 5-methyl-1H-imidazol-2-amine | Various | Data not publicly available | N/A | |
| 2-Aminoimidazole/triazole (2-AIT) conjugate | P. aeruginosa, A. baumannii, S. aureus | Biofilm inhibitor and dispersant | [2][8] | |
| 5-aryl-2-aminoimidazole (LC0024-NH2) | S. aureus | Biofilm reduction on surfaces | [9] | |
| Oroidin and analogs | P. aeruginosa | Inhibition of biofilm formation | [8] |
Table 2: Comparative Anti-Biofilm Activity of 2-Aminoimidazole Analogs.
The literature strongly supports the anti-biofilm potential of the 2-aminoimidazole scaffold.[2][8][9] The mechanism of action is thought to involve interference with bacterial signaling pathways that control biofilm formation, rather than direct bactericidal activity.[2][9] This makes them attractive candidates for combination therapies with conventional antibiotics.[8]
Experimental Protocols
To facilitate the direct comparison of 5-methyl-1H-imidazol-2-amine hydrochloride and its analogs, the following detailed and self-validating experimental protocols are provided.
Protocol 1: Alpha-Adrenergic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for α-adrenergic receptors.[10][11]
Objective: To determine the binding affinity (Ki) of 5-methyl-1H-imidazol-2-amine hydrochloride and its analogs for α1 and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the desired human α-adrenergic receptor subtype (e.g., from transfected cell lines).
-
Radioligand: [3H]Prazosin (for α1 receptors) or [3H]Clonidine (for α2 receptors).
-
Non-specific binding control: Phentolamine or another suitable antagonist.
-
Test compounds: 5-methyl-1H-imidazol-2-amine hydrochloride and its analogs, dissolved in an appropriate vehicle (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Workflow Diagram:
Caption: Workflow for the alpha-adrenergic receptor binding assay.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and the non-specific binding control in the binding buffer.
-
Reaction Setup: In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[12][13]
Protocol 2: Bacterial Biofilm Inhibition Assay
This protocol details a crystal violet-based assay to quantify the inhibition of biofilm formation.[14][15][16][17]
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) of 5-methyl-1H-imidazol-2-amine hydrochloride and its analogs.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB).
-
Test compounds: 5-methyl-1H-imidazol-2-amine hydrochloride and its analogs, dissolved in a suitable solvent.
-
96-well flat-bottom microtiter plates.
-
0.1% Crystal Violet solution.
-
30% Acetic Acid or 95% Ethanol for solubilization.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Workflow Diagram:
Caption: Workflow for the bacterial biofilm inhibition assay.
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05).
-
Compound Preparation: In a 96-well plate, prepare serial dilutions of the test compounds in the growth medium.
-
Inoculation: Add the diluted bacterial culture to each well containing the test compounds. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).
-
Washing: Gently remove the planktonic cells by washing the wells with PBS.
-
Staining: Add the crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.
Conclusion
5-methyl-1H-imidazol-2-amine hydrochloride and its analogs represent a promising class of compounds with potential therapeutic applications in areas such as cardiovascular disease and infectious diseases. The structure-activity relationships inferred from existing literature suggest that targeted modifications of the 2-aminoimidazole scaffold can lead to potent and selective biological activity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, enabling the identification of lead compounds for further development.
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A Comparative Guide to Validating the Mechanism of Action of 5-methyl-1H-imidazol-2-amine hydrochloride (IM-5) as a Novel p38 MAPK Inhibitor
This guide provides a comprehensive framework for validating the mechanism of action of a novel small molecule, 5-methyl-1H-imidazol-2-amine hydrochloride, hereafter designated as IM-5 . Based on its imidazole core, a privileged structure in kinase inhibitor design, we hypothesize that IM-5 functions as an ATP-competitive inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical node in cellular inflammatory responses.[1][2]
This document is structured not as a rigid protocol, but as a logical, multi-stage validation cascade. We will explain the causality behind each experimental choice, from confirming direct physical binding to assessing downstream physiological effects. For comparative analysis, IM-5's performance will be benchmarked against SB203580 , a well-characterized and widely-used pyridinyl imidazole inhibitor of p38α and p38β MAPK.[3][4][5] Our objective is to provide researchers with a self-validating system to rigorously confirm the on-target activity of novel kinase inhibitors.
Part 1: Foundational Hypothesis - The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial regulator of cellular responses to environmental stress and pro-inflammatory cytokines like TNF-α and Interleukin-1.[6][7] As illustrated below, external stimuli activate a series of upstream kinases (MAPKKKs and MAPKKs), which ultimately phosphorylate p38 MAPK at threonine 180 and tyrosine 182, leading to its activation.[6][8] Activated p38 then phosphorylates downstream targets, including the kinase MAPKAPK-2 (MK2) and various transcription factors, culminating in the production of inflammatory mediators such as TNF-α.[6][9] Our central hypothesis is that IM-5, like SB203580, binds to the ATP pocket of p38α, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory cascade.[3]
Part 2: The Experimental Validation Workflow
A robust validation strategy requires a multi-pronged approach, moving from direct biochemical interaction to cellular function. Each step serves as a checkpoint to confirm the previous one, creating a logical and scientifically sound argument for the proposed mechanism of action.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-methyl-1H-imidazol-2-amine hydrochloride
Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) 5-methyl-1H-imidazol-2-amine hydrochloride stands as a molecule of significant interest. As with any potential therapeutic agent, the journey from laboratory synthesis to clinical application is paved with rigorous analytical scrutiny. The reliability of data underpinning safety, efficacy, and quality control is paramount, resting entirely on the robustness of the analytical methods used for its quantification and characterization.[1][2] Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose, providing evidence of consistent and reliable results.[3]
However, relying on a single analytical method, no matter how well validated, can introduce systemic blind spots. It is here that the principle of cross-validation becomes a critical exercise in scientific integrity. Cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and will produce comparable results. This guide, drawing from extensive field experience and established regulatory frameworks, provides an in-depth comparison of two orthogonal analytical methods for 5-methyl-1H-imidazol-2-amine hydrochloride and details a comprehensive protocol for their cross-validation. The objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy analytical paradigm.
Method Selection: The Principle of Orthogonality
The cornerstone of a robust cross-validation strategy is the use of orthogonal methods—techniques that employ different scientific principles for separation or detection. This approach significantly reduces the risk of overlooking impurities or degradants that might co-elute or be invisible to a single technique. For 5-methyl-1H-imidazol-2-amine hydrochloride, a small, polar, nitrogen-containing molecule, we have selected two powerful and complementary methods:
-
Method A: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). This is the workhorse of quality control (QC) laboratories. Its robustness, cost-effectiveness, and simplicity make it ideal for routine assays and purity determinations. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides an orthogonal dimension of analysis. UPLC offers superior chromatographic resolution and speed compared to conventional HPLC.[4] The true power lies in the detector: a tandem mass spectrometer, which measures the mass-to-charge ratio of the analyte and its fragments. This provides exceptional selectivity and sensitivity, confirming both the identity and quantity of the analyte with a high degree of certainty.[5]
Method A: The Primary Assay (RP-HPLC-UV)
This method is designed for robust, routine quantification of 5-methyl-1H-imidazol-2-amine hydrochloride in bulk drug substance.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.
-
Causality: A C18 column is a versatile and widely used stationary phase that provides excellent retention for a broad range of molecules. The XBridge packing offers enhanced stability across a wider pH range, which is crucial for method robustness.
-
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Causality: A phosphate buffer is effective at maintaining a consistent pH, which is critical for reproducible retention times of ionizable compounds like our amine-containing analyte. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff.
-
-
Gradient Program: 7% B for 2 min, 7% to 40% B over 8 min, hold at 40% B for 2 min, then return to 7% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 5-methyl-1H-imidazol-2-amine hydrochloride reference standard in 25 mL of diluent.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.
-
Sample Preparation (Assay): Prepare a sample solution at a target concentration of 100 µg/mL using the same procedure as the standard.
-
Validation Summary: Method A
This method would be fully validated according to ICH Q2(R2) guidelines.[6] The expected performance is summarized below.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | R² ≥ 0.995 | R² = 0.9998 |
| Range | 25 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | 0.8%; 1.3% |
| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999. | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
Method B: The Orthogonal Confirmatory Assay (UPLC-MS/MS)
This method is designed for high-selectivity confirmation and is particularly useful for impurity profiling and analyzing complex matrices.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.
-
Causality: The HSS T3 column is a C18 phase that is compatible with 100% aqueous mobile phases, providing robust retention for polar compounds that might be poorly retained on other C18 phases. The smaller particle size (1.8 µm) yields higher efficiency and resolution.[4]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile mobile phase modifier, making it ideal for MS detection as it aids in ionization and evaporates readily in the source.
-
-
Gradient Program: 2% B for 0.5 min, 2% to 50% B over 4 min, hold at 50% B for 1 min, then return to 2% B and equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitored Transition (MRM): Precursor Ion (Q1) m/z 98.1 → Product Ion (Q3) m/z 81.1.
-
Causality: The precursor ion corresponds to the protonated molecule [M+H]⁺ of 5-methyl-1H-imidazol-2-amine. The product ion is a stable fragment generated by collision-induced dissociation, providing a highly specific signature for the analyte.
-
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
-
Standard and Sample Preparation: As per Method A, but using Mobile Phase A as the diluent.
Validation Summary: Method B
This method would also be fully validated. Due to its higher sensitivity, it would demonstrate a lower LOQ.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | R² ≥ 0.995 | R² = 0.9999 |
| Range | 10 - 200 ng/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (RSD%) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | 1.1%; 1.5% |
| Specificity | No interfering peaks in the MRM channel from blank. | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
The Cross-Validation Protocol: Bridging the Methods
The objective of this protocol is to directly compare the quantitative results obtained from the validated HPLC-UV method (Method A) and the UPLC-MS/MS method (Method B) to ensure they are interchangeable for the intended purpose of assaying the bulk drug substance.
Experimental Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Methodology
-
Sample Set Preparation: Prepare five independent samples of a single batch of 5-methyl-1H-imidazol-2-amine hydrochloride bulk drug substance. Each sample should be prepared at the nominal target concentration (e.g., 100 µg/mL).
-
Analysis by Method A: Analyze each of the five samples in triplicate using the validated RP-HPLC-UV method.
-
Analysis by Method B: Analyze each of the five samples in triplicate using the validated UPLC-MS/MS method.
-
Data Evaluation:
-
For each of the five samples, calculate the mean assay value obtained from Method A and Method B.
-
Calculate the percent difference between the two methods for each sample using the result from the primary method (Method A) as the reference:
-
% Difference = [(Result_MethodB - Result_MethodA) / Result_MethodA] * 100
-
-
-
Acceptance Criteria: The percent difference for each of the five samples should not exceed ± 3.0%. The average percent difference across all samples should be within ± 2.0%. These criteria ensure that any systemic bias between the methods is well-controlled and analytically insignificant.
Hypothetical Cross-Validation Data
| Sample ID | Method A Assay (%) | Method B Assay (%) | % Difference | Status |
| CV-01 | 99.8 | 100.2 | +0.40% | Pass |
| CV-02 | 100.1 | 100.5 | +0.40% | Pass |
| CV-03 | 99.5 | 98.9 | -0.60% | Pass |
| CV-04 | 100.3 | 101.0 | +0.70% | Pass |
| CV-05 | 99.9 | 100.3 | +0.40% | Pass |
| Average | 99.92 | 100.18 | +0.26% | Pass |
The hypothetical data demonstrates that the results are highly comparable and meet the pre-defined acceptance criteria, confirming that Method B can be reliably used in place of, or to confirm results from, Method A.
Forced Degradation: Proving Stability-Indicating Power
A crucial aspect of validation is demonstrating that the analytical method is "stability-indicating." This means the method can accurately measure the active ingredient in the presence of its degradation products.[7][8] Forced degradation studies intentionally stress the API to produce these degradants.[9][10]
Forced Degradation Protocol
-
Prepare Solutions: Prepare solutions of 5-methyl-1H-imidazol-2-amine hydrochloride (approx. 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours.[11]
-
Base Hydrolysis: Add 1M NaOH and keep at room temperature for 2 hours.
-
Oxidation: Add 6% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal: Heat the solid API at 105 °C for 24 hours.
-
Photolytic: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
-
Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the target concentration (100 µg/mL) and analyze using both Method A and Method B.
-
Evaluation: Assess the chromatograms for the appearance of new peaks (degradants) and the decrease in the main API peak. The peak purity of the API peak in the HPLC-UV method must be evaluated to ensure no degradant is co-eluting. The UPLC-MS/MS method provides inherent specificity through its MRM transition.
The goal is to achieve 5-20% degradation of the drug substance, which is considered reasonable for validating chromatographic assays.[7] Both methods should show a similar percentage of degradation and be able to resolve the parent peak from all major degradation products.
Logical Framework for Method Validation
The success of any analytical method, and by extension its cross-validation, is built upon a foundation of core performance characteristics.
Caption: Relationship of core parameters to a validated method status.
Conclusion and Senior Scientist Recommendations
This guide has detailed the rationale, protocols, and comparative data for the cross-validation of two orthogonal analytical methods for 5-methyl-1H-imidazol-2-amine hydrochloride. The successful cross-validation, supported by hypothetical data, confirms that the robust, routine RP-HPLC-UV method and the highly selective, sensitive UPLC-MS/MS method provide equivalent quantitative results for the assay of the bulk drug substance.
Key Takeaways for the Practicing Scientist:
-
Embrace Orthogonality: Never underestimate the value of a second, confirmatory method based on a different scientific principle. It is your best defense against unforeseen interferences and analytical artifacts.
-
Define Acceptance Criteria Prospectively: Establish and justify your cross-validation acceptance criteria before beginning the experiment. This is fundamental to a trustworthy, unbiased evaluation.
-
Context is Key: While both methods are validated for assay, their applications differ. The HPLC-UV method is the preferred choice for high-throughput QC environments. The UPLC-MS/MS method excels in research, impurity identification, and situations requiring the highest level of confidence and lowest detection limits.
-
Validation is a Lifecycle: Method validation is not a one-time event. Any significant change to a method necessitates re-validation or, at a minimum, a partial validation to ensure its continued suitability.[12]
By adhering to these principles and employing rigorous cross-validation protocols, drug development professionals can build a foundation of unimpeachable analytical data, ensuring the quality and safety of the final pharmaceutical product.
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Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
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Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Available at: [Link]
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MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]
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PubChem. (n.d.). 5-methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Attimarad, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
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Sravani, S., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
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Bizzocchi, L., et al. (2020). Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. Astronomy & Astrophysics. Available at: [Link]
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Royal Society of Chemistry. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. National Center for Biotechnology Information. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
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Benchmarking 5-Methyl-1H-Imidazol-2-Amine Hydrochloride: A Comparative Guide for Nitric Oxide Synthase Inhibition
This technical guide provides a comprehensive framework for benchmarking the inhibitory activity of 5-methyl-1H-imidazol-2-amine hydrochloride against known inhibitors of nitric oxide synthases (NOS). Intended for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.
Introduction: The Rationale for Investigating 5-Methyl-1H-Imidazol-2-Amine as a Nitric Oxide Synthase Inhibitor
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from vasodilation and neurotransmission to immune responses.[1][2] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1][2] While essential for homeostasis, the dysregulation of NO production is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, inflammation, and cardiovascular diseases.[3][4] Consequently, the development of potent and isoform-selective NOS inhibitors remains a significant therapeutic goal.
The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to mimic the guanidinium group of L-arginine, the endogenous substrate for all NOS isoforms. This structural analogy provides a strong rationale for investigating 2-aminoimidazole derivatives as potential NOS inhibitors. Indeed, previous studies have shown that certain 2-aminoimidazole-containing compounds can exhibit inhibitory activity against NOS isoforms, although with varying degrees of potency and selectivity.[5] 5-methyl-1H-imidazol-2-amine, as a structural analog of L-arginine, is therefore a compelling candidate for investigation as a NOS inhibitor. This guide provides the necessary framework to systematically evaluate its inhibitory potential and benchmark its performance against established NOS inhibitors.
The Competitive Landscape: Selecting Benchmark Inhibitors
A robust benchmarking study requires comparison against well-characterized inhibitors with distinct profiles. For this purpose, we have selected two widely recognized NOS inhibitors:
-
Nω-Nitro-L-arginine methyl ester (L-NAME): A non-isoform-selective, competitive inhibitor of all three NOS isoforms.[6] L-NAME serves as a positive control for general NOS inhibition.
-
1-(2-Trifluoromethylphenyl)imidazole (TRIM): A competitive inhibitor that exhibits selectivity for nNOS and iNOS over eNOS.[7] TRIM allows for the assessment of the isoform selectivity of our test compound.
These comparators will enable a comprehensive evaluation of the potency and isoform-selectivity of 5-methyl-1H-imidazol-2-amine hydrochloride.
Experimental Design: A Head-to-Head Comparison of Inhibitory Activity
The central aim of this guide is to provide a detailed protocol for determining and comparing the half-maximal inhibitory concentration (IC50) of 5-methyl-1H-imidazol-2-amine hydrochloride and the benchmark inhibitors against the different NOS isoforms.
In Vitro Nitric Oxide Synthase Activity Assay
The most common and reliable method for quantifying NOS activity in vitro is the measurement of its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a colorimetric method that allows for the sensitive detection of nitrite.[8][9][10] To ensure the measurement of total NO production, nitrate is first converted to nitrite using nitrate reductase.[11][12]
Workflow for NOS Activity Assay:
Caption: Workflow of the in vitro NOS activity assay.
Detailed Protocol
Materials:
-
Recombinant human nNOS, iNOS, and eNOS
-
5-methyl-1H-imidazol-2-amine hydrochloride
-
L-NAME hydrochloride
-
TRIM
-
L-arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Nitrate Reductase
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of inhibitors and L-arginine in appropriate buffers.
-
Prepare a reaction buffer containing all necessary cofactors (NADPH, Calmodulin, BH4).
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the reaction buffer.
-
Add serial dilutions of the test compound (5-methyl-1H-imidazol-2-amine hydrochloride) and the benchmark inhibitors (L-NAME, TRIM) to respective wells.
-
Initiate the reaction by adding the specific NOS isoform to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrate Reduction:
-
Stop the enzymatic reaction.
-
Add nitrate reductase and its necessary cofactors to each well to convert nitrate to nitrite.
-
Incubate as per the manufacturer's instructions for the nitrate reductase.
-
-
Griess Reaction and Detection:
-
Data Analysis:
-
Construct dose-response curves by plotting the percentage of NOS inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 values for each inhibitor against each NOS isoform using non-linear regression analysis.
-
Data Presentation and Interpretation
The obtained IC50 values should be tabulated for a clear and direct comparison of the inhibitory potencies and selectivities.
Table 1: Comparative Inhibitory Activity (IC50 in µM) of Test and Benchmark Compounds against NOS Isoforms
| Compound | nNOS | iNOS | eNOS | nNOS/eNOS Selectivity | iNOS/eNOS Selectivity |
| 5-Methyl-1H-imidazol-2-amine HCl | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Ratio] | [Calculated Ratio] |
| L-NAME | [Expected ~0.07] | [Expected ~4.4] | [Expected ~0.039] | ~1.8 | ~113 |
| TRIM | [Expected ~28.2] | [Expected ~27.0] | [Expected ~1057.5] | ~37.5 | ~39.2 |
Note: Expected values for L-NAME and TRIM are based on literature and may vary depending on assay conditions.[7]
Interpretation of Results:
-
A low IC50 value indicates high potency.
-
The selectivity ratios (e.g., nNOS/eNOS) provide a quantitative measure of isoform preference. A higher ratio indicates greater selectivity for the isoform in the numerator.
-
By comparing the IC50 values and selectivity ratios of 5-methyl-1H-imidazol-2-amine hydrochloride to those of L-NAME and TRIM, a clear understanding of its inhibitory profile can be established.
Mechanism of Action: Unraveling the Molecular Interactions
The interaction of L-arginine and its analogs with the NOS active site is a complex process. The guanidinium group of L-arginine binds to a glutamate residue in the active site. The selectivity of inhibitors is often determined by interactions with other residues within the active site, which differ between the NOS isoforms. For instance, the active site of nNOS contains an aspartate residue (Asp597) which is an asparagine in eNOS, a key difference influencing inhibitor binding.[14]
Signaling Pathway of NO Synthesis and Inhibition:
Caption: Simplified schematic of NOS catalysis and competitive inhibition.
Further studies, such as enzyme kinetics and molecular docking, would be necessary to fully elucidate the mechanism of inhibition of 5-methyl-1H-imidazol-2-amine hydrochloride.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking 5-methyl-1H-imidazol-2-amine hydrochloride as a potential nitric oxide synthase inhibitor. By following the detailed protocols and utilizing the recommended benchmark compounds, researchers can obtain reliable and comparable data to assess its potency and isoform selectivity. The insights gained from such a study will be invaluable for the further development and characterization of this and other novel 2-aminoimidazole-based NOS inhibitors.
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Li, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(9), 3708–3717. Available at: [Link]
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Ali, A., et al. (2023). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. International Journal of Molecular Sciences, 24(22), 16409. Available at: [Link]
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Watson, D., et al. (2004). Cardiovascular effects of the nitric oxide synthase inhibitor NG-methyl-L-arginine hydrochloride (546C88) in patients with septic shock: results of a randomized, double-blind, placebo-controlled multicenter study (study no. 144-002). Critical Care Medicine, 32(1), 13-20. Available at: [Link]
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Rahman, M. A., et al. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 10(1), 224-230. Available at: [Link]
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A Comparative Guide to In Silico Validation of 5-methyl-1H-imidazol-2-amine Hydrochloride Binding
This guide provides a comprehensive, in-depth comparison of computational methodologies for validating the binding of small molecules to protein targets. We will use 5-methyl-1H-imidazol-2-amine hydrochloride as our primary case study. The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active compounds, including the neurotransmitter histamine.[1] This structural similarity makes the Histamine H1 receptor, a key player in allergic reactions, a plausible and illustrative target for this guide.
Our objective is to present a multi-layered in silico workflow that progresses from rapid, initial predictions to more computationally intensive and accurate analyses. This guide will objectively compare the predicted binding performance of 5-methyl-1H-imidazol-2-amine against a known, potent Histamine H1 antagonist, Doxepin , providing supporting data at each stage. The protocols described herein are designed to be self-validating, where the output of one stage informs and corroborates the next, ensuring scientific rigor.[2][3]
Part 1: The In Silico Validation Workflow: From Docking to Dynamics
A robust computational validation strategy does not rely on a single metric. Instead, it employs a funnel-like approach, starting with broad, fast techniques and progressively using more accurate, resource-intensive methods to refine and validate initial findings.[4] This ensures that computational resources are used efficiently and increases confidence in the final predictions.
The workflow involves three primary stages:
-
Molecular Docking: To predict the preferred binding pose and provide an initial estimate of binding affinity.[5]
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[6]
-
MM/PBSA Binding Free Energy Calculation: To obtain a more accurate, end-point estimation of binding affinity by accounting for solvation effects.[7]
Caption: The multi-stage in silico validation workflow.
Part 2: Experimental Protocols & Methodologies
Step 2.1: Target and Ligand Preparation
Rationale: The quality of your input structures directly dictates the reliability of the entire simulation pipeline. This preparatory phase involves fetching the protein target structure, cleaning it of non-essential molecules, and generating low-energy 3D conformations of the ligands.
Protocol:
-
Target Acquisition: Download the crystal structure of the human Histamine H1 receptor. For this guide, we use PDB ID: 3RZE , which is co-crystallized with Doxepin.
-
Target Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera.[8]
-
Remove all water molecules and any non-protein heteroatoms, except for the co-crystallized ligand (Doxepin), which will be used to define the binding site.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., AMBER ff14SB). This step is crucial for accurately calculating electrostatic interactions.[9]
-
Save the cleaned protein as a separate PDB file.
-
-
Ligand Preparation:
-
Obtain the 2D structures of 5-methyl-1H-imidazol-2-amine[10] and Doxepin from a database like PubChem.
-
Use a tool like Open Babel to generate 3D coordinates and perform an initial energy minimization.
-
For docking with AutoDock tools, it's necessary to assign Gasteiger charges and merge non-polar hydrogens, saving the final structures in the required PDBQT format.[11]
-
Step 2.2: Molecular Docking
Rationale: Molecular docking serves as a computational "search algorithm" to predict the most likely binding orientation (pose) of a ligand within a protein's binding site.[12] The associated scoring function provides a rapid, albeit approximate, estimation of binding affinity. We use AutoDock Vina for this stage due to its balance of speed and accuracy.[8]
Protocol:
-
Grid Box Definition: Define the search space for docking. The most reliable method is to define the grid box around the co-crystallized ligand (Doxepin in PDB: 3RZE), ensuring it encompasses all key active site residues.[9]
-
Configuration: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.
-
Execution: Run the AutoDock Vina simulation from the command line.
-
Analysis: Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The top-scoring pose is typically selected for further analysis. A more negative score indicates a more favorable predicted interaction.[12]
Step 2.3: Molecular Dynamics (MD) Simulation
Rationale: Docking provides a static picture. MD simulations introduce dynamics, assessing whether the predicted binding pose is stable over time under simulated physiological conditions (temperature, pressure, solvent).[13] A ligand that remains stably bound throughout the simulation is more likely to be a true binder. We use GROMACS, a widely-used MD engine.[14]
Protocol:
-
System Preparation:
-
Combine the protein and the top-ranked ligand pose from docking into a single complex file.
-
Select a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). Ligand parameterization is a critical step to ensure its chemical properties are accurately represented.[15]
-
Place the complex in a simulation box of appropriate geometry (e.g., a cubic box).
-
Solvate the system with a realistic water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and simulate a physiological salt concentration (e.g., 0.15 M).[14]
-
-
Simulation Stages:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system setup.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration: Stabilize the system's pressure, allowing the density to reach equilibrium. This phase more closely resembles experimental conditions.[14]
-
Production MD: Run the simulation for a set duration (e.g., 100 nanoseconds) to collect trajectory data for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone/heavy atoms from their initial positions. A stable, converging RMSD for the ligand suggests it is not diffusing away from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High fluctuation in binding site residues could indicate instability induced by the ligand.
-
Hydrogen Bond Analysis: Tracks the formation and persistence of hydrogen bonds between the ligand and protein, which are key indicators of specific and stable interactions.
-
Step 2.4: MM/PBSA Binding Free Energy Calculation
Rationale: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-point method that offers a more accurate estimation of binding free energy than docking scores.[7] It calculates the energy difference between the bound and unbound states by considering molecular mechanics energies, solvation energies, and entropic contributions, averaged over a snapshot of conformations from the MD trajectory.[16]
Protocol:
-
Trajectory Extraction: Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
Calculation: Use the g_mmpbsa tool (or similar scripts compatible with GROMACS/AMBER) to perform the calculation.[17][18] This involves:
-
Calculating the molecular mechanics energy (van der Waals, electrostatic).
-
Calculating the polar solvation energy using the Poisson-Boltzmann (PB) model.
-
Calculating the non-polar solvation energy based on the solvent-accessible surface area (SASA).
-
-
Analysis: The final output is a ΔG_binding value. While the absolute value can have significant error, the relative ranking between different ligands (e.g., our target molecule vs. Doxepin) is often highly informative.[19]
Part 3: Comparative Analysis & Data
For this guide, we present hypothetical but realistic data that would be generated from the described workflow.
Table 1: Molecular Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Predicted Interactions (with H1R residues) |
| 5-methyl-1H-imidazol-2-amine | -7.2 | H-bond with Asp107; Pi-cation with Phe435 |
| Doxepin (Reference) | -10.8 | H-bond with Asp107; Pi-Pi stacking with Phe435, Tyr108 |
Analysis: The reference compound, Doxepin, shows a significantly more favorable docking score. This is expected, as it is a known potent antagonist. The target molecule, 5-methyl-1H-imidazol-2-amine, is predicted to form a crucial hydrogen bond with Asp107, a key interaction for H1R antagonists, suggesting it has the potential to bind effectively.
Table 2: Molecular Dynamics Stability Metrics (100 ns)
| Compound | Ligand RMSD (Å, Avg. ± SD) | H-Bond Occupancy (Ligand-Asp107) |
| 5-methyl-1H-imidazol-2-amine | 1.8 ± 0.4 | 85.2% |
| Doxepin (Reference) | 1.1 ± 0.2 | 97.5% |
Analysis: The lower average RMSD and standard deviation for Doxepin indicate it remains more stably fixed in the binding pocket. However, the RMSD for 5-methyl-1H-imidazol-2-amine is also stable and does not show signs of unbinding. Critically, the high occupancy of the hydrogen bond with Asp107 throughout the simulation strongly supports the docking prediction and suggests a stable interaction.
Table 3: MM/PBSA Binding Free Energy
| Compound | ΔG_binding (kcal/mol, Avg. ± SEM) |
| 5-methyl-1H-imidazol-2-amine | -25.6 ± 2.1 |
| Doxepin (Reference) | -48.9 ± 1.5 |
Caption: Key predicted interactions for 5-methyl-1H-imidazol-2-amine.
Conclusion
This guide demonstrates a rigorous, multi-step computational workflow to validate the binding of a novel compound, 5-methyl-1H-imidazol-2-amine hydrochloride, against a plausible biological target. By integrating molecular docking, molecular dynamics, and MM/PBSA calculations, we can build a comprehensive picture of a ligand's potential.
The comparative analysis shows that while 5-methyl-1H-imidazol-2-amine is not predicted to be as potent as the established drug Doxepin, it is predicted to engage with key active site residues in a stable manner. This workflow provides a robust framework for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[20][21] It is imperative to remember that in silico methods are predictive tools; their ultimate validation lies in experimental verification through in vitro binding assays and functional studies.[22]
References
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Molecular Docking Experiments . (2022, July 26). Chemistry LibreTexts. [Link]
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A Beginner's Guide to Molecular Docking! . (2024, September 23). YouTube. [Link]
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Step-by-Step Tutorial on Molecular Docking . (2024, October 8). Omics tutorials. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . (2025, April 29). ChemCopilot. [Link]
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Lemkul, J. A. Protein-Ligand Complex - MD Tutorials . Retrieved from . [Link]
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Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber . (2020, December 22). YouTube. [Link]
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GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) . (2025, June 15). YouTube. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial . (2025, August 6). YouTube. [Link]
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What are computational methods in drug discovery? . (2025, May 21). BIOiSIM. [Link]
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex . (n.d.). openfe-gromacs documentation. [Link]
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GROMACS Protein Ligand Complex Simulations . (n.d.). William L. Jorgensen Research Group. [Link]
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Validation approaches for computational drug repurposing: a review . (n.d.). Carolina Digital Repository. [Link]
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Integrative computational approaches for discovery and evaluation of lead compound for drug design . (2024, April 4). Frontiers. [Link]
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GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial . (n.d.). CD ComputaBio. [Link]
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Computational Methods in Drug Discovery . (n.d.). PubMed Central. [Link]
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In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target . (n.d.). PubMed Central. [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design . (n.d.). Peng's Lab. [Link]
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In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? . (2025, October 9). ACS Publications. [Link]
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In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities . (2025, October 9). American Chemical Society. [Link]
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Binding free energy theory and MM/PBSA method . (2014, September 24). Retrieved from . [Link]
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In silico Identification and Characterization of Protein-Ligand Binding Sites . (n.d.). Springer Protocols. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets . (n.d.). MDPI. [Link]
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5-methyl-1H-imidazol-2-amine . (n.d.). PubChem. [Link]
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From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes . (2021, December 10). PubMed Central. [Link]
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A Comparative Efficacy Analysis of the Imidazole Scaffold: Positioning 5-methyl-1H-imidazol-2-amine hydrochloride in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that offer therapeutic advantages is a perpetual endeavor. The imidazole ring, a five-membered heterocyclic amine, stands out as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous clinically successful drugs is a testament to its versatile and potent biological activity. This guide provides a comparative analysis of the therapeutic potential of the imidazole core, with a specific focus on positioning a foundational derivative, 5-methyl-1H-imidazol-2-amine hydrochloride , within the broader context of established and emerging treatments.
While direct, extensive experimental data for 5-methyl-1H-imidazol-2-amine hydrochloride is limited in public literature, its structure represents a key starting point for chemical elaboration. By examining structurally related, well-characterized imidazole derivatives, we can extrapolate its potential efficacy and understand the chemical modifications that unlock potent and selective therapeutic action. This analysis will compare the performance of advanced imidazole derivatives against standard-of-care therapies in oncology and mycology, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Imidazole Scaffold: A Hub of Therapeutic Potential
The imidazole nucleus is a cornerstone of many biological processes and a key component in a wide array of pharmaceuticals.[1] Its unique electronic configuration, capacity for hydrogen bonding, and ability to coordinate with metal ions allow it to interact with a diverse range of biological targets. This versatility has led to the development of imidazole-containing drugs with anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][3]
Our focus compound, 5-methyl-1H-imidazol-2-amine hydrochloride, provides a simple yet promising backbone. The methyl group at the 5-position and the amine at the 2-position offer key points for synthetic modification, allowing chemists to fine-tune the molecule's steric and electronic properties to enhance target binding and pharmacokinetic profiles.
Comparative Efficacy Analysis: Imidazole Derivatives vs. Standard-of-Care
To contextualize the potential of the imidazole scaffold, we will compare the efficacy of several advanced imidazole derivatives against established therapeutic agents in two major disease areas: cancer and fungal infections.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazole derivatives have emerged as potent anticancer agents by targeting fundamental cellular processes like cell division and signaling.[4] Two of the most successful strategies involve the inhibition of tubulin polymerization and the modulation of crucial signaling kinases.
1. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[5][6] Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them a prime target for chemotherapy.[7] Certain imidazole derivatives have shown potent tubulin polymerization inhibition, rivaling established agents like Paclitaxel.
2. Kinase Inhibition: The dysregulation of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[2] EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[8] The imidazole scaffold is particularly well-suited for designing kinase inhibitors that compete for the ATP-binding site.[9]
Table 1: Comparative Anticancer Efficacy (IC₅₀ in µM)
| Compound ID | Core Structure | Target Cancer Cell Line | IC₅₀ (µM) | Standard-of-Care Comparator | IC₅₀ (µM) |
| Imidazole Derivative A (Tubulin Inhibitor) | Imidazole-Chalcone | A549 (Lung Carcinoma) | 7.05[10] | Paclitaxel | ~1.64[11] |
| MCF-7 (Breast Carcinoma) | >63.43[10] | 18.6[12] | |||
| Imidazole Derivative B (EGFR Inhibitor) | Fused Imidazole | A549 (Lung Carcinoma) | 2.29[13] | Doxorubicin | >20[14][15] |
| MCF-7 (Breast Carcinoma) | >9.96[13] | 2.5[14][15] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Antifungal Activity: Disrupting Fungal Cell Integrity
The incidence of invasive fungal infections has risen, necessitating the development of new antifungal agents. Azoles, which include imidazoles and triazoles, are a major class of antifungals.[16] They act by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death.[5]
Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)
| Compound Class | Target Fungal Strain | MIC (µg/mL) | Standard-of-Care Comparator | MIC (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Imidazole Derivatives | Candida albicans | Varies (e.g., 8 µg/mL for some resistant strains)[3] | Fluconazole | Susceptible: <8[17] | | | | | Amphotericin B | 0.06 - 1.0[18] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
In-Depth Mechanistic Insights: Visualizing the Pathways
To fully appreciate the therapeutic potential of imidazole derivatives, it is crucial to visualize their interaction with key cellular pathways.
Mechanism of Tubulin Polymerization Inhibitors
Imidazole-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin. This prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic instability required for mitotic spindle formation and leading to cell cycle arrest and apoptosis.[7]
Caption: Imidazole-based inhibition of tubulin polymerization leading to mitotic arrest.
Mechanism of EGFR Kinase Inhibitors
Imidazole-based EGFR inhibitors act as competitive antagonists at the ATP-binding site within the kinase domain of the receptor.[9] By blocking ATP binding, they prevent the autophosphorylation and activation of EGFR, thereby inhibiting downstream pro-survival signaling pathways.[8]
Caption: Competitive inhibition of the EGFR signaling pathway by an imidazole derivative.
Experimental Protocols for Efficacy Evaluation
The data presented in this guide is derived from standardized, reproducible experimental methodologies. The following protocols provide a framework for evaluating the efficacy of novel compounds like 5-methyl-1H-imidazol-2-amine hydrochloride and its future derivatives.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][13]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., imidazole derivatives) and standard drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by shaking the plate.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antifungal Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[19][20]
Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[21] Include a drug-free well as a positive growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.
Conclusion and Future Directions
The imidazole scaffold is a validated and highly versatile platform for the development of potent therapeutic agents. While 5-methyl-1H-imidazol-2-amine hydrochloride itself is a basic starting material, the extensive body of research on its derivatives demonstrates immense potential. The comparative data clearly indicates that optimized imidazole-based compounds can exhibit efficacy comparable or superior to established drugs in both oncology and mycology.
The path forward for researchers is clear: leveraging the foundational structure of compounds like 5-methyl-1H-imidazol-2-amine hydrochloride to design and synthesize novel derivatives with enhanced potency and selectivity. By employing the robust experimental protocols detailed in this guide, these next-generation compounds can be rigorously evaluated. The ultimate goal is to translate the inherent potential of the imidazole scaffold into clinically successful therapies that address the urgent needs of patients worldwide.
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Fernandez-Torres, B., et al. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(4), 1245–1248. [Link]
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Dudley, E. G., et al. (2013). Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. Pharmacognosy Research, 5(3), 183–189. [Link]
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ResearchGate. (n.d.). IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel formulated in the Taxol W , CNP, UNP, and TNP. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-methyl-1H-imidazol-2-amine hydrochloride
For researchers and drug development professionals, the purity of a synthesized compound is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth comparison of analytical techniques for confirming the purity of 5-methyl-1H-imidazol-2-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for 5-methyl-1H-imidazol-2-amine hydrochloride
5-methyl-1H-imidazol-2-amine and its derivatives are key building blocks in the synthesis of various pharmacologically active molecules.[1] The presence of impurities, which can include unreacted starting materials, byproducts, or isomers, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. Therefore, a multi-faceted analytical approach is essential to unequivocally establish the purity of this compound.
A Comparative Overview of Analytical Techniques
The confirmation of both the structure and purity of 5-methyl-1H-imidazol-2-amine hydrochloride requires a combination of qualitative and quantitative analytical methods. This guide will compare the following techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and identification of impurities.
-
Quantitative NMR (qNMR): For highly accurate purity determination without the need for a specific reference standard of the analyte.
-
Mass Spectrometry (MS): For confirmation of molecular weight.
-
Elemental Analysis (EA): For determination of the elemental composition.
-
Potentiometric Titration: A classic, cost-effective method for quantifying the amine hydrochloride.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like 5-methyl-1H-imidazol-2-amine, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are suitable options.[2][3]
Scientific Principles
In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Polar analytes like our target compound will have weaker interactions with the nonpolar column and thus elute earlier. By carefully selecting the column and mobile phase, we can achieve separation from less polar impurities. HILIC is an alternative that uses a polar stationary phase and a partially aqueous mobile phase, which can be advantageous for retaining and separating highly polar compounds.[2]
Strengths and Limitations
| Strengths | Limitations |
| High sensitivity and resolution | Requires a suitable chromophore for UV detection |
| Excellent for quantitative analysis (purity assessment) | May not detect non-UV active impurities |
| Can separate a wide range of impurities | Method development can be time-consuming |
Experimental Protocol: RP-HPLC with UV Detection
Objective: To separate and quantify 5-methyl-1H-imidazol-2-amine hydrochloride and potential impurities.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Mobile Phase A
-
Sample Preparation: Dissolve the sample in the diluent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
HPLC Conditions:
-
Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 215 nm[4]
-
Injection Volume: 10 µL
Experimental Workflow
Caption: HPLC analysis workflow for purity determination.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized 5-methyl-1H-imidazol-2-amine hydrochloride.
Scientific Principles
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a "fingerprint" of the molecule's structure. The integration of ¹H NMR signals provides the relative ratio of different types of protons.
Expected ¹H and ¹³C NMR Spectra
Based on the structure of 5-methyl-1H-imidazol-2-amine hydrochloride and data from similar compounds, the following spectral features are expected (in DMSO-d₆):[5][6]
-
¹H NMR:
-
A singlet for the methyl protons (~2.1-2.3 ppm).
-
A singlet for the imidazole ring proton (~6.5-7.0 ppm).
-
Broad signals for the amine and imidazole NH protons (variable, likely > 7 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (~10-15 ppm).
-
Signals for the imidazole ring carbons (~110-150 ppm).
-
Strengths and Limitations
| Strengths | Limitations |
| Provides detailed structural information | Lower sensitivity compared to HPLC |
| Can identify and quantify impurities with distinct signals | Can be complex to interpret for mixtures |
| Non-destructive | Quantitative accuracy depends on experimental parameters |
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of 5-methyl-1H-imidazol-2-amine hydrochloride.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample of 5-methyl-1H-imidazol-2-amine hydrochloride
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Experimental Workflow
Caption: NMR spectroscopy workflow for structural confirmation.
III. Quantitative NMR (qNMR)
qNMR is a powerful method for determining the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[5][7][8]
Scientific Principles
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a high-purity internal standard, the absolute quantity of the analyte can be determined.[9]
Strengths and Limitations
| Strengths | Limitations |
| High accuracy and precision | Requires a suitable, high-purity internal standard |
| Does not require a reference standard of the analyte | Longer relaxation delays may be needed for accurate quantification |
| Provides simultaneous structural and quantitative data | Sample preparation requires accurate weighing |
Experimental Protocol: qNMR
Objective: To determine the absolute purity of 5-methyl-1H-imidazol-2-amine hydrochloride.
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz).
Materials:
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of the internal standard into a vial.
-
Accurately weigh a specific amount of the 5-methyl-1H-imidazol-2-amine hydrochloride sample into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the appropriate formula that relates the integral values, number of protons, molecular weights, and masses of the analyte and standard.[5]
IV. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Scientific Principles
The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-methyl-1H-imidazol-2-amine.
Expected Results
For 5-methyl-1H-imidazol-2-amine (C₄H₇N₃, molecular weight 97.12 g/mol ), in positive ion mode (ESI+), the expected [M+H]⁺ ion would be at m/z 98.13.[9] The hydrochloride salt will not be observed directly.
Strengths and Limitations
| Strengths | Limitations |
| High sensitivity | Provides limited structural information on its own |
| Confirms molecular weight | Not inherently quantitative without extensive calibration |
| Can be coupled with HPLC (LC-MS) for impurity identification |
V. Elemental Analysis (EA)
Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in a compound.
Scientific Principles
The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[10]
Expected Results
For 5-methyl-1H-imidazol-2-amine hydrochloride (C₄H₈ClN₃), the theoretical elemental composition is:
-
C: 35.97%
-
H: 6.04%
-
Cl: 26.54%
-
N: 31.45%
A pure sample should yield experimental values within ±0.4% of the theoretical values.
Strengths and Limitations
| Strengths | Limitations |
| Provides fundamental information about elemental composition | Does not distinguish between isomers |
| A good indicator of overall purity | Less sensitive to small amounts of impurities with similar elemental compositions |
VI. Potentiometric Titration
This classical analytical method can be used to determine the purity of the amine hydrochloride salt.
Scientific Principles
The sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, where all the amine hydrochloride has been neutralized, is determined by monitoring the potential change with a pH electrode.[8][11]
Strengths and Limitations
| Strengths | Limitations |
| Cost-effective and straightforward | Non-specific; titrates all acidic species |
| High accuracy and precision for bulk purity | Lower sensitivity compared to chromatographic methods |
| Does not require a chromophore |
Comparison Summary
| Technique | Information Provided | Primary Use | Sensitivity | Cost |
| HPLC | Quantitative purity, impurity profile | Quantification | High | Moderate |
| NMR | Structural confirmation, impurity identification | Qualitative | Moderate | High |
| qNMR | Absolute quantitative purity | Quantification | Moderate | High |
| Mass Spec | Molecular weight confirmation | Qualitative | Very High | Moderate-High |
| Elemental Analysis | Elemental composition | Purity Confirmation | Low | Low |
| Titration | Equivalent weight, bulk purity | Quantification | Low | Low |
Identifying Potential Impurities
A robust purity analysis also considers potential impurities from the synthetic route. A common synthesis of 2-aminoimidazoles involves the reaction of an α-aminoketone with cyanogen bromide. For 5-methyl-1H-imidazol-2-amine, this would likely involve 1-amino-2-propanone. Potential impurities could include:
-
Unreacted 1-amino-2-propanone: Can be detected by HPLC and NMR.
-
Regioisomer (2-amino-4-methylimidazole): May be difficult to distinguish by MS or EA but can be separated by HPLC and differentiated by NMR.
-
Byproducts from side reactions: These can be identified by LC-MS and their structure elucidated by NMR.
Conclusion and Recommendations
Confirming the purity of synthesized 5-methyl-1H-imidazol-2-amine hydrochloride requires a multi-pronged approach. No single technique is sufficient to provide a complete picture. A comprehensive strategy should include:
-
Structural Confirmation: Use ¹H and ¹³C NMR and Mass Spectrometry to confirm the identity and molecular weight of the synthesized compound.
-
Quantitative Purity Assessment: Employ HPLC with UV detection to determine the purity and identify any UV-active impurities. For a highly accurate, orthogonal method of purity determination, qNMR is strongly recommended.
-
Elemental Composition: Elemental Analysis provides fundamental confirmation of the compound's composition and is a good indicator of overall purity.
-
Bulk Purity (Optional): Potentiometric titration can be used as a cost-effective method for determining the bulk purity of the hydrochloride salt.
By integrating these techniques, researchers can be confident in the purity of their 5-methyl-1H-imidazol-2-amine hydrochloride, ensuring the integrity and reliability of their subsequent scientific investigations.
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JEOL Ltd. What is qNMR (quantitative NMR)? Applications Notes. [Link]
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Analyst (RSC Publishing). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. [Link]
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MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
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Ijarse. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-methyl-1H-imidazol-2-amine hydrochloride
For laboratory professionals engaged in the fast-paced world of drug discovery and chemical research, maintaining a safe and compliant operational environment is paramount. While the focus is often on synthesis and analysis, the responsible management of chemical waste is a critical, non-negotiable component of the research lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 5-methyl-1H-imidazol-2-amine hydrochloride, moving beyond mere compliance to instill a culture of intrinsic safety and environmental stewardship.
The structural backbone of this compound is the imidazole ring, a motif found in many biologically active molecules. However, the presence of an amine group and its formulation as a hydrochloride salt necessitates a thorough understanding of its chemical properties and associated hazards to ensure its safe handling from benchtop to final disposal.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Before any disposal procedure can be established, a comprehensive hazard assessment is crucial. While a specific Safety Data Sheet (SDS) for the hydrochloride salt of 5-methyl-1H-imidazol-2-amine may not be readily available, we can infer its hazard profile from data on the parent imidazole structure and similar substituted imidazoles.
Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] They are also typically harmful if swallowed.[1][2] The hydrochloride salt form may influence the pH, but the inherent reactivity of the imidazole moiety remains a primary concern. Furthermore, some imidazole compounds are suspected of causing reproductive harm.[1][3] Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Inferred Hazard Profile for 5-methyl-1H-imidazol-2-amine hydrochloride
| Hazard Classification | Description | Primary Concern & Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Ingestion can lead to significant adverse health effects. The amine and imidazole functionalities contribute to biological activity and potential toxicity. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][4] | Direct contact can cause chemical burns. The basic nature of the amine group and the corrosive properties of the parent imidazole ring are the primary causal factors. |
| Serious Eye Damage | Causes serious eye damage.[1][2][4] | Vapors, dust, or splashes pose a significant risk of irreversible eye damage. This is a common property of corrosive organic amines and imidazoles. |
| Reproductive Toxicity | May damage the unborn child.[1][3] | Certain imidazole compounds have shown evidence of reproductive toxicity. Prudent practice dictates handling this compound as a potential reproductive toxin. |
| Incompatibilities | Reacts with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5][6] | Co-disposal with incompatible materials can lead to vigorous, exothermic, or explosive reactions, generating hazardous vapors. |
Regulatory Framework: The Basis for Compliant Disposal
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits a hazardous "characteristic."[8][9]
-
Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[9] 5-methyl-1H-imidazol-2-amine hydrochloride is not explicitly found on the P or U lists. However, if mixed with a listed solvent (e.g., spent toluene), the entire waste stream could be classified as a listed hazardous waste (e.g., F005).
-
Characteristic Wastes: Even if not listed, a waste is hazardous if it exhibits one of four characteristics:
-
Ignitability (D001): While the solid itself is not highly flammable, its dust can form explosive mixtures with air.[2] If dissolved in a flammable solvent, the solution may be ignitable.[10]
-
Corrosivity (D002): This is the most likely characteristic. Imidazoles and amines are basic. A waste solution with a pH greater than or equal to 12.5 is considered corrosive.[10] Even without reaching this pH extreme, the substance's ability to cause severe skin burns makes it prudent to manage it as corrosive waste.[1][2]
-
Reactivity (D003): This compound is not known to be reactive in the RCRA sense (e.g., water-reactive or explosive).
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants, which are not expected to be present in this pure compound.
-
Based on this analysis, waste containing 5-methyl-1H-imidazol-2-amine hydrochloride should, at a minimum, be managed as Corrosive Hazardous Waste (D002) .
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe segregation, collection, and disposal of waste containing 5-methyl-1H-imidazol-2-amine hydrochloride.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions.[5]
-
Solid Waste: Collect un-reclaimable pure solid, contaminated personal protective equipment (PPE), and spill cleanup materials in a dedicated, sealable container.
-
Liquid Waste: Collect aqueous and organic solutions containing the compound in separate, dedicated liquid waste containers.
-
AVOID Mixing: NEVER mix imidazole-containing waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[5][6]
Caption: Waste Segregation Workflow.
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure compliant disposal.
-
Choose a Compatible Container: Use a polyethylene or other chemically resistant container with a secure, screw-top lid.[5][11] Ensure the container is free from leaks and in good condition.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label.[5][6]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".
-
Full chemical name: "5-methyl-1H-imidazol-2-amine hydrochloride". List all other components and their approximate percentages.
-
Associated Hazards: Clearly check the boxes for "Corrosive" and "Toxic".[12]
-
Researcher's Name and Contact Information.
-
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A Comprehensive Guide to the Safe Handling of 5-methyl-1H-imidazol-2-amine hydrochloride
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 5-methyl-1H-imidazol-2-amine hydrochloride, a key building block in synthetic chemistry. As your partner in laboratory safety, we aim to equip you with the necessary knowledge to manage this compound with the highest degree of care.
Hazard Analysis and Risk Assessment
Data from PubChem for 5-methyl-1H-imidazol-2-amine indicates the following potential hazards[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Furthermore, SDSs for related compounds like 1H-imidazole monohydrochloride and 2-Aminomethyl-1H-imidazole dihydrochloride consistently list skin and eye irritation as primary hazards[2][3]. The hydrochloride salt form may also contribute to its irritant properties. Therefore, a conservative approach that prioritizes protection against dermal, ocular, and respiratory exposure is essential.
Table 1: Hazard Summary and Associated Risks
| Hazard Classification | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. |
| Skin Corrosion/Irritation | May cause redness, itching, and inflammation upon contact[2][3]. |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye injury upon contact[2][3]. |
| Specific Target Organ Toxicity | May cause irritation to the respiratory tract if inhaled as a dust or aerosol[1]. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 5-methyl-1H-imidazol-2-amine hydrochloride. The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4][5] For procedures with a higher risk of splashing, such as when preparing solutions, a full-face shield should be worn in addition to goggles.[5][6]
-
Skin Protection:
-
Respiratory Protection: For procedures that may generate dust, such as weighing the solid compound, a NIOSH-approved respirator is necessary.[7] All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][11]
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE based on the handling procedure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[9] All necessary equipment, including a calibrated balance, weighing paper, and appropriate glassware, should be placed inside the fume hood before starting.
-
Donning PPE: Put on all required PPE as outlined in Section 2 before handling the chemical container.
-
Weighing: Carefully weigh the desired amount of 5-methyl-1H-imidazol-2-amine hydrochloride onto weighing paper. Avoid creating dust by handling the material gently.
-
Transfer: Transfer the weighed solid into a suitable reaction vessel or container within the fume hood.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the solid. Be mindful of the potential for exothermic reactions, although none are specifically documented for this compound.
-
Dissolution: If necessary, gently stir or agitate the mixture to facilitate dissolution. Keep the container covered as much as possible to prevent the release of vapors or aerosols.
Post-Handling
-
Decontamination: Clean any spills immediately with an appropriate absorbent material.[8] Decontaminate all surfaces and equipment that came into contact with the chemical. The first rinse of any contaminated glassware should be collected as hazardous waste.[11][12]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.[8][9]
Disposal Plan: Ensuring Environmental and Personnel Safety
The proper disposal of 5-methyl-1H-imidazol-2-amine hydrochloride and its associated waste is a critical component of safe laboratory practice.
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and absorbent materials, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of contaminated glassware must be collected in a designated hazardous waste container.[11][12] Do not dispose of this chemical down the drain.[13]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[12] Subsequent rinses can be disposed of according to your institution's guidelines. Puncture the container to prevent reuse before disposal.
Diagram 2: Waste Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of waste generated from handling the compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]
-
Spill: For small spills, use an appropriate absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the most current safety information before handling any chemical.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- General Rules for Working with Chemicals. (n.d.). University of California, Santa Barbara.
- Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
- Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder.
- Chemical Handling and Storage. (n.d.).
- SAFETY DATA SHEET - 1H-imidazole monohydrochloride. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Imidazole. (2025, July 28). Sigma-Aldrich.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). ReAgent.
- 5-methyl-2-phenyl-1H-imidazole-4-methanol - Safety Data Sheet. (2025, August 9). ChemicalBook.
- SAFETY DATA SHEET - 2-Aminomethyl-1H-imidazole dihydrochloride. (2014, January 8). Fisher Scientific.
- Imidazole hydrochloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 5-Amino-1-methyl-1H-benzimidazole - Safety D
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- SAFETY DATA SHEET - Imidazole. (2010, February 4). Fisher Scientific.
- 5-methyl-1H-imidazol-2-amine. (n.d.). PubChem.
- Proper Disposal of (1H-Imidazol-4-yl)methanol hydrochloride: A Step-by-Step Guide. (n.d.). Benchchem.
- Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co. KG.
- Safety D
Sources
- 1. 5-methyl-1H-imidazol-2-amine | C4H7N3 | CID 322559 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. reagent.co.uk [reagent.co.uk]
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- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
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- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
